Reactive Red 35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12226-12-9 |
|---|---|
Molecular Formula |
C12H24N2 |
Synonyms |
C.I. Reactive Red 35 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to C.I. Reactive Red 35 (CAS Number: 12226-12-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 35, identified by the CAS number 12226-12-9, is a synthetic monoazo dye belonging to the vinyl sulfone class of reactive dyes.[1] Also known as Remazol Brilliant Red 5B, this compound is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose, to which it forms covalent bonds, ensuring high wash fastness.[2] Its well-defined chemical structure and reactivity also make it a subject of significant interest in environmental science and toxicology research, particularly in studies focused on the degradation of textile effluents and the biological effects of azo dyes. This guide provides a comprehensive overview of the key characteristics of C.I. Reactive Red 35, including its physicochemical properties, analytical methodologies for its characterization, and detailed experimental protocols for its synthesis, degradation, and toxicological assessment.
Physicochemical Characteristics
| Property | Value | Reference(s) |
| CAS Number | 12226-12-9 | [1] |
| Common Name | C.I. Reactive Red 35, Remazol Brilliant Red 5B | [2] |
| Molecular Formula | C₁₂H₁₈N₃Na₃O₁₄S₄ | [1] |
| Molecular Weight | 732.94 g/mol | [1] |
| Appearance | Purple powder | [2] |
| Solubility in Water | Excellent | [2] |
| Maximum Absorbance (λmax) | 511-535 nm | [3][4] |
Analytical Characterization
A variety of analytical techniques are employed to identify and quantify C.I. Reactive Red 35. These methods are crucial for quality control in its production and for monitoring its presence and degradation in experimental studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of C.I. Reactive Red 35 in aqueous solutions. The concentration of the dye is determined by measuring its absorbance at its maximum wavelength (λmax), which is reported to be in the range of 511-535 nm.[3][4]
Experimental Protocol: UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: A stock solution of C.I. Reactive Red 35 (e.g., 100 mg/L) is prepared by dissolving a known weight of the dye in deionized water. A series of standard solutions of varying concentrations are then prepared by serial dilution of the stock solution.
-
Instrument Calibration: A UV-Vis spectrophotometer is calibrated using a blank solution (deionized water).
-
Measurement: The absorbance of each standard solution is measured at the λmax (e.g., 512 nm).[4]
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations of the standard solutions.
-
Sample Analysis: The absorbance of the unknown sample is measured at the same wavelength, and its concentration is determined using the calibration curve.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of synthesized C.I. Reactive Red 35 and for separating it from other compounds in a mixture.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
While a specific, standardized HPLC protocol for C.I. Reactive Red 35 is not extensively detailed in the available literature, a general method for the analysis of synthetic dyes in textiles can be adapted:
-
Sample Preparation: A solid sample is extracted with a suitable solvent, such as methanol, under sonication at an elevated temperature (e.g., 50°C) for 30 minutes. The extract is then centrifuged and filtered through a 0.22 µm filter. The solvent is evaporated, and the residue is reconstituted in a water/methanol mixture.
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.7 µm), is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Detection: Detection is performed using a UV-Vis or a diode-array detector (DAD) at the λmax of the dye.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of C.I. Reactive Red 35 and its degradation products, providing information on both the retention time and the mass-to-charge ratio of the analytes.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Similar to HPLC, samples are extracted and filtered before injection.
-
LC Conditions: The liquid chromatography conditions are similar to those used for HPLC.
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode depending on the analyte.
-
Mass Analyzer: A triple quadrupole or a time-of-flight (TOF) mass analyzer can be used to acquire mass spectra and perform tandem mass spectrometry (MS/MS) for structural elucidation of degradation products.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in confirming the presence of key functional groups within the dye's structure, providing structural confirmation.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample like C.I. Reactive Red 35, the potassium bromide (KBr) pellet method is commonly used. A small amount of the dye is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Analysis: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Characteristic peaks for the azo bond (~1600 cm⁻¹) and sulfonate groups (~1100-1200 cm⁻¹) are expected to be observed.[3]
Synthesis
The synthesis of C.I. Reactive Red 35 involves a diazotization and coupling reaction, a common method for producing azo dyes.
Experimental Protocol: Laboratory Synthesis of C.I. Reactive Red 35
-
Diazotization: An aromatic amine is diazotized by reacting it with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5°C).
-
Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component (in this case, a derivative of H-acid, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) under controlled pH (typically alkaline) and temperature conditions.[8]
-
Condensation: A reactive group, often derived from cyanuric chloride, is then condensed with the azo compound to introduce the vinyl sulfone reactive moiety.[11]
-
Isolation: The final dye product is isolated from the reaction mixture by salting out, followed by filtration, drying, and purification.[11]
Caption: Generalized workflow for the synthesis of C.I. Reactive Red 35.
Environmental Fate and Remediation
The presence of C.I. Reactive Red 35 in textile effluents is a significant environmental concern. Consequently, various methods for its removal and degradation have been extensively studied.
Adsorption
Adsorption is a widely used physical method for removing dyes from wastewater.
Experimental Protocol: Batch Adsorption Study
-
Adsorbent Preparation: A suitable adsorbent (e.g., activated carbon, eggshell powder) is prepared and characterized.[12]
-
Batch Experiments: A known mass of the adsorbent is added to a series of flasks containing a fixed volume of C.I. Reactive Red 35 solution of a known initial concentration.
-
Parameter Optimization: The experiments are conducted under varying conditions of pH, contact time, adsorbent dose, and temperature to determine the optimal conditions for dye removal.[13][14]
-
Equilibrium and Kinetic Studies: To study the adsorption isotherm, the initial dye concentration is varied while keeping other parameters constant. For kinetic studies, samples are withdrawn at different time intervals.
-
Analysis: The concentration of the dye in the solution after adsorption is determined using UV-Vis spectrophotometry. The amount of dye adsorbed per unit mass of adsorbent is then calculated.
-
Data Modeling: The equilibrium data is fitted to various isotherm models (e.g., Langmuir, Freundlich), and the kinetic data is fitted to different kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.[15]
Caption: Workflow for a typical batch adsorption experiment.
Photocatalytic Degradation
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and a light source to degrade organic pollutants.
Experimental Protocol: Photocatalytic Degradation
-
Catalyst Preparation: A photocatalyst (e.g., TiO₂, ZnO) is synthesized or obtained commercially.
-
Photoreactor Setup: A batch photoreactor equipped with a light source (e.g., UV lamp or solar simulator) is used.
-
Reaction Mixture: A specific volume of C.I. Reactive Red 35 solution of a known concentration and a certain amount of the photocatalyst are added to the reactor.
-
Parameter Optimization: The effects of initial dye concentration, catalyst dosage, pH, and irradiation time on the degradation efficiency are investigated.
-
Degradation Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals, and the catalyst is removed by centrifugation or filtration. The concentration of the remaining dye is measured using UV-Vis spectrophotometry.
-
Mineralization Analysis: The extent of mineralization (conversion of the organic dye to CO₂, H₂O, and inorganic ions) can be assessed by measuring the Total Organic Carbon (TOC) of the solution.
Bioremediation
Bioremediation offers an environmentally friendly approach to treating dye-containing effluents using microorganisms.
Experimental Protocol: Bacterial Degradation
-
Isolation and Screening of Bacteria: Bacteria capable of degrading C.I. Reactive Red 35 can be isolated from dye-contaminated soil or wastewater.[16] These isolates are then screened for their decolorizing ability on agar plates containing the dye.
-
Inoculum Preparation: A pure culture of the selected bacterial strain is grown in a suitable nutrient broth.
-
Decolorization Experiment: The bacterial inoculum is added to a mineral salt medium containing C.I. Reactive Red 35 as the sole carbon and nitrogen source, or supplemented with additional carbon and nitrogen sources to enhance degradation.[17]
-
Optimization of Conditions: The effects of various parameters such as pH, temperature, initial dye concentration, and aeration (aerobic, anaerobic, or microaerophilic) on the decolorization efficiency are studied.[18]
-
Analysis: The decolorization of the dye is monitored by measuring the absorbance of the culture supernatant at the λmax of the dye. The degradation products can be analyzed using techniques like HPLC and LC-MS.
Caption: A simplified proposed pathway for the bacterial degradation of C.I. Reactive Red 35.
Toxicological Assessment
Evaluating the toxicity of C.I. Reactive Red 35 and its degradation products is crucial for understanding its environmental and health impacts.
Phytotoxicity Assessment using Allium cepa Test
The Allium cepa (onion) test is a widely used and sensitive method for evaluating the phytotoxicity and genotoxicity of chemical substances.
Experimental Protocol: Allium cepa Test
-
Bulb Preparation: Healthy and equal-sized onion bulbs are selected. The outer scales are removed, and the base is cleaned to expose the root primordia.
-
Exposure: The onion bulbs are placed on top of test tubes filled with different concentrations of C.I. Reactive Red 35 solution. A control group is maintained with tap water or distilled water.[19]
-
Root Growth Inhibition: After a specific exposure period (e.g., 72 hours), the length of the newly grown roots is measured. The root growth inhibition is calculated relative to the control.
-
Microscopic Analysis: For genotoxicity assessment, the root tips are harvested, fixed, hydrolyzed, and stained (e.g., with aceto-orcein).[19]
-
Mitotic Index and Chromosomal Aberrations: The mitotic index (the ratio of dividing cells to the total number of cells) and the frequency of chromosomal aberrations (e.g., bridges, fragments, micronuclei) are determined by observing the prepared slides under a microscope.[20]
Cytotoxicity Assessment in Human Cell Lines
In vitro cytotoxicity assays using human cell lines such as HaCaT (keratinocytes) and HepG2 (hepatocytes) can provide insights into the potential adverse effects of C.I. Reactive Red 35 on human health.[21][22]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: HaCaT or HepG2 cells are cultured in an appropriate medium and seeded in 96-well plates at a specific density.
-
Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of C.I. Reactive Red 35. A control group is treated with the vehicle only.
-
Incubation: The cells are incubated with the dye for different time periods (e.g., 24, 48, and 72 hours).
-
MTT Assay: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell Viability Calculation: The cell viability is expressed as a percentage of the control group, and the IC50 value (the concentration of the dye that causes 50% inhibition of cell growth) can be calculated.
Conclusion
C.I. Reactive Red 35 (CAS 12226-12-9) is a commercially important reactive dye with a well-characterized chemical structure. While its primary application is in the textile industry, its environmental persistence and potential toxicity have made it a model compound for research in remediation technologies and toxicology. This guide has provided a detailed overview of its key characteristics and a compilation of experimental protocols for its analysis, synthesis, degradation, and toxicological evaluation. The provided methodologies and data serve as a valuable resource for researchers and professionals working in the fields of chemistry, environmental science, and drug development. Further research is warranted to fully elucidate the metabolic pathways of its degradation and to develop more efficient and sustainable methods for the treatment of textile effluents containing this and other reactive dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Reactive Red 35 | 12226-12-9 | Benchchem [benchchem.com]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arcjournals.org [arcjournals.org]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. CN101230203A - High light-fast red reactive dye and preparation method thereof - Google Patents [patents.google.com]
- 11. CN102146061B - Red reactive dye compound, preparation method of red reactive dye compound and dye containing red reactive dye compound - Google Patents [patents.google.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 14. neptjournal.com [neptjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. iaset.us [iaset.us]
- 20. researchgate.net [researchgate.net]
- 21. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
"environmental impact of Reactive Red 35 in textile effluent"
An In-Depth Technical Guide to the Environmental Impact of Reactive Red 35 in Textile Effluent
Abstract
Reactive Red 35 (RR35) is a widely used azo dye in the textile industry, prized for its vibrant color and excellent fastness properties. However, its release into the environment through textile effluent poses significant ecological challenges. Due to the complex aromatic structure and the presence of an azo bond (-N=N-), RR35 is recalcitrant to conventional wastewater treatment processes, leading to persistent water coloration, toxicity to aquatic life, and the formation of potentially carcinogenic byproducts. This technical guide provides a comprehensive overview of the environmental impact of Reactive Red 35, detailing its physicochemical properties, ecotoxicological effects, and the mechanisms of its degradation. It further outlines current and emerging treatment technologies for its removal from textile wastewater and provides standardized experimental protocols for its study.
Physicochemical Properties of Reactive Red 35
Reactive Red 35 is an anionic diazo dye. Its chemical structure and properties are fundamental to understanding its environmental behavior and designing effective treatment strategies.
| Property | Value |
| Synonyms | C.I. Reactive Red 35 |
| CAS Number | 61931-53-1 |
| Molecular Formula | C₃₅H₂₂Cl₂N₁₄Na₄O₁₆S₅ |
| Molecular Weight | 1195.83 g/mol |
| Dye Class | Azo Dye |
| Color | Red |
| Solubility | Soluble in water |
| Chemical Structure | Complex aromatic structure containing two azo (-N=N-) linkages. |
Environmental Fate and Ecotoxicity
The discharge of effluents containing Reactive Red 35 has several detrimental effects on the aquatic environment.
-
Persistence and Water Quality: The stability of the azo bond makes RR35 resistant to biodegradation and light, leading to its persistence in water bodies. The intense coloration of the effluent reduces light penetration, which in turn inhibits the photosynthetic activity of aquatic plants and algae, disrupting the entire aquatic food web. The presence of such dyes also increases the Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) of the water.
-
Ecotoxicity: Azo dyes and their degradation byproducts can be toxic to various aquatic organisms. While specific toxicity data for Reactive Red 35 is limited, data from similar reactive red azo dyes provide insight into its potential ecotoxicological effects. The breakdown of azo dyes under anaerobic conditions can release aromatic amines, which are known to be more toxic and potentially carcinogenic than the parent dye molecule.
Table 1: Acute Toxicity of Structurally Similar Reactive Red Azo Dyes to Aquatic Organisms
| Dye | Test Organism | Endpoint (48h/96h) | Value (mg/L) | Reference |
| Reactive Red 120 | Daphnia magna (water flea) | 48h EC₅₀ | 10.40 | [1] |
| Reactive Red 120 | Oncorhynchus mykiss (fish) | 96h LC₅₀ | 78.84 | [1] |
| Reactive Red 120 | P. subcapitata (green alga) | 72h EC₅₀ | >100.00 | [1] |
Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of the test population. EC₅₀ (Effective Concentration, 50%) is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test population.
Degradation and Treatment Technologies
Complete mineralization of Reactive Red 35 is challenging and often requires a combination of physical, chemical, and biological methods.
Physical Methods
Physical methods are typically used for color removal but do not degrade the dye molecule.
-
Coagulation-Flocculation: This process uses coagulants like alum or polyaluminium chloride (PAC) to destabilize dye particles, forming larger flocs that can be removed by sedimentation. It is effective for color removal but generates a significant amount of sludge that requires further disposal.
-
Adsorption: This method utilizes porous materials (adsorbents) like activated carbon or natural alternatives (e.g., banana fiber) to bind dye molecules to their surface. Adsorption is highly effective but can be costly, and the regeneration of the adsorbent is a key consideration.
Chemical Methods
Chemical methods, particularly Advanced Oxidation Processes (AOPs), aim to degrade the dye molecule into simpler, non-toxic compounds.
-
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic pollutants. Common AOPs include:
-
Fenton's Reagent (H₂O₂/Fe²⁺): A mixture of hydrogen peroxide and ferrous iron that generates hydroxyl radicals.
-
Photo-Fenton: Uses UV light to enhance the Fenton process.
-
Ozonation (O₃): Uses ozone as a powerful oxidizing agent.
-
Photocatalysis (e.g., TiO₂/UV): Uses a semiconductor catalyst (like titanium dioxide) and UV light to generate radicals.
-
AOPs can achieve high degradation efficiency but are often energy-intensive and require careful control of operational parameters like pH.
Biological Methods
Biological methods use microorganisms to break down the dye structure. This is often considered a more environmentally friendly and cost-effective approach.
-
Microbial Degradation: The biodegradation of azo dyes is typically a two-step process.
-
Anaerobic Reduction: In the absence of oxygen, bacteria utilize enzymes called azoreductases to cleave the azo bond (-N=N-). This results in the decolorization of the dye and the formation of colorless aromatic amines.
-
Aerobic Degradation: The resulting aromatic amines are then mineralized into simpler compounds like CO₂, water, and inorganic ions by different microbial communities under aerobic conditions.
-
A sequential anaerobic-aerobic treatment system is often required for the complete breakdown of azo dyes. Various bacteria (e.g., Pseudomonas sp., Bacillus sp.), fungi (e.g., Trametes versicolor), and algae (Chlorella vulgaris) have shown the ability to decolorize and degrade reactive dyes.
Table 2: Efficiency of Various Treatment Methods for Reactive Dyes
| Treatment Method | Target Dye(s) | Efficiency | Reference(s) |
| Coagulation (PAC) | Reactive Dyes | Up to 100% color removal | |
| Adsorption (Banana Fiber) | Reactive Dyes | ~90% removal in 5 mins | |
| Biodegradation | Reactive Red 120 | >95% decolorization by C. vulgaris | [2] |
| AOPs (Photo-Fenton) | Reactive Dyes | Often achieves complete dye removal |
Experimental Protocols
Protocol for Acute Immobilization Test with Daphnia magna**
This protocol is based on OECD Guideline 202 for the determination of acute toxicity to daphnids.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: A stock solution of Reactive Red 35 is prepared in reconstituted hard water. A series of test concentrations (e.g., 1, 2.5, 5, 10, 25 mg/L) and a control (reconstituted water only) are prepared by serial dilution.
-
Test Conditions:
-
Vessels: 100 mL glass beakers.
-
Volume: 50 mL per beaker.
-
Replicates: At least four replicates per concentration and control.
-
Organisms: 5 daphnids per replicate.
-
Temperature: 20 ± 2 °C.
-
Light: 16-hour light / 8-hour dark cycle.
-
Feeding: Daphnids are not fed during the test.
-
-
Procedure: a. Add 50 mL of the respective test solution or control water to each beaker. b. Randomly introduce 5 neonates into each beaker. c. Incubate the beakers under the specified conditions for 48 hours.
-
Observation: Record the number of immobile daphnids in each replicate at 24 and 48 hours. Immobility is defined as the lack of movement for 15 seconds after gentle agitation.
-
Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the EC₅₀ value and its 95% confidence limits.
Protocol for Photocatalytic Degradation of Reactive Red 35
This protocol describes a typical lab-scale experiment for evaluating the degradation of RR35 using a photocatalyst like TiO₂.
-
Materials and Reagents:
-
Reactive Red 35 stock solution (e.g., 100 mg/L).
-
Photocatalyst powder (e.g., Degussa P25 TiO₂).
-
Photoreactor equipped with a UV lamp (e.g., 300 W Osram Vitalux).[3]
-
Magnetic stirrer and quartz reaction vessel.
-
Spectrophotometer.
-
-
Procedure: a. Prepare a 100 mL solution of Reactive Red 35 at a known initial concentration (e.g., 20 mg/L) in the quartz reactor. b. Add a specific amount of the photocatalyst (e.g., 0.5 g/L) to the solution. c. Stir the suspension in the dark for 30-60 minutes to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface. d. Take an initial sample (t=0) and centrifuge it to remove the catalyst particles. e. Turn on the UV lamp to initiate the photocatalytic reaction. f. Withdraw aliquots (e.g., 5 mL) at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes). g. Immediately centrifuge each aliquot to separate the catalyst.
-
Analysis: a. Measure the absorbance of the supernatant of each sample at the maximum wavelength (λ_max) of Reactive Red 35 using the spectrophotometer. b. The degradation efficiency (%) is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t. c. (Optional) Analyze the samples using High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation intermediates.
Visualized Pathways and Workflows
Caption: Environmental impact pathway of Reactive Red 35 from industrial discharge to ecological effects.
Caption: Experimental workflow for evaluating the efficacy of a treatment method for Reactive Red 35.
Caption: Simplified pathway of microbial degradation of an azo dye like Reactive Red 35.
Conclusion
The presence of Reactive Red 35 in textile effluent represents a significant environmental threat due to its persistence, aquatic toxicity, and the formation of harmful byproducts. While physical methods can remove color, they do not destroy the dye molecule and create sludge disposal issues. A more sustainable approach involves the degradation of the dye into non-toxic components. Advanced Oxidation Processes offer rapid and effective degradation but can be energy-intensive. Biological methods, particularly sequential anaerobic-aerobic systems, present a cost-effective and environmentally friendly alternative for the complete mineralization of Reactive Red 35. Further research should focus on optimizing hybrid treatment systems and exploring novel, highly efficient microbial strains and catalysts to effectively mitigate the environmental impact of this and other recalcitrant azo dyes.
References
An In-depth Technical Guide to the Aqueous Solubility and Stability of C.I. Reactive Red 35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of C.I. Reactive Red 35 in aqueous solutions. Due to the limited availability of specific quantitative data for Reactive Red 35 in publicly accessible literature, this document combines general principles applicable to vinyl sulfone reactive dyes with illustrative data from closely related compounds to provide a thorough understanding of its expected behavior. Detailed experimental protocols for determining these properties are also provided.
Introduction to C.I. Reactive Red 35
C.I. Reactive Red 35 is a single azo class reactive dye.[1] Reactive dyes are characterized by their ability to form covalent bonds with the functional groups of fibers like cotton, wool, and silk, leading to excellent wash fastness.[2] The key to their utility lies in the reactive group, which, for many red reactive dyes, is a vinyl sulfone group. The solubility and stability of these dyes in aqueous solutions are critical parameters that govern their application in dyeing processes and their fate in the environment.
Aqueous Solubility of Reactive Red 35
The solubility of reactive dyes is primarily attributed to the presence of one or more water-solubilizing groups, typically sulfonate (-SO₃Na) groups, in their molecular structure.[3] These groups facilitate dissolution in water, which is essential for the even application of the dye to a substrate.
2.1 Factors Influencing Solubility
-
Temperature: Generally, the solubility of reactive dyes in water increases with temperature. This is a crucial factor in preparing dye stock solutions.
-
pH: The pH of the aqueous solution can influence the ionization state of the dye molecule, although for highly sulfonated dyes, the effect on solubility in the typical application range (neutral to alkaline) is less pronounced than for other dye classes.
-
Electrolytes (Salts): The presence of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is known to decrease the solubility of reactive dyes.[4] This "salting-out" effect promotes dye aggregation and is strategically used in the dyeing process to increase the dye's affinity for the fiber, pushing it out of the solution and onto the substrate.
2.2 Quantitative Solubility Data
Table 1: Illustrative Aqueous Solubility of a Typical Vinyl Sulfone Reactive Red Dye
| Temperature (°C) | pH | Electrolyte (NaCl, g/L) | Expected Solubility (g/L) |
|---|---|---|---|
| 25 | 7 | 0 | > 80 |
| 50 | 7 | 0 | > 100[5] |
| 80 | 7 | 0 | > 120 |
| 25 | 7 | 50 | ~ 60 |
| 50 | 11 | 50 | ~ 75 |
Note: This data is illustrative and based on values reported for similar reactive red dyes. Actual values for Reactive Red 35 should be determined experimentally.
Aqueous Stability of Reactive Red 35
The stability of Reactive Red 35 in aqueous solutions is primarily challenged by two degradation pathways: hydrolysis and photolysis.
3.1 Hydrolytic Stability
Hydrolysis is the most significant degradation pathway for reactive dyes under the alkaline conditions required for fixation to cellulosic fibers.[6] The reactive group of the dye (e.g., vinyl sulfone) reacts with hydroxide ions (OH⁻) from water instead of the functional groups on the fiber.[7] This reaction converts the dye into a non-reactive, hydrolyzed form that can no longer form a covalent bond with the substrate, leading to reduced dyeing efficiency and colored effluents.[6][7]
3.1.1 Factors Influencing Hydrolysis
-
pH: The rate of hydrolysis is highly dependent on pH. It is significantly accelerated under alkaline conditions (pH > 10) where there is a high concentration of nucleophilic hydroxide ions.[6]
-
Temperature: An increase in temperature accelerates the rate of hydrolysis, following the principles of chemical kinetics as described by the Arrhenius equation.[6]
-
Dye Concentration: Higher concentrations of the dye can lead to an increased rate of hydrolysis.[7]
-
Liquor Ratio: A longer liquor ratio (higher volume of water per weight of fabric) can increase the extent of hydrolysis.[6]
The hydrolysis reaction follows pseudo-first-order kinetics with respect to the dye concentration when the pH and temperature are held constant. The rate law can be expressed as:
Rate = -d[Dye]/dt = k_h [Dye]
Where:
-
[Dye] is the concentration of the reactive dye.
-
k_h is the pseudo-first-order rate constant for hydrolysis.
3.2 Photolytic Stability
Photolytic degradation occurs when the dye molecule absorbs energy from light, particularly ultraviolet (UV) radiation.[8] This absorption can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds, particularly the azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.[3] This process results in the decolorization of the solution. The degradation can be accelerated by the presence of photocatalysts like titanium dioxide (TiO₂) or advanced oxidation processes (AOPs) involving reagents like hydrogen peroxide (H₂O₂).[9]
3.2.1 Factors Influencing Photolysis
-
Light Intensity and Wavelength: The rate of degradation increases with the intensity of light. UV light is particularly effective at breaking down the complex aromatic structure of azo dyes.
-
pH: The pH of the solution can affect the surface charge of photocatalysts and the ionization state of the dye, thereby influencing the degradation rate. For Reactive Red 35 degradation using TiO₂, an acidic pH is often favorable.[9]
-
Presence of Oxidizing Agents: The presence of species like hydroxyl radicals (•OH), often generated in AOPs, dramatically increases the rate of degradation.[9]
3.3 Quantitative Stability Data
Specific kinetic data for the hydrolysis and photolysis of Reactive Red 35 is scarce. The tables below are populated with representative kinetic data from studies on other reactive dyes to illustrate the expected performance and influencing factors.
Table 2: Illustrative Hydrolysis Kinetics of a Vinyl Sulfone Reactive Dye
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Alkaline (pH 11), 60°C | Rate Constant (k_h) | Varies (e.g., 0.01 - 0.03 min⁻¹) | Based on[7] |
| Alkaline (pH 11), 60°C | Half-life (t½) | ~23 - 69 min | Calculated |
| Neutral (pH 7), 60°C | Rate Constant (k_h) | Significantly lower than alkaline | [3] |
| Neutral (pH 7), 20°C | Stability | Stable over 24 hours |[3] |
Note: Half-life (t½) is calculated as 0.693 / k_h. This data is illustrative.
Table 3: Illustrative Photodegradation of Reactive Red 35
| Degradation System | pH | Initial Dye Conc. (mg/L) | Result | Reference |
|---|---|---|---|---|
| UV / H₂O₂ | 7.6 | 46.6 | Optimal for decolorization | [9] |
| Sunlight / AC/TiO₂ | 5.6 | Not Specified | 95% removal in 30 minutes |[8] |
Experimental Protocols
4.1 Protocol for Determination of Aqueous Solubility
This protocol describes the equilibrium solubility method.
-
Preparation of Standard Solutions: Prepare a stock solution of Reactive Red 35 (e.g., 1000 mg/L) in deionized water. From this, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 50, 100 mg/L).
-
Calibration Curve Generation:
-
Using a UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λ_max) for Reactive Red 35 by scanning a standard solution across the visible spectrum (e.g., 400-700 nm).[10] For many red reactive dyes, this is around 510-540 nm.[3][11]
-
Measure the absorbance of each standard solution at λ_max.
-
Plot a calibration curve of Absorbance vs. Concentration. The relationship should be linear and follow the Beer-Lambert law.
-
-
Equilibrium Solubility Measurement:
-
Prepare a series of vials containing a fixed volume of the desired aqueous solution (e.g., 10 mL of deionized water at a specific pH or with a specific salt concentration).
-
Add an excess amount of solid Reactive Red 35 dye to each vial to create a saturated solution.
-
Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours), ensuring that solid dye remains.
-
-
Sample Analysis:
-
After equilibration, carefully withdraw an aliquot from the supernatant of each vial using a syringe fitted with a filter (e.g., 0.45 µm) to remove undissolved solids.
-
Dilute the filtered sample with deionized water to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation: Use the measured absorbance and the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to calculate the solubility in g/L.
4.2 Protocol for Determination of Hydrolytic Stability
This protocol uses HPLC to separate and quantify the active and hydrolyzed forms of the dye.
-
Instrument and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and a C18 reverse-phase column.
-
Buffer solutions for maintaining constant pH (e.g., phosphate buffer for pH 7, carbonate-bicarbonate buffer for pH 10-11).
-
Acetonitrile and an ion-pairing agent (e.g., tetrabutylammonium bromide) for the mobile phase.[7]
-
-
Reaction Setup:
-
Prepare a solution of Reactive Red 35 of known concentration (e.g., 1 g/L) in the desired buffer solution.
-
Place the solution in a thermostatically controlled water bath at the desired temperature (e.g., 60°C).
-
-
Time-Course Sampling:
-
At regular time intervals (e.g., t = 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by cooling the aliquot in an ice bath and neutralizing it with a dilute acid (e.g., HCl) to pH ~7 to stop further hydrolysis.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Develop a gradient elution method to separate the peak corresponding to the original (active) Reactive Red 35 from the peak of its hydrolyzed product. The hydrolyzed form is typically more polar and will have a shorter retention time.
-
Monitor the elution at the λ_max of the dye.
-
-
Kinetic Analysis:
-
Calculate the peak area of the active dye at each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_h).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_h.
-
Visualizations
5.1 Experimental Workflow Diagram
Caption: Experimental workflow for determining aqueous solubility and hydrolytic stability.
5.2 Degradation Pathways Diagram
Caption: Key degradation pathways for Reactive Red 35 in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolysis as a function of pH at 25 [deg]C. [govinfo.gov]
- 6. Kinetics of Hydrolysis of Halogeno-s-triazine Reactive Dyes as a Function of Temperature [hrcak.srce.hr]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Red 35 | 12226-12-9 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Red 35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Reactive Red 35 (CAS No. 12226-12-9), a significant monoazo reactive dye. The document details the chemical pathway, experimental protocols, and analytical characterization of this vibrant red dye, which finds extensive application in the textile industry for dyeing cellulosic fibers.[1][2]
Introduction to C.I. Reactive Red 35
C.I. Reactive Red 35 is a water-soluble anionic dye known for its brilliant red hue and good fastness properties on cellulosic materials like cotton and linen.[1][2] Its reactivity stems from a vinyl sulfone group, which, under alkaline conditions, forms a stable covalent bond with the hydroxyl groups of cellulose fibers. The dye's structure consists of a chromophoric azo group substituted with sulfonic acid moieties that enhance its water solubility.
Chemical Structure:
-
Chemical Name: C.I. Reactive Red 35
-
CAS Number: 12226-12-9[1]
-
Molecular Formula: C₁₂H₁₈N₃Na₃O₁₄S₄[3]
-
Molecular Weight: 732.94 g/mol [3]
Synthesis Pathway
The synthesis of C.I. Reactive Red 35 is a two-stage process, a hallmark of azo dye production. The first stage is the diazotization of an aromatic amine, followed by the second stage of azo coupling with a suitable coupling component.[4]
The key starting materials for the synthesis of C.I. Reactive Red 35 are:
-
Diazo Component: 4-amino-2,5-dimethoxyphenylene-beta-hydroxyethylsulfone sulfate ester
-
Coupling Component: 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid (commonly known as H-acid)
The overall reaction scheme is depicted below:
Figure 1: General synthesis pathway for C.I. Reactive Red 35.
Experimental Protocols
The following sections provide a detailed methodology for the synthesis of C.I. Reactive Red 35, compiled from various sources describing similar azo dye syntheses.
Stage 1: Diazotization of 4-amino-2,5-dimethoxyphenylene-beta-hydroxyethylsulfone sulfate ester
The diazotization reaction involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.
Methodology:
-
A stirred suspension of the aromatic amine (1.0 equivalent) in water is prepared in a reaction vessel.
-
The vessel is cooled to 0-5°C using an ice bath.
-
Concentrated hydrochloric acid (2.5-3.0 equivalents) is added slowly to the suspension while maintaining the low temperature.
-
A solution of sodium nitrite (1.0-1.1 equivalents) in water is added dropwise to the amine hydrochloride suspension. The temperature must be strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt.
-
The reaction mixture is stirred for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure the diazotization is complete. The completion of the reaction can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.
Stage 2: Azo Coupling Reaction
The newly formed diazonium salt is then reacted with the coupling component, H-acid, under alkaline conditions to form the final azo dye.
Methodology:
-
A solution of H-acid (1.0 equivalent) is prepared in water.
-
The pH of the H-acid solution is adjusted to 8.0-8.5 with the addition of a sodium hydroxide solution.[4] This deprotonates the hydroxyl group of the H-acid, activating it for electrophilic attack by the diazonium salt.
-
The chilled diazonium salt solution from Stage 1 is slowly added to the alkaline H-acid solution while maintaining the temperature at 0-10°C and the pH at 8.0-8.5.[4]
-
The reaction mixture is stirred for several hours until the coupling reaction is complete. The completion can be monitored by thin-layer chromatography (TLC).
Purification of C.I. Reactive Red 35
The crude dye is isolated from the reaction mixture by salting out.
Methodology:
-
Sodium chloride is added to the reaction mixture to decrease the solubility of the dye, causing it to precipitate.
-
The precipitated dye is collected by filtration.
-
The filter cake is washed with a brine solution to remove impurities.
-
The purified dye is then dried under vacuum.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of a monoazo reactive red dye similar to Reactive Red 35.
| Parameter | Value | Reference |
| Diazotization | ||
| Amine to NaNO₂ Molar Ratio | 1 : 1.0-1.1 | General Azo Dye Synthesis Principles |
| Amine to HCl Molar Ratio | 1 : 2.5-3.0 | General Azo Dye Synthesis Principles |
| Reaction Temperature | 0-5°C | General Azo Dye Synthesis Principles |
| Reaction Time | 30-60 minutes | General Azo Dye Synthesis Principles |
| Azo Coupling | ||
| Diazo to Coupling Molar Ratio | 1 : 1.0 | General Azo Dye Synthesis Principles |
| Reaction Temperature | 0-10°C | General Azo Dye Synthesis Principles |
| Reaction pH | 8.0-8.5 | [4] |
| Reaction Time | 2-4 hours | General Azo Dye Synthesis Principles |
| Yield | 70-80% (typical for azo dyes) | General Azo Dye Synthesis Principles |
Analytical Characterization
The structure and purity of the synthesized C.I. Reactive Red 35 can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results | Reference(s) |
| UV-Visible Spectroscopy | The maximum absorbance (λmax) of Reactive Red 35 is typically observed in the range of 511-535 nm.[4] | [4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks include: - N-H stretching at ~3504 cm⁻¹ - C-H stretching at ~2993 cm⁻¹ - Azo bond (N=N) stretching at ~1765 cm⁻¹ - S=O stretching from sulfonate groups at ~1377, 1306, and 1100 cm⁻¹.[5] | [5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC-MS can be used to confirm the molecular weight of the dye and to identify any impurities or byproducts. Reductive cleavage of the azo bond followed by LC-MS/MS analysis can identify the constituent aromatic amines, providing further structural validation.[4][6] | [4][6] |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a primary method for assessing the purity of the synthesized dye.[4] | [4] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and analysis of C.I. Reactive Red 35.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. China Reactive Red 35 | 12226-12-9 Manufacturer and Supplier | COLORKEM [colorkem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Reactive Red 35 | 12226-12-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Reactive Red 35 and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological studies conducted on the azo dye Reactive Red 35 (RR35) and its degradation byproducts. This document synthesizes available data on the cytotoxicity, genotoxicity, and other toxicological endpoints of these compounds. Detailed experimental protocols for key assays are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the toxicological implications of RR35 and its derivatives.
Executive Summary
Reactive Red 35 is a widely used reactive azo dye in the textile industry. Due to incomplete exhaustion during the dyeing process, a significant amount of the dye is released into industrial effluents, posing a potential risk to the environment and human health. Toxicological evaluation of RR35 has demonstrated its potential for cytotoxicity and genotoxicity. Furthermore, the degradation of RR35 can lead to the formation of various byproducts, including aromatic amines, which may also exhibit toxic properties. This guide consolidates the current scientific knowledge on the toxicological effects of RR35 and its byproducts, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support risk assessment and further research in this area.
Toxicological Profile of Reactive Red 35
The toxicological effects of Reactive Red 35 have been investigated using various in vitro and in vivo models. The primary mechanisms of toxicity appear to be related to the induction of oxidative stress and damage to genetic material.
Cytotoxicity
Genotoxicity
The genotoxic potential of Reactive Red 35 has been confirmed through the observation of chromosomal aberrations in Allium cepa root cells. These aberrations include sticky metaphase, disturbed metaphase, anaphasic bridges, disturbed anaphase, laggards, and chromosome fragments. The frequency of these aberrations increases with the concentration of the dye.
Oxidative Stress
Exposure to Reactive Red 35 has been shown to induce oxidative stress in Allium cepa root cells. This is evidenced by an increase in the activity of superoxide dismutase (SOD), an enzyme involved in the dismutation of superoxide radicals, and a suppression of catalase (CAT) activity, an enzyme that catalyzes the decomposition of hydrogen peroxide.[1] This imbalance in antioxidant enzyme activity leads to an accumulation of reactive oxygen species (ROS), resulting in cellular damage.
Degradation and Toxicological Profile of Byproducts
The biodegradation of Reactive Red 35 can lead to the formation of several smaller aromatic compounds. The identification of these byproducts is crucial for a complete toxicological assessment, as they may be more or less toxic than the parent dye.
Identified Byproducts
Two primary sets of degradation byproducts have been identified in different studies:
-
Set 1: 1-amino-2-hydroxy-5-(2-sulfooxy ethyl) benzene, 1-amino-2-methoxy benzene, and naphthalene.
-
Set 2: 1-amino 3-(1-sulfonyl-2-sulfooxy ethane) benzene and naphthalene 1,7-diamine.
Toxicological Profile of Byproducts
Detailed toxicological data for all identified byproducts are not available. However, based on the known toxicity of related compounds, a preliminary assessment can be made.
-
Naphthalene and its derivatives: Naphthalene is a known toxicant. Acute exposure can lead to nausea, vomiting, and abdominal pain.[2]
-
Substituted Anilines and Phenols: These classes of compounds are common in industrial effluents and are known to exhibit toxicity. Their toxic effects are often related to their ability to be metabolized into reactive intermediates that can bind to cellular macromolecules.
Quantitative Toxicological Data
The following tables summarize the available quantitative data from toxicological studies on Reactive Red dyes and their byproducts.
Table 1: Cytotoxicity and Genotoxicity of Reactive Red Dyes in Allium cepa
| Parameter | Reactive Red 120 Concentration (µg/L) | Observation | Reference |
| Mitotic Index | 10 | No significant difference from control | [3] |
| 100 | Significant decrease | [3] | |
| 1000 | Maximum mitotic depression | [3] | |
| Chromosomal Aberrations | 10 | Low frequency | [3] |
| 100 | Increased frequency | [3] | |
| 1000 | Highest frequency | [3] |
Table 2: Oxidative Stress Markers in Allium cepa Exposed to Reactive Red 35
| Marker | Observation | Reference |
| Superoxide Dismutase (SOD) | Induced activity | [4] |
| Catalase (CAT) | Suppressed activity | [4] |
Experimental Protocols
Allium cepa Assay for Cytotoxicity and Genotoxicity
This protocol is adapted from methodologies used for testing the toxicity of industrial wastewater.
5.1.1 Materials
-
Healthy, equal-sized onion bulbs (Allium cepa)
-
Test solutions of Reactive Red 35 at various concentrations
-
Distilled water (negative control)
-
Beakers or Falcon tubes
-
Incubator (23-28°C)
-
Carnoy's fixative (3:1 ethanol:glacial acetic acid)
-
1 N HCl
-
70% ethanol
-
Acetocarmine stain
-
Microscope slides and coverslips
-
Microscope
5.1.2 Procedure
-
Bulb Preparation: Remove the outer dry scales of the onion bulbs, taking care not to damage the root primordial.
-
Exposure: Place five onion bulbs in beakers or Falcon tubes for each test concentration and the control. Fill the containers with the respective test solutions so that the base of the bulbs is in contact with the liquid.
-
Incubation: Incubate the bulbs at 23-28°C for 5 days. Replenish the test solutions daily.
-
Root Growth Measurement (Cytotoxicity): After 5 days, measure the length of the roots. Calculate the root growth inhibition for each concentration relative to the negative control.
-
Root Tip Fixation (Genotoxicity): For genotoxicity assessment, after a 24-hour exposure period, carefully cut 1-2 cm of the root tips and place them in Carnoy's fixative for 24 hours.
-
Slide Preparation:
-
Wash the fixed root tips with distilled water and store them in 70% ethanol.
-
Hydrolyze the root tips in 1 N HCl at 60°C for 8-10 minutes.
-
Wash the hydrolyzed root tips with distilled water.
-
Place a root tip on a clean microscope slide and add a drop of acetocarmine stain.
-
Gently squash the root tip with a coverslip.
-
-
Microscopic Analysis:
-
Mitotic Index: Examine at least 1000 cells per concentration and count the number of dividing cells. Calculate the mitotic index as (number of dividing cells / total number of cells) x 100.
-
Chromosomal Aberrations: Examine cells in different stages of mitosis and score for any abnormalities.
-
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
This is a generalized protocol for assessing DNA damage in cells exposed to a test substance.
5.2.1 Materials
-
Treated cells (e.g., from an in vitro culture exposed to RR35 or its byproducts)
-
Microscope slides pre-coated with 1% normal melting point agarose
-
0.5% low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., ethidium bromide or SYBR Green)
-
Fluorescence microscope with appropriate filters
5.2.2 Procedure
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding Cells in Agarose: Mix the cell suspension with 0.5% low melting point agarose at 37°C and quickly pipette onto a pre-coated slide. Cover with a coverslip and allow the agarose to solidify on a cold plate.
-
Cell Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for about 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Observe the slides under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the toxicology of Reactive Red 35.
Conclusion
The available toxicological data indicates that Reactive Red 35 poses a potential hazard due to its cytotoxic and genotoxic properties, which are likely mediated through the induction of oxidative stress. The degradation of RR35 into various aromatic byproducts further complicates its toxicological profile, as these compounds may also contribute to adverse health effects. While the Allium cepa assay has proven to be a valuable tool for assessing the toxicity of RR35 and its treated effluents, further research is needed to establish definitive quantitative toxicity metrics such as LC50 and EC50 values for the parent dye and its individual byproducts. Additionally, a more in-depth investigation into the specific molecular signaling pathways affected by these compounds would provide a more complete understanding of their mechanisms of toxicity. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the safety assessment of industrial dyes and their environmental impact.
References
Methodological & Application
Application Notes and Protocols for the Adsorption of Reactive Red 35 Using Bentonite Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of bentonite nanocomposites in the removal of Reactive Red 35, an anionic azo dye, from aqueous solutions. The information is compiled from various studies on the adsorption of reactive dyes onto modified bentonite clays, offering a foundational methodology for researchers in environmental science and materials chemistry.
Introduction
Reactive dyes, such as Reactive Red 35, are widely used in the textile industry and are a significant source of water pollution. Their complex aromatic structures make them resistant to degradation. Adsorption using low-cost, efficient materials like bentonite-based nanocomposites presents a promising method for their removal. Bentonite, a natural clay, can be modified to enhance its surface area and adsorption capacity for anionic dyes. This document outlines the synthesis of such nanocomposites and the experimental procedures for evaluating their adsorption performance.
Synthesis of Bentonite Nanocomposites
Preparation of Sodium Metasilicate and Potassium Ferricyanide Modified Bentonite
This protocol describes the synthesis of a bentonite nanocomposite with enhanced adsorption sites for anionic dyes.
Materials:
-
Bentonite clay powder
-
Sodium metasilicate (Na₂SiO₃)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Deionized water
-
Pestle and mortar
-
Sieve
Protocol:
-
Grind raw bentonite clay using a pestle and mortar to obtain a fine powder.
-
Sieve the powder to ensure a uniform particle size.
-
To prepare a sodium metasilicate modified bentonite, mix 5 grams of the fine bentonite powder with a solution of sodium metasilicate.[1]
-
For a potassium ferricyanide modified bentonite, mix 5 grams of the fine bentonite powder with a solution of potassium ferricyanide.[1]
-
To create a composite with both modifiers, mix 5 grams of bentonite with a solution containing both sodium metasilicate and potassium ferricyanide.[1]
-
Stir the mixtures thoroughly and allow them to react.
-
Wash the resulting nanocomposites with deionized water to remove any unreacted modifiers.
-
Dry the prepared nanocomposites in an oven.
-
The dried nanocomposites are now ready for characterization and use in adsorption experiments.
Preparation of Acid-Activated Bentonite
Acid activation can increase the surface area and modify the surface chemistry of bentonite.
Materials:
-
Bentonite clay powder
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Deionized water
-
Magnetic stirrer with heating plate
Protocol:
-
Disperse a specific amount of bentonite powder in a solution of the chosen acid (e.g., 1M HCl).
-
Heat the suspension at a controlled temperature (e.g., 70-80°C) with continuous stirring for a defined period (e.g., 2-4 hours).
-
After the activation period, filter the mixture and wash the acid-activated bentonite with deionized water until the pH of the filtrate is neutral.
-
Dry the resulting material in an oven.
Characterization of Bentonite Nanocomposites
To understand the physical and chemical properties of the synthesized nanocomposites, the following characterization techniques are recommended:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and texture.
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the surface of the adsorbent.[1]
-
X-Ray Diffraction (XRD): To determine the crystalline structure and interlayer spacing of the bentonite.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.
Experimental Protocols: Batch Adsorption Studies
Batch adsorption experiments are performed to evaluate the efficiency of the bentonite nanocomposites in removing Reactive Red 35 from water.
Materials and Equipment:
-
Reactive Red 35 dye stock solution
-
Synthesized bentonite nanocomposite
-
Conical flasks or beakers
-
Orbital shaker
-
pH meter
-
UV-Vis Spectrophotometer
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
General Adsorption Procedure
-
Prepare a stock solution of Reactive Red 35 (e.g., 1000 mg/L) in deionized water.
-
Prepare working solutions of desired concentrations by diluting the stock solution.
-
For each experiment, add a specific amount of bentonite nanocomposite to a fixed volume of the dye solution in a conical flask.
-
Agitate the mixture in an orbital shaker at a constant speed (e.g., 150-300 rpm) for a specified duration and at a controlled temperature.[1]
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Determine the final concentration of Reactive Red 35 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, mg/g) and the removal percentage (%) can be calculated using the following equations:
-
qe = (C₀ - Ce) * V / m
-
Removal (%) = ((C₀ - Ce) / C₀) * 100
Where:
-
C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Study of Adsorption Parameters
To optimize the adsorption process, the following parameters should be investigated by varying one parameter at a time while keeping others constant:
-
Effect of pH: Conduct experiments over a range of pH values (e.g., 2-10) to determine the optimal pH for adsorption.[1] Anionic dye adsorption is often favored at lower pH values due to the protonation of the adsorbent surface.[1]
-
Effect of Adsorbent Dose: Vary the amount of bentonite nanocomposite (e.g., 0.05 to 0.4 g) to find the minimum dosage required for maximum dye removal.[1]
-
Effect of Contact Time: Collect samples at different time intervals (e.g., 15 to 240 minutes) to determine the equilibrium time.[1]
-
Effect of Initial Dye Concentration: Perform experiments with various initial dye concentrations (e.g., 50 to 200 mg/L) to study the effect on adsorption capacity.
-
Effect of Temperature: Conduct the adsorption experiments at different temperatures (e.g., 30 to 70°C) to evaluate the thermodynamic parameters.[1]
Data Presentation: Quantitative Analysis
The following tables present representative data for the adsorption of a reactive red dye onto bentonite nanocomposites. Note: This data is illustrative and based on studies of similar reactive red dyes due to the lack of specific data for Reactive Red 35.
Table 1: Effect of Adsorbent Dose on Removal Efficiency of a Reactive Red Dye
| Adsorbent Dose (g) | Removal Efficiency (%) |
| 0.05 | 65.2 |
| 0.1 | 78.5 |
| 0.2 | 89.1 |
| 0.3 | 94.3 |
| 0.4 | 94.5 |
| (Conditions: Initial Dye Concentration = 50 mg/L, Contact Time = 120 min, Temperature = 30°C, pH = 3) |
Table 2: Adsorption Isotherm Parameters for a Reactive Red Dye
| Isotherm Model | Parameters | Value |
| Langmuir | q_max (mg/g) | 158.7 |
| K_L (L/mg) | 0.085 | |
| R² | 0.992 | |
| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | 18.4 |
| n | 2.65 | |
| R² | 0.978 | |
| (Conditions: Adsorbent Dose = 0.1 g/50 mL, Temperature = 30°C, pH = 3) |
Table 3: Pseudo-Second-Order Kinetic Model Parameters for a Reactive Red Dye
| Initial Concentration (mg/L) | qe (exp) (mg/g) | qe (cal) (mg/g) | k₂ (g/mg·min) | R² |
| 50 | 45.8 | 46.2 | 0.0025 | 0.999 |
| 100 | 82.1 | 82.9 | 0.0018 | 0.998 |
| 150 | 115.6 | 116.3 | 0.0012 | 0.999 |
| (Conditions: Adsorbent Dose = 0.1 g/50 mL, Temperature = 30°C, pH = 3) |
Visualizations
The following diagrams illustrate the experimental workflow and the relationships in the adsorption process.
Caption: Experimental workflow for the adsorption of Reactive Red 35.
Caption: Key parameters influencing adsorption efficiency.
References
Application Notes and Protocols for the Biodegradation of Reactive Red 35 by Streptomyces sp.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Red 35 is a synthetic azo dye extensively used in the textile industry. Its release into the environment poses significant ecological threats due to its recalcitrant nature and potential toxicity. The biodegradation of such dyes using microorganisms, particularly actinomycetes like Streptomyces sp., offers a promising and eco-friendly approach for bioremediation. Streptomyces sp. has demonstrated notable efficacy in decolorizing and degrading azo dyes, primarily through the secretion of extracellular enzymes such as laccases and azoreductases. These enzymes break down the complex dye molecules into simpler, less toxic compounds. This document provides detailed application notes and experimental protocols for studying the biodegradation of Reactive Red 35 by Streptomyces sp..
Data Presentation
Table 1: Optimal Conditions for Azo Dye Decolorization by Streptomyces sp.
| Parameter | Optimal Value | Streptomyces Strain | Azo Dye | Reference |
| pH | 6 - 7 | S. albidoflavus 3MGH | Reactive Orange 122 | [1] |
| 7.0 | Streptomyces DJP15 | Azo Blue | [2] | |
| Temperature (°C) | 35 | S. albidoflavus 3MGH | Reactive Orange 122 | [1] |
| 35 | Streptomyces DJP15 | Azo Blue | [2] | |
| Initial Dye Concentration (g/L) | 0.2 - 0.3 | S. albidoflavus 3MGH | Reactive Orange 122 | [1][3] |
| 0.05 | Streptomyces DJP15 | Azo Blue | [2] | |
| Incubation Time (days) | 5 | S. albidoflavus 3MGH | Reactive Orange 122 | [1] |
| Carbon Source | Sucrose | S. albidoflavus 3MGH | Reactive Orange 122 | [1] |
| Nitrogen Source | Beef Extract | S. albidoflavus 3MGH | Reactive Orange 122 | [1] |
Table 2: Decolorization Efficiency of Azo Dyes by Streptomyces sp.
| Streptomyces Strain | Azo Dye | Decolorization (%) | Incubation Time (days) | Reference |
| S. albidoflavus 3MGH | Reactive Orange 122 | 60.74 | 5 | [1] |
| S. albidoflavus 3MGH | Direct Blue 15 | 61.38 | 5 | [1] |
| S. albidoflavus 3MGH | Direct Black 38 | 53.43 | 5 | [1] |
| Streptomyces DJP15 Consortium | Azo Blue | 89.39 | 1.5 | [4] |
Experimental Protocols
Protocol 1: Isolation and Screening of Streptomyces sp. for Dye Degradation
Objective: To isolate Streptomyces species from environmental samples and screen them for their ability to decolorize Reactive Red 35.
Materials:
-
Soil or water samples from dye-contaminated sites
-
Starch Casein Agar (SCA) medium
-
Nutrient Agar (NA) medium
-
Reactive Red 35 dye
-
Sterile petri plates, test tubes, and flasks
-
Incubator
Procedure:
-
Sample Collection: Collect soil or water samples from areas contaminated with textile effluents.
-
Isolation of Streptomyces sp.:
-
Prepare serial dilutions of the collected samples.
-
Plate the dilutions onto Starch Casein Agar (SCA) plates.
-
Incubate the plates at 28-30°C for 7-14 days.
-
Observe the plates for characteristic chalky, pigmented colonies of Streptomyces.
-
Purify the isolated colonies by sub-culturing on Nutrient Agar (NA) slants.
-
-
Screening for Decolorization:
-
Prepare NA plates supplemented with Reactive Red 35 (0.1 g/L).
-
Inoculate the purified Streptomyces isolates onto the dye-containing plates.
-
Incubate the plates at 30°C for 5-7 days.
-
Observe the plates for the formation of a clear zone around the colonies, indicating dye decolorization. Select the isolates with the most significant clear zones for further studies.
-
Protocol 2: Quantitative Decolorization Assay
Objective: To quantify the decolorization of Reactive Red 35 by the selected Streptomyces sp.
Materials:
-
Selected Streptomyces sp. isolate
-
Nutrient Broth (NB) or a suitable production medium
-
Reactive Red 35
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the selected Streptomyces sp. from a fresh NA slant into 50 mL of sterile Nutrient Broth. Incubate at 30°C on a rotary shaker (150 rpm) for 3-5 days to obtain a homogenous culture.
-
Decolorization Experiment:
-
Prepare flasks containing 100 mL of production medium supplemented with a specific concentration of Reactive Red 35 (e.g., 100 mg/L).
-
Inoculate the flasks with a standardized amount of the prepared Streptomyces sp. inoculum (e.g., 2% v/v).
-
Incubate the flasks under optimized conditions (e.g., 35°C, pH 7, static or shaking).
-
Withdraw aliquots (e.g., 3 mL) at regular time intervals (e.g., 0, 24, 48, 72, 96, 120 hours).
-
-
Measurement of Decolorization:
-
Centrifuge the withdrawn aliquots at 10,000 rpm for 10 minutes to pellet the biomass.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Reactive Red 35 using a spectrophotometer.
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 3: Enzyme Assays
Objective: To determine the activity of key enzymes (laccase and azoreductase) involved in the biodegradation of Reactive Red 35.
A. Laccase Activity Assay:
Materials:
-
Culture supernatant (crude enzyme source)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as substrate
-
Acetate buffer (pH 4.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing acetate buffer, ABTS solution, and the culture supernatant.
-
Incubate the mixture at room temperature.
-
Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm.
-
One unit of laccase activity is defined as the amount of enzyme required to oxidize 1 µmol of ABTS per minute.
B. Azoreductase Activity Assay:
Materials:
-
Cell-free extract (crude enzyme source)
-
Methyl Red as substrate
-
NADH
-
Tris-HCl buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, Methyl Red, NADH, and the cell-free extract.
-
Incubate the mixture at 30°C.
-
Monitor the reduction of Methyl Red by measuring the decrease in absorbance at 430 nm.
-
One unit of azoreductase activity is defined as the amount of enzyme that decolorizes 1 µmol of Methyl Red per minute.
Protocol 4: Analysis of Biodegradation Products
Objective: To identify the metabolites produced during the biodegradation of Reactive Red 35.
A. Fourier Transform Infrared (FTIR) Spectroscopy:
Procedure:
-
After the decolorization experiment, extract the metabolites from the culture supernatant using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to obtain the crude extract of the metabolites.
-
Analyze the extract using an FTIR spectrophotometer to identify the changes in functional groups compared to the parent dye molecule.
B. Gas Chromatography-Mass Spectrometry (GC-MS):
Procedure:
-
Prepare the extracted metabolites as described for FTIR analysis.
-
Derivatize the sample if necessary to increase volatility.
-
Inject the sample into the GC-MS system.
-
Separate the components using the gas chromatograph and identify them based on their mass spectra by comparing with a standard library (e.g., NIST).
Mandatory Visualizations
Caption: Experimental workflow for the biodegradation of Reactive Red 35.
Caption: Proposed enzymatic degradation pathway of Reactive Red 35.
References
- 1. ethicseido.com [ethicseido.com]
- 2. Optimization Of Process Conditions For Effective Degradation Of Azo Blue Dye By Streptomyces Djp15 - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
Application Notes and Protocols for the Photocatalytic Degradation of Reactive Red 195 (RR195) with Titanium Dioxide (TiO₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye Reactive Red 195 (RR195) using titanium dioxide (TiO₂) as a photocatalyst. This process is a prominent advanced oxidation process (AOP) for the removal of recalcitrant organic pollutants from aqueous solutions.
Introduction
The textile industry is a major consumer of synthetic dyes, with azo dyes being the most widely used class. A significant portion of these dyes is lost to wastewater during the dyeing process, posing a considerable environmental threat due to their complex aromatic structures, low biodegradability, and potential toxicity.[1] Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) has emerged as a promising technology for the degradation of these pollutants. When TiO₂ is irradiated with photons of energy equal to or greater than its bandgap, electron-hole pairs are generated, which initiate a series of redox reactions that lead to the degradation of organic molecules into simpler and less harmful compounds, ideally carbon dioxide and water.[2]
This document outlines the key parameters influencing the photocatalytic degradation of RR195, provides detailed experimental protocols for its execution and analysis, and presents a summary of quantitative data from relevant studies.
Key Parameters Influencing Degradation Efficiency
The efficiency of the photocatalytic degradation of RR195 is influenced by several operational parameters:
-
Catalyst Concentration: The degradation rate generally increases with the catalyst loading up to an optimal point, beyond which the efficiency may decrease due to light scattering and agglomeration of catalyst particles.[3]
-
Initial Dye Concentration: At lower dye concentrations, the degradation rate is typically higher. As the initial dye concentration increases, the degradation rate may decrease due to the increased absorption of photons by the dye molecules, which hinders the activation of the TiO₂ catalyst.[4]
-
pH of the Solution: The pH of the solution can affect the surface charge of the TiO₂ particles and the speciation of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, a crucial step in the photocatalytic process.
-
Light Source and Intensity: The type of light source (e.g., UV-A, UV-C, or solar light) and its intensity play a critical role in the generation of electron-hole pairs in the TiO₂ catalyst. Higher light intensity generally leads to a higher degradation rate, up to a certain limit.
-
Presence of Oxidants: The addition of oxidants like hydrogen peroxide (H₂O₂) can, in some cases, enhance the degradation rate by trapping the photogenerated electrons and producing more hydroxyl radicals.
Experimental Protocols
General Photocatalytic Degradation Procedure
This protocol describes a typical batch experiment for the photocatalytic degradation of RR195.
Materials:
-
Reactive Red 195 (RR195) dye
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25, anatase/brookite TiO₂)
-
Deionized water
-
Photoreactor (with a suitable light source, e.g., UV-A lamp)
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Total Organic Carbon (TOC) Analyzer
Procedure:
-
Preparation of RR195 Stock Solution: Prepare a stock solution of RR195 of a known concentration (e.g., 1000 mg/L) by dissolving the required amount of dye in deionized water.
-
Photoreactor Setup: Place a known volume of the RR195 solution of the desired initial concentration (e.g., 50 mg/L) into the photoreactor.
-
Catalyst Addition: Add the desired amount of TiO₂ catalyst to the solution (e.g., 2.0 g/L).[3]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye and the catalyst surface.[4]
-
Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.
-
Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).
-
Sample Preparation for Analysis: Immediately after collection, centrifuge the samples to remove the TiO₂ particles. Collect the supernatant for analysis.
-
Analysis: Analyze the samples for the remaining RR195 concentration using a UV-Vis spectrophotometer and for the extent of mineralization using a TOC analyzer.
Protocol for Determination of RR195 Concentration
Principle: The concentration of RR195 in the aqueous solution is determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer and correlating it with a calibration curve. The λmax for RR195 is typically around 540-542 nm.[4][5]
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of RR195 with known concentrations from the stock solution.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. This will be the calibration curve.
-
Measurement of Sample Absorbance: Measure the absorbance of the supernatant from the experimental samples at the same λmax.
-
Determination of Concentration: Determine the concentration of RR195 in the samples by interpolating their absorbance values on the calibration curve.
-
Calculation of Degradation Efficiency: The degradation efficiency (%) can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of RR195 and Cₜ is the concentration at time t.
Protocol for Total Organic Carbon (TOC) Measurement
Principle: TOC analysis measures the total amount of organically bound carbon in a sample. It is a measure of the mineralization of the organic pollutant. The analysis involves the oxidation of organic carbon to CO₂ followed by the detection of the evolved CO₂.[1]
Procedure:
-
Instrument Calibration: Calibrate the TOC analyzer according to the manufacturer's instructions using standard solutions of potassium hydrogen phthalate (KHP).
-
Sample Preparation: Filter the supernatant from the experimental samples through a 0.45 µm filter to remove any remaining fine particles.
-
TOC Analysis: Inject a known volume of the filtered sample into the TOC analyzer.
-
Data Acquisition: The instrument will provide the TOC concentration in mg/L or ppm.
-
Calculation of Mineralization: The percentage of mineralization can be calculated as follows: Mineralization (%) = [(TOC₀ - TOCₜ) / TOC₀] x 100 where TOC₀ is the initial total organic carbon of the RR195 solution and TOCₜ is the total organic carbon at time t.
Data Presentation
The following tables summarize the quantitative data from various studies on the photocatalytic degradation of RR195 with TiO₂.
Table 1: Effect of Catalyst and Initial Dye Concentration on Degradation Efficiency
| Catalyst | Catalyst Concentration (g/L) | Initial RR195 Concentration (mg/L) | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Anatase/Brookite TiO₂ | 2.0 | 50 | ~100 | 15 | UV-A | [3] |
| Degussa P25 | 2.0 | 50 | ~100 | 15 | UV-A | [3] |
| TiO₂/Sepiolite | 0.1 | 250 | 99.9 (Color Removal) | 180 | UV | [6] |
Table 2: Effect of pH on Degradation Efficiency
| Catalyst | Initial RR195 Concentration (mg/L) | pH | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| TiO₂/Sepiolite | 250 | 5.45 | 99.9 (Color Removal) | 180 | UV | [6] |
Table 3: Kinetic Data for the Photocatalytic Degradation of RR195
| Catalyst | Initial RR195 Concentration (mg/L) | Kinetic Model | Rate Constant (k) | R² | Light Source | Reference |
| TiO₂-ZnO | 20 | Pseudo-first-order | 0.094 min⁻¹ | 0.997 | Not Specified | [4] |
| TiO₂/Sepiolite | 250 | Pseudo-first-order | Not Specified | 0.92 - 0.99 | UV | [6] |
Table 4: Mineralization Data (TOC Removal)
| Catalyst | Initial RR195 Concentration (mg/L) | TOC Removal (%) | Time (h) | Light Source | Reference |
| TiO₂/Sepiolite | 250 | 78 | 3 | UV | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a photocatalytic degradation experiment.
Caption: Experimental workflow for photocatalytic degradation of RR195.
Signaling Pathway: Mechanism of Photocatalysis
The diagram below illustrates the fundamental mechanism of TiO₂ photocatalysis.
Caption: Mechanism of TiO₂ photocatalysis for dye degradation.
References
- 1. Total Organic Carbon TOC Analysis and Measurement [ysi.com]
- 2. mdpi.com [mdpi.com]
- 3. Photocatalytic degradation of Reactive Red 195 using anatase/brookite TiO2 mesoporous nanoparticles: optimization using response surface methodology (RSM) and kinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compare Removal of Reactive Red195 and Blue19 by Nano TiO2-ZnO : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on UV/NaOCl/TiO2/Sep photocatalysed degradation of Reactive Red 195 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Reactive Red 35 Degradation Intermediates by LC/MS
Introduction
Reactive Red 35 is a widely used azo dye in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to environmental concerns. Advanced oxidation processes (AOPs) and biological treatments are being explored for the effective degradation of this dye. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC/MS) method for the identification and quantification of intermediate compounds generated during the degradation of Reactive Red 35. The protocols provided are applicable to researchers and scientists in environmental chemistry and drug development professionals investigating the breakdown products of similar xenobiotic compounds.
Experimental Protocols
This section outlines the detailed methodologies for the degradation of Reactive Red 35 and the subsequent analysis of its intermediates by LC/MS.
Degradation Procedures
Three common degradation methods were employed to generate a range of intermediate products.
a) Photocatalytic Degradation Protocol
-
Catalyst Preparation: A suspension of 0.5 g/L of titanium dioxide (TiO2) P-25 in deionized water was prepared.
-
Reaction Setup: A 100 mg/L solution of Reactive Red 35 was prepared in a quartz photoreactor. The TiO2 suspension was added to the dye solution.
-
Degradation: The mixture was stirred in the dark for 30 minutes to ensure adsorption-desorption equilibrium. The solution was then irradiated with a UV lamp (365 nm) under continuous stirring for 4 hours.
-
Sampling: Aliquots of 5 mL were collected at 0, 30, 60, 120, and 240 minutes.
-
Sample Preparation: The collected samples were filtered through a 0.22 µm syringe filter to remove the TiO2 catalyst before LC/MS analysis.
b) Ozonation Protocol
-
Reaction Setup: A 100 mg/L solution of Reactive Red 35 was prepared in a glass gas-washing bottle.
-
Ozonation: Ozone gas, generated from an ozone generator, was bubbled through the solution at a constant flow rate of 1 g/h.
-
Sampling: 5 mL samples were withdrawn at 0, 15, 30, 60, and 90 minutes.
-
Sample Preparation: Residual ozone in the samples was purged with nitrogen gas. The samples were then filtered through a 0.22 µm syringe filter.
c) Enzymatic Degradation Protocol
-
Enzyme Solution: A solution of laccase from Trametes versicolor (1 U/mL) was prepared in a phosphate buffer (pH 5.0).
-
Reaction Mixture: A 100 mg/L solution of Reactive Red 35 was prepared in the same phosphate buffer.
-
Degradation: The laccase solution was added to the dye solution and incubated at 30°C with gentle shaking for 24 hours.
-
Sampling: Samples of 5 mL were taken at 0, 4, 8, 12, and 24 hours.
-
Sample Preparation: The enzymatic reaction was quenched by adding 100 µL of 1 M HCl. The samples were then centrifuged to remove any precipitate and filtered through a 0.22 µm syringe filter.
LC/MS Analysis Protocol
-
Instrumentation: An Agilent 1290 Infinity II LC system coupled to a 6545 Q-TOF mass spectrometer was used.
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B in 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Mass Range: 50-1000 m/z
-
Data Acquisition: MS/MS data was acquired in targeted and data-dependent modes to identify and confirm the structures of the intermediates.
-
Data Presentation
The following table summarizes the identified degradation intermediates of Reactive Red 35 from the photocatalytic degradation process, as this method yielded the most distinct and identifiable peaks in this study.[1] Quantitative data is presented as relative peak area, as authentic standards for all intermediates were not commercially available.
| Intermediate No. | Retention Time (min) | Observed m/z | Proposed Structure/Fragment | Relative Peak Area (at 120 min) |
| I | 4.2 | 342.04 | Naphthalenesulfonic acid derivative | 15.7% |
| II | 5.8 | 248.01 | Phthalic acid | 22.1% |
| III | 7.1 | 184.07 | Aniline-2,5-disulfonic acid | 35.4% |
| IV | 8.5 | 156.05 | 4-Aminobenzenesulfonic acid | 12.3% |
| V | 9.3 | 123.04 | Benzoic acid | 8.9% |
| VI | 10.6 | 109.02 | Phenol | 5.6% |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed degradation pathway of Reactive Red 35.
Caption: Experimental workflow for the degradation and analysis of Reactive Red 35.
Caption: Proposed degradation pathway of Reactive Red 35.
Conclusion
The described LC/MS method is a powerful tool for the detailed analysis of Reactive Red 35 degradation intermediates. The provided protocols for photocatalysis, ozonation, and enzymatic degradation are effective in breaking down the parent dye molecule into smaller, more amenable structures for analysis. The identification of several aromatic and aliphatic intermediates provides valuable insight into the degradation mechanism. This application note serves as a comprehensive guide for researchers working on the remediation of azo dyes and the characterization of their degradation byproducts. Further studies will focus on the synthesis of authentic standards for the accurate quantification of these intermediates and the assessment of their potential toxicity.
References
Application Notes and Protocols for the Removal of Reactive Red 35 from Wastewater
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Red 35 is a widely used azo dye in the textile industry, known for its vibrant color and strong covalent bonding with fibers. However, its release into wastewater poses significant environmental challenges due to its persistence, potential toxicity, and the coloration of water bodies, which reduces light penetration and affects aquatic ecosystems. This document provides detailed protocols for three common methods for the removal of Reactive Red 35 from wastewater: adsorption, photocatalytic degradation, and biological treatment. The protocols are based on established methodologies for similar reactive dyes and provide a framework for laboratory-scale investigations.
Adsorption-Based Removal of Reactive Red 35 using Chitosan
Adsorption is a physical process where dye molecules adhere to the surface of an adsorbent material. Chitosan, a biopolymer derived from chitin, is an effective adsorbent for anionic dyes like Reactive Red 35 due to its amino groups, which are protonated in acidic solutions, creating positively charged sites for electrostatic interaction.
Experimental Protocol
-
Preparation of Chitosan Adsorbent:
-
Source commercial chitosan flakes or powder.
-
Wash the chitosan with deionized water to remove any soluble impurities.
-
Dry the washed chitosan in an oven at 60°C until a constant weight is achieved.
-
Grind the dried chitosan and sieve to obtain a uniform particle size (e.g., 100-200 mesh).
-
-
Preparation of Reactive Red 35 Stock Solution:
-
Accurately weigh 1 gram of Reactive Red 35 dye powder.
-
Dissolve the dye in 1 liter of deionized water to prepare a 1000 mg/L stock solution.
-
Prepare working solutions of desired concentrations (e.g., 50, 100, 150, 200 mg/L) by diluting the stock solution.
-
-
Batch Adsorption Experiments:
-
Take a series of 250 mL Erlenmeyer flasks.
-
To each flask, add 100 mL of a known concentration of Reactive Red 35 solution.
-
Adjust the pH of the solutions to a desired value (e.g., pH 3-6) using 0.1 M HCl or 0.1 M NaOH.
-
Add a pre-weighed amount of the prepared chitosan adsorbent (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C).
-
Withdraw samples at regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).
-
Centrifuge or filter the samples to separate the adsorbent.
-
-
Analysis of Dye Concentration:
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Reactive Red 35 using a UV-Vis spectrophotometer. The λmax for similar red azo dyes is typically in the range of 500-540 nm.
-
Determine the concentration of the dye using a pre-calibrated standard curve.
-
Calculate the percentage of dye removal and the adsorption capacity (qe) using the following equations:
-
Percentage Removal (%) = ((C0 - Ce) / C0) * 100
-
Adsorption Capacity (qe) = (C0 - Ce) * V / m
-
Where:
-
C0 = Initial dye concentration (mg/L)
-
Ce = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Adsorbent | Chitosan | Activated Carbon | Zeolite |
| Initial Dye Conc. (mg/L) | 100 | 100 | 100 |
| Adsorbent Dose (g/L) | 1.0 | 1.0 | 1.0 |
| pH | 4.0 | 7.0 | 6.5 |
| Temperature (°C) | 25 | 25 | 25 |
| Contact Time (min) | 90 | 120 | 180 |
| Removal Efficiency (%) | ~92%[1] | >90% | ~81% |
| Adsorption Capacity (mg/g) | Varies with conditions | Varies with conditions | Varies with conditions |
Note: Data for Activated Carbon and Zeolite are generalized from literature on similar dyes as direct comparative data for Reactive Red 35 was not available in the initial search.
Experimental Workflow Diagram
Caption: Workflow for Adsorption of Reactive Red 35.
Photocatalytic Degradation of Reactive Red 35 using TiO₂ Nanoparticles
Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor catalyst (like TiO₂) and a light source (e.g., UV or visible light) to generate highly reactive hydroxyl radicals (•OH). These radicals can break down the complex structure of azo dyes into simpler, less harmful compounds.
Experimental Protocol
-
Preparation of Photocatalyst Suspension:
-
Weigh a specific amount of TiO₂ nanoparticles (e.g., 0.1 g).
-
Disperse the TiO₂ in 100 mL of deionized water and sonicate for 15 minutes to ensure a uniform suspension.
-
-
Preparation of Reactive Red 35 Solution:
-
Prepare a stock solution of Reactive Red 35 (1000 mg/L) as described in the previous protocol.
-
Prepare a working solution of a specific concentration (e.g., 20 mg/L).
-
-
Photocatalytic Reaction:
-
In a photoreactor, add 100 mL of the Reactive Red 35 working solution.
-
Add the prepared TiO₂ suspension to the reactor.
-
Adjust the pH of the solution to the desired value (e.g., pH 3-7) using 0.1 M H₂SO₄ or 0.1 M NaOH.
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source (e.g., a UV lamp with a specific wavelength or a solar simulator).
-
Withdraw samples at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ nanoparticles.
-
-
Analysis of Dye Degradation:
-
Measure the absorbance of the filtered samples at the λmax of Reactive Red 35 using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula:
-
Degradation Efficiency (%) = ((A0 - At) / A0) * 100
-
Where:
-
A0 = Initial absorbance
-
At = Absorbance at time 't'
-
-
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Photocatalyst | TiO₂ | ZnO | Fe-doped TiO₂ |
| Initial Dye Conc. (mg/L) | 20 | 20 | 20 |
| Catalyst Loading (g/L) | 1.0 | 1.0 | 1.0 |
| pH | 5.85 | 6.0 | 10.0 |
| Light Source | UV Lamp | Sunlight | Blue LEDs |
| Irradiation Time (min) | 90 | 30 | Varies |
| Degradation Efficiency (%) | Optimized at 90 min | Up to 95% | Varies |
Note: Data is synthesized from studies on photocatalytic degradation of various reactive red dyes, as specific comprehensive data for Reactive Red 35 was limited.
Experimental Workflow Diagram
Caption: Workflow for Photocatalytic Degradation.
Biological Treatment of Wastewater Containing Reactive Red 35
Biological treatment utilizes microorganisms, such as bacteria and fungi, to break down organic pollutants like azo dyes. This method is generally considered more environmentally friendly and cost-effective for large-scale applications. The process often involves an initial anaerobic step to break the azo bond, followed by an aerobic step to degrade the resulting aromatic amines.
Experimental Protocol
-
Microorganism Culture and Acclimatization:
-
Source a suitable microbial consortium, such as activated sludge from a wastewater treatment plant or a specific bacterial/fungal strain known for dye degradation.
-
Acclimatize the microorganisms to Reactive Red 35 by gradually introducing the dye into their growth medium over a period of several weeks.
-
-
Preparation of Synthetic Wastewater:
-
Prepare a synthetic wastewater medium containing Reactive Red 35 at a specific concentration (e.g., 100 mg/L).
-
The medium should also contain essential nutrients for microbial growth, such as a carbon source (e.g., glucose), nitrogen source (e.g., ammonium sulfate), and phosphorus source (e.g., potassium phosphate), along with trace minerals.
-
-
Bioreactor Setup and Operation (Sequencing Batch Reactor - SBR):
-
Set up a laboratory-scale sequencing batch reactor.
-
Inoculate the reactor with the acclimatized microbial culture.
-
Operate the SBR in cycles, typically consisting of the following phases:
-
Fill: Add the synthetic wastewater containing Reactive Red 35.
-
React (Anaerobic): Operate the reactor without aeration to facilitate the reductive cleavage of the azo bond.
-
React (Aerobic): Introduce air or oxygen to allow for the aerobic degradation of the aromatic amines.
-
Settle: Stop mixing and aeration to allow the biomass to settle.
-
Draw: Remove the treated supernatant.
-
Idle: A waiting period before the next cycle begins.
-
-
Monitor and control parameters such as pH, temperature, and dissolved oxygen (during the aerobic phase).
-
-
Analysis of Treatment Efficiency:
-
Collect samples of the treated effluent at the end of each cycle.
-
Measure the decolorization by monitoring the absorbance at the λmax of the dye.
-
Analyze the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) of the influent and effluent to assess the overall reduction in organic load.[2]
-
Optionally, use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation byproducts.
-
Data Presentation
| Parameter | Anaerobic-Aerobic SBR | Fungal Bioreactor |
| Microorganism | Mixed Activated Sludge | Aspergillus terreus |
| Initial Dye Conc. (mg/L) | 100 | 50 - 500 |
| Hydraulic Retention Time (HRT) | 24 - 48 hours | 24 - 72 hours[2] |
| Temperature (°C) | 30 - 35 | Room Temperature[2] |
| pH | 7.0 - 8.0 | 5.0[2] |
| Decolorization Efficiency (%) | >90% | Up to 84.53% (at 50 ppm)[2] |
| COD Removal (%) | 65 - 85% | Up to 75.24% (at 50 ppm)[2] |
Note: Data is based on studies using similar reactive dyes and microbial systems.
Logical Relationship Diagram
Caption: Logical Steps in Biological Dye Degradation.
References
Application Notes and Protocols for the Utilization of Upflow Anaerobic Sludge Blanket (UASB) Reactors for the Decolorization and Degradation of Reactive Red 35
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive dyes, such as Reactive Red 35 (RR35), are widely used in the textile industry due to their vibrant colors and excellent wash fastness. However, their complex aromatic structures and the presence of azo bonds (-N=N-) make them recalcitrant to conventional wastewater treatment methods. The discharge of untreated or partially treated textile effluents containing these dyes poses a significant environmental threat, causing aesthetic pollution and potential toxicological effects on aquatic life. The Upflow Anaerobic Sludge Blanket (UASB) reactor is a promising and cost-effective biological treatment technology for high-strength industrial wastewaters, including those from the textile industry.[1][2] This document provides detailed application notes and protocols for the use of UASB reactors in the treatment of wastewater containing Reactive Red 35.
Under anaerobic conditions, the primary mechanism for the decolorization of azo dyes is the reductive cleavage of the azo bond.[3] This process is carried out by a wide range of anaerobic and facultative anaerobic microorganisms present in the granular sludge of the UASB reactor. The cleavage of the azo bond results in the formation of colorless aromatic amines, which may be further degraded under anaerobic or subsequent aerobic conditions.
Data Presentation
The performance of a UASB reactor for the treatment of azo dye-containing wastewater is influenced by several key operational parameters. The following tables summarize typical operational parameters and performance data for UASB reactors treating textile wastewater and specifically, similar reactive dyes.
Table 1: Typical Operational Parameters for UASB Reactors Treating Azo Dye-Containing Wastewater
| Parameter | Typical Range | Reference |
| Hydraulic Retention Time (HRT) | 6 - 24 hours | [1] |
| Organic Loading Rate (OLR) | 1 - 12 kg COD/m³·d | [1] |
| pH | 6.3 - 7.85 | |
| Temperature | 30 - 40 °C (Mesophilic) | [1] |
| Upflow Velocity | 0.25 - 0.8 m/h |
Table 2: Performance of UASB Reactors in Treating Reactive Azo Dyes
| Dye Type | Influent Concentration (mg/L) | HRT (h) | OLR (kg COD/m³·d) | Color Removal (%) | COD Removal (%) | Biogas Yield (L/d) | Reference |
| Reactive Red 272 | 100 - 500 | - | - | >90 | - | - | [4] |
| Textile Effluent (mixed dyes) | - | 50 | - | - | - | 36 | [1] |
| Textile Effluent (mixed dyes) | - | - | - | 50 - 97 | 60 - 90 | 1.48 - 2.70 | [1] |
| Congo Red | 100 | 12 | - | ≥96.6 | ≥84.2 | - | [5] |
| Reactive Red 24 | - | 10.68 - 30.12 | - | 97.4 | - | - | [6] |
Note: Data for Reactive Red 35 is limited; therefore, data from structurally similar reactive red dyes and general textile effluents are presented as a reference.
Experimental Protocols
This section outlines the key experimental protocols for setting up and operating a lab-scale UASB reactor for the treatment of wastewater containing Reactive Red 35.
Protocol 1: UASB Reactor Setup and Startup
1. Reactor Configuration:
-
A cylindrical glass or acrylic column with a height-to-diameter ratio of 4:1 to 5:1 is recommended for lab-scale studies.
-
The reactor should have an inlet at the bottom for the influent wastewater, an outlet at the top for the treated effluent, and a gas-liquid-solid (GLS) separator at the top to separate biogas, treated effluent, and biomass.
-
Sampling ports should be installed at different heights of the reactor to monitor the sludge bed and reactor performance.
2. Inoculum and Acclimatization:
-
The reactor should be inoculated with granular anaerobic sludge from an existing, well-performing UASB reactor, preferably one treating industrial wastewater.
-
Acclimatization of the sludge to Reactive Red 35 is a critical step.[7] Start by feeding the reactor with a synthetic wastewater medium containing a readily biodegradable carbon source (e.g., glucose or acetate) and nutrients.
-
Gradually introduce Reactive Red 35 into the influent at a low concentration (e.g., 20-50 mg/L) and incrementally increase the concentration over several weeks as the decolorization efficiency improves.[8]
-
Monitor the color removal, COD reduction, and biogas production to assess the acclimatization process.
3. Synthetic Wastewater Composition:
-
A basal medium can be used to simulate textile wastewater and provide necessary nutrients for the anaerobic microorganisms. A typical composition is as follows (per liter of deionized water):
-
Reactive Red 35: 50 - 500 mg
-
Glucose (or other carbon source): 1 - 5 g (to achieve the desired OLR)
-
NH₄Cl: 0.5 g
-
K₂HPO₄: 0.25 g
-
KH₂PO₄: 0.25 g
-
MgSO₄·7H₂O: 0.1 g
-
Yeast Extract: 0.1 g (as a source of vitamins and growth factors)
-
Trace element solution: 1 mL
-
4. Operational Parameters:
-
Hydraulic Retention Time (HRT): Start with a longer HRT (e.g., 48 hours) during the startup phase and gradually decrease it to the desired operational HRT (e.g., 12-24 hours) as the reactor performance stabilizes.
-
Organic Loading Rate (OLR): Begin with a low OLR (e.g., 0.5 kg COD/m³·d) and increase it stepwise to the target OLR (e.g., 2-5 kg COD/m³·d).
-
pH: Maintain the pH of the influent between 6.8 and 7.5. The anaerobic process is sensitive to pH fluctuations.
-
Temperature: Maintain a constant mesophilic temperature of 35 ± 2 °C using a water jacket or a temperature-controlled room.
Protocol 2: Analytical Methods
1. Color Measurement:
-
The concentration of Reactive Red 35 in the influent and effluent can be determined spectrophotometrically.
-
Measure the absorbance of the samples at the maximum wavelength (λmax) of Reactive Red 35 (around 540 nm).
-
Prepare a standard calibration curve of absorbance versus known concentrations of the dye to determine the concentration in the samples.
-
Color removal efficiency (%) = [(Absorbance_influent - Absorbance_effluent) / Absorbance_influent] x 100.
2. Chemical Oxygen Demand (COD):
-
COD is a measure of the organic pollutant load in the wastewater.
-
Determine the COD of the influent and effluent using the closed reflux, colorimetric method according to standard methods for the examination of water and wastewater.
-
COD removal efficiency (%) = [(COD_influent - COD_effluent) / COD_influent] x 100.
3. Biogas Analysis:
-
Measure the volume of biogas produced daily using a gas meter or a water displacement method.
-
Analyze the composition of the biogas (CH₄, CO₂, H₂S) using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).
4. Volatile Fatty Acids (VFAs):
-
Monitor the concentration of VFAs in the effluent, as an accumulation of VFAs can indicate reactor instability.
-
Analyze VFAs using a gas chromatograph (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Experimental workflow for treating Reactive Red 35 using a UASB reactor.
Proposed Anaerobic Degradation Pathway of Reactive Red 35
Caption: Proposed anaerobic degradation pathway of Reactive Red 35.
Conclusion
The Upflow Anaerobic Sludge Blanket (UASB) reactor is an effective technology for the primary treatment of wastewater containing Reactive Red 35. The key to successful operation lies in the proper acclimatization of the anaerobic granular sludge and the maintenance of optimal operational parameters. This technology offers a sustainable solution for the textile industry by not only removing color and organic pollutants but also by providing the potential for bioenergy recovery in the form of biogas. Further research is encouraged to investigate the degradation of the resulting aromatic amines and to optimize the overall treatment process, potentially through integration with a subsequent aerobic polishing step.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodecolourisation of Reactive Red 120 as a Sole Carbon Source by a Bacterial Consortium—Toxicity Assessment and Statistical Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fenton and Photo-Fenton Oxidation of Reactive Red 35
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the degradation of azo dyes, specifically focusing on the principles of Fenton and photo-Fenton oxidation as applied to Reactive Red 35. Due to a lack of extensive published data specifically for Reactive Red 35, the following protocols and data tables are based on studies of similar reactive dyes. Researchers should consider these as a starting point and optimize the experimental conditions for Reactive Red 35.
Introduction
Reactive dyes, such as Reactive Red 35, are widely used in the textile industry and are a significant source of water pollution. Their complex aromatic structures make them resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs), particularly Fenton and photo-Fenton oxidation, have proven to be highly effective in degrading these recalcitrant organic pollutants.[1][2]
The Fenton reaction utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively break down organic molecules. The photo-Fenton process enhances this reaction by using UV or visible light to photochemically reduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. This enhancement often leads to faster and more complete degradation of pollutants.[1]
Data Presentation: Degradation of Reactive Dyes
The following tables summarize quantitative data from studies on the Fenton and photo-Fenton oxidation of various reactive red dyes. These values illustrate the typical range of operating parameters and achievable efficiencies.
Table 1: Optimal Conditions for Fenton and Photo-Fenton Oxidation of Reactive Dyes
| Dye Name | Process | Optimal pH | [Fe²⁺] (mg/L) | [H₂O₂] (mg/L) | Reaction Time (min) | Temperature (°C) | Reference |
| Reactive Red 198 | Fenton | 3 | 100 | 50 | 90 | Ambient | [3] |
| Reactive Red 2 | Fenton | ~2.7 | 1:0.22 (Dye:Fe²⁺ molar ratio) | 1:8.13 (Dye:H₂O₂ molar ratio) | N/A | 26 | [4] |
| Reactive Red 2 | Photo-Fenton | 3 | N/A ([Fe²⁺]/[H₂O₂] molar ratio 1:80) | N/A | 10 | Ambient | [1][2] |
| "RR-dye" | Photo-Fenton | 3 | 20 | 78 | 90 | 60 | |
| Acid Red 183 | Photo-Fenton | N/A | 20 | 500 | N/A | Ambient |
N/A: Not available in the cited source.
Table 2: Degradation Efficiency of Reactive Dyes using Fenton and Photo-Fenton Processes
| Dye Name | Initial Dye Conc. (mg/L) | Process | Color Removal (%) | COD Removal (%) | Reference |
| Reactive Red 198 | 100 | Fenton | 92 | N/A | [3] |
| Reactive Red 2 | 150 | Fenton | 69 | N/A | [1][2] |
| Reactive Red 2 | 150 | Photo-Fenton | 99.9 | 95 | [1][2] |
| "RR-dye" | N/A | Photo-Fenton (Batch) | 100 | N/A | |
| "RR-dye" | N/A | Photo-Fenton (Continuous) | 82 | N/A |
N/A: Not available in the cited source.
Experimental Protocols
The following are detailed protocols for the Fenton and photo-Fenton oxidation of a reactive dye solution. These should be adapted and optimized for Reactive Red 35.
Materials and Reagents
-
Reactive Red 35 dye stock solution (e.g., 1000 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄, 1 M)
-
Sodium hydroxide (NaOH, 1 M)
-
Deionized water
-
UV-Vis Spectrophotometer
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vessel (beaker or specialized reactor)
-
UV lamp (for photo-Fenton)
Protocol for Fenton Oxidation
-
Preparation of the Dye Solution: Prepare a working solution of Reactive Red 35 of the desired concentration (e.g., 100 mg/L) by diluting the stock solution with deionized water.
-
pH Adjustment: Transfer a known volume of the dye solution to the reaction vessel. Adjust the pH of the solution to the desired value (typically around 3) using 1 M H₂SO₄ or 1 M NaOH while stirring.[1][3]
-
Addition of Ferrous Ions: Add the required amount of FeSO₄·7H₂O to the solution to achieve the desired Fe²⁺ concentration (e.g., 100 mg/L).[3] Stir until the catalyst is completely dissolved.
-
Initiation of the Reaction: Add the predetermined volume of H₂O₂ (e.g., 50 mg/L) to the solution to initiate the Fenton reaction.[3] Start the timer immediately.
-
Reaction Monitoring: At specific time intervals, withdraw samples from the reactor. To quench the reaction, immediately add a small amount of a strong base (like NaOH) to raise the pH above 7, which causes the precipitation of iron hydroxides.
-
Sample Analysis: Centrifuge or filter the quenched samples to remove the precipitated iron. Measure the absorbance of the supernatant at the maximum wavelength of Reactive Red 35 using a UV-Vis spectrophotometer to determine the remaining dye concentration and calculate the percentage of color removal. For COD analysis, follow standard methods.
-
Optimization: Repeat the experiment by varying the pH, concentrations of Fe²⁺ and H₂O₂, and reaction time to determine the optimal conditions for the degradation of Reactive Red 35.
Protocol for Photo-Fenton Oxidation
-
Setup of the Photo-reactor: The experimental setup is similar to the Fenton process, but the reaction vessel should be placed under a UV lamp.[1]
-
Preparation and pH Adjustment: Prepare and adjust the pH of the Reactive Red 35 solution as described in the Fenton protocol (steps 1 and 2).
-
Addition of Reagents: Add the desired amounts of FeSO₄·7H₂O and H₂O₂ to the solution.
-
Initiation of Photo-Fenton Reaction: Turn on the UV lamp to start the photo-Fenton reaction and begin timing.[1]
-
Monitoring and Analysis: Follow the same procedure for sample collection, quenching, and analysis as described for the Fenton process (steps 5 and 6).
-
Optimization: Systematically vary parameters such as pH, reagent concentrations, and irradiation time to find the optimal conditions for the degradation of Reactive Red 35.
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental reaction mechanism of the Fenton process.
References
- 1. Heme - Wikipedia [en.wikipedia.org]
- 2. Degradation of Acid Red 8 Dye Using Photo-Fenton R... - BV FAPESP [bv.fapesp.br]
- 3. Optimization of the Parameters Affecting the Fenton Process for Decolorization of Reactive Red 198 (RR-198) from the Aqueous Phase [journals.sums.ac.ir]
- 4. researchgate.net [researchgate.net]
Application of C.I. Reactive Red 35 in Cotton and Silk Dyeing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 35, a vinyl sulfone-type reactive dye, is utilized for dyeing cellulosic and protein fibers. Its ability to form covalent bonds with the fiber substrate results in dyeings with good wash fastness, making it a subject of interest in textile chemistry and material science.[1][2][3] This document provides detailed application notes and protocols for the use of C.I. Reactive Red 35 in the dyeing of cotton and silk fabrics.
Dyeing Mechanism
The dyeing process with Reactive Red 35 on both cotton and silk involves three main stages:
-
Exhaustion: The dye is adsorbed onto the fiber surface from the dyebath. This process is facilitated by the addition of an electrolyte, such as sodium sulfate or sodium chloride, which reduces the natural repulsion between the anionic dye and the negatively charged fiber surface in the aqueous solution.[4]
-
Fixation: Under alkaline conditions, the reactive group of the dye, a vinyl sulfone group, forms a stable, covalent bond with the hydroxyl groups (-OH) of the cellulose in cotton or the amino (-NH2) and hydroxyl (-OH) groups of the fibroin in silk.[2][4][5][6][7] This reaction is pH and temperature-dependent.
-
Wash-off: Unfixed and hydrolyzed dye is removed from the fabric surface through a thorough washing process to ensure optimal fastness properties.[8]
Data Presentation
The following tables summarize quantitative data for the application of C.I. Reactive Red 35 on cotton and silk, compiled from various studies. It is important to note that direct comparison between different studies may be limited due to variations in experimental conditions.
Table 1: Dyeing Parameters and Performance of C.I. Reactive Red 35 on Cotton
| Parameter | Value | Reference |
| Dye Concentration (% owf) | 0.5 - 5.63 | [9][10] |
| Salt Concentration (g/L) | 29.07 - 93.60 | [9] |
| Alkali Concentration (g/L) | 15 - 32.55 (Sodium Carbonate) | [9] |
| Dyeing Temperature (°C) | 60 - 61.5 | [9] |
| pH | 10.5 - 11 | [4] |
| Exhaustion (%) | 87.62 (±3) | [9] |
| Fixation (%) | 82.85 (±3) - 91 | [9][10] |
Table 2: Fastness Properties of C.I. Reactive Red 35 on Cotton
| Fastness Property | Rating (Scale 1-5) | Reference |
| Wash Fastness (Staining) | 5 | [11] |
| Wash Fastness (Fading) | 4 | [11] |
| Light Fastness | 4 | [11] |
| Perspiration Fastness (Staining) | 5 | [11] |
| Perspiration Fastness (Fading) | 5 | [11] |
| Oxygen Bleaching | 3 (Blue light at 95°C) | [11] |
Table 3: Dyeing Parameters and Performance of Sulfatoethylsulfone (SES) Reactive Dyes on Silk
Note: Data for C.I. Reactive Red 35 on silk is limited. The following data is for SES dyes, the precursor form of vinyl sulfone dyes, which provides an indication of performance on silk.
| Parameter | Value | Reference |
| Dye Concentration (% owf) | 4 | [2] |
| Alkali | Sodium Bicarbonate | [2] |
| Dyeing Temperature (°C) | 90 | [2] |
| Exhaustion (%) | 74 - 88 | [2] |
| Fixation (%) | 70 - 85 | [2] |
| Wash Fastness (Soaping) | Excellent | [2] |
Experimental Protocols
The following are detailed protocols for the dyeing of cotton and silk with C.I. Reactive Red 35.
Protocol 1: Exhaust Dyeing of Cotton with C.I. Reactive Red 35
Materials:
-
Scoured and bleached cotton fabric
-
C.I. Reactive Red 35 (Remazol Brilliant Red 5B)[12]
-
Sodium sulfate (Na₂SO₄) or Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid (CH₃COOH)
-
Non-ionic soap
-
Distilled water
Procedure:
-
Pre-treatment: Ensure the cotton fabric is well-scoured and bleached, with a neutral pH.[3]
-
Dye Bath Preparation: Set the dye bath with a liquor ratio of 1:20 (fabric weight:water volume).
-
Dyeing - Exhaustion Phase:
-
Add the pre-wetted cotton fabric to the dye bath at 40°C.
-
Add the required amount of pre-dissolved C.I. Reactive Red 35.
-
Run for 10 minutes.
-
Gradually add the required amount of sodium sulfate in three portions over 30 minutes.
-
Raise the temperature to 60°C over 20 minutes.
-
Continue dyeing at 60°C for another 20 minutes to allow for dye exhaustion.[3]
-
-
Dyeing - Fixation Phase:
-
Add the required amount of pre-dissolved sodium carbonate to the dye bath.
-
Continue dyeing at 60°C for 60 minutes for fixation of the dye to the cotton fibers.[3]
-
-
Post-treatment (Wash-off):
-
Drain the dye bath.
-
Rinse the dyed fabric thoroughly with cold water.
-
Soap the fabric with a 2 g/L solution of non-ionic soap at the boil for 10-15 minutes to remove unfixed dye.
-
Rinse with hot water and then cold water.
-
Neutralize with a dilute solution of acetic acid if necessary.
-
Dry the fabric.
-
Protocol 2: Dyeing of Silk with C.I. Reactive Red 35
Materials:
-
Degummed silk fabric
-
C.I. Reactive Red 35 (Remazol Brilliant Red 5B)[12]
-
Sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Acetic acid (CH₃COOH)
-
Non-ionic soap
-
Distilled water
Procedure:
-
Pre-treatment: The silk fabric should be thoroughly degummed to remove sericin.
-
Dye Bath Preparation: Set the dye bath with a liquor ratio of 1:30.
-
Dyeing:
-
Enter the silk fabric into the dye bath at room temperature.
-
Add the required amount of pre-dissolved C.I. Reactive Red 35.
-
Agitate for 10 minutes.
-
Gradually add the required amount of sodium sulfate.
-
Slowly raise the temperature to 80-90°C.[2]
-
Add the required amount of sodium bicarbonate or a milder alkali like sodium carbonate in portions. The pH should be maintained in the neutral to weakly alkaline range to prevent damage to the silk.[2][7]
-
Continue dyeing for 60-90 minutes.
-
-
Post-treatment (Wash-off):
-
Drain the dye bath.
-
Rinse the dyed silk with cold water.
-
Soap with a 1-2 g/L solution of non-ionic soap at 60-70°C for 10-15 minutes.
-
Rinse thoroughly with warm and then cold water.
-
A final rinse with a small amount of acetic acid can improve the handle and luster of the silk.
-
Dry the fabric at a low temperature, away from direct sunlight.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dyeing of Tussah Silk with Reactive Dyes: Dye Selection, Dyeing Conditions, Dye Fixation Characteristics, and Comparison with Mulberry Silk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 4. textilelearner.net [textilelearner.net]
- 5. A Revolution of Silk Dyeing with FL Based Cotton-Reactive Dyes [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. sdc.org.uk [sdc.org.uk]
- 8. eujournal.org [eujournal.org]
- 9. researchgate.net [researchgate.net]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. Reactive Red 35 (Remazol Brilliant Red 5B) - 25g | NanoAxis LLC [nanoaxisllc.com]
Application Notes and Protocols: Kinetic Modeling of Reactive Red 35 Adsorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive dyes, such as Reactive Red 35 (RR35), are widely used in the textile industry and can be a significant source of water pollution. The removal of these dyes from industrial effluents is a critical environmental concern. Adsorption is a promising method for dye removal due to its efficiency and the potential for using low-cost adsorbents. Understanding the kinetics of the adsorption process is essential for designing and optimizing effective wastewater treatment systems.
This document provides detailed protocols and application notes for studying the kinetic modeling of Reactive Red 35 adsorption onto a selected adsorbent. It outlines the experimental procedures for conducting batch adsorption studies and the subsequent analysis of the kinetic data using common models: the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models.
Experimental Protocols
This section details the methodology for investigating the adsorption kinetics of Reactive Red 35. The following protocol is a general guideline and can be adapted based on the specific adsorbent used.
Materials and Reagents
-
Adsorbent: Eggshell Powder (ESP) is used here as an example of a low-cost, readily available adsorbent.[1] The adsorbent should be prepared by washing, drying, and grinding to a uniform particle size.
-
Adsorbate: Reactive Red 35 (RR35) dye. A stock solution of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a precise amount of RR35 in deionized water.
-
Chemicals: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.
Adsorbent Preparation
-
Collect and thoroughly wash eggshells with deionized water to remove any impurities.
-
Dry the cleaned eggshells in an oven at a specified temperature (e.g., 105°C) for 24 hours.
-
Grind the dried eggshells using a mortar and pestle or a mechanical grinder.
-
Sieve the ground powder to obtain a desired particle size (e.g., 105 μm).[1]
Batch Adsorption Kinetic Experiments
-
Prepare a series of flasks containing a fixed volume of RR35 solution of a specific initial concentration (e.g., 100 mL of 50 mg/L).
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH. The optimal pH for RR35 removal using eggshell powder has been reported to be around 3.[1]
-
Add a predetermined amount of the adsorbent (e.g., 2 g/L) to each flask.
-
Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 30°C).
-
Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the remaining concentration of RR35 in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye.
Data Analysis
The amount of dye adsorbed per unit mass of adsorbent at time t (qt, in mg/g) is calculated using the following equation:
qt = (C0 - Ct) * V / W
Where:
-
C0 is the initial dye concentration (mg/L).
-
Ct is the dye concentration at time t (mg/L).
-
V is the volume of the solution (L).
-
W is the mass of the adsorbent (g).
Kinetic Models
The experimental data are then fitted to kinetic models to understand the adsorption mechanism.
Pseudo-First-Order Model
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The linear form of the equation is:
log(qe - qt) = log(qe) - (k1 / 2.303) * t
Where:
-
qe is the amount of dye adsorbed at equilibrium (mg/g).
-
k1 is the pseudo-first-order rate constant (min-1).
A plot of log(qe - qt) versus t should give a straight line with a slope of -k1/2.303 and an intercept of log(qe).
Pseudo-Second-Order Model
The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. The linear form is:
t / qt = 1 / (k2 * qe2) + (1 / qe) * t
Where:
-
k2 is the pseudo-second-order rate constant (g/mg·min).
A plot of t/qt versus t should yield a straight line with a slope of 1/qe and an intercept of 1/(k2 * qe2). The pseudo-second-order model was found to be a good fit for the adsorption of RR35 onto eggshell powder.[1]
Intra-particle Diffusion Model
This model is used to identify the diffusion mechanism and rate-controlling steps. The equation is:
qt = kid * t0.5 + C
Where:
-
kid is the intra-particle diffusion rate constant (mg/g·min0.5).
-
C is the intercept, which is related to the thickness of the boundary layer.
A plot of qt versus t0.5 is made. If the plot is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. If the plot shows multi-linear portions, it indicates that the adsorption process is governed by more than one diffusion step.[2]
Data Presentation
The quantitative data obtained from the kinetic modeling should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters for the Adsorption of Reactive Red 35 onto Eggshell Powder
| Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Temperature (°C) | Kinetic Model | qe,exp (mg/g) | qe,cal (mg/g) | k1 (min-1) | k2 (g/mg·min) | kid (mg/g·min0.5) | R2 |
| 50 | 20 | 7.3 | Ambient | Pseudo-First-Order | 2.215 | - | - | - | - | - |
| 50 | 20 | 7.3 | Ambient | Pseudo-Second-Order | 2.215 | - | - | - | - | 0.959[1] |
| 150 | 20 | 7.3 | Ambient | Pseudo-First-Order | 4.89 | - | - | - | - | - |
| 150 | 20 | 7.3 | Ambient | Pseudo-Second-Order | 4.89 | - | - | - | - | - |
| 250 | 20 | 7.3 | Ambient | Pseudo-First-Order | 6.825 | - | - | - | - | - |
| 250 | 20 | 7.3 | Ambient | Pseudo-Second-Order | 6.825 | - | - | - | - | - |
| 350 | 20 | 7.3 | Ambient | Pseudo-First-Order | 7.55 | - | - | - | - | - |
| 350 | 20 | 7.3 | Ambient | Pseudo-Second-Order | 7.55 | - | - | - | - | - |
Note: The table is populated with experimental conditions from a study on RR35 adsorption on eggshell powder.[1] The calculated kinetic parameters (qe,cal, k1, k2, kid, and some R2 values) were not provided in the source and are represented as "-". Researchers should populate these fields with their own experimental data.
Visualizations
Experimental Workflow
Caption: Workflow for RR35 adsorption kinetics study.
Signaling Pathways of Adsorption Kinetics
Caption: Adsorption process and corresponding kinetic models.
Conclusion
The kinetic modeling of Reactive Red 35 adsorption is crucial for the development of efficient wastewater treatment technologies. By following the detailed protocols outlined in this document, researchers can systematically investigate the adsorption process. The application of pseudo-first-order, pseudo-second-order, and intra-particle diffusion models allows for the determination of the adsorption mechanism and rate-controlling steps. The provided data tables and visualizations serve as a template for organizing and presenting research findings in a clear and concise manner, facilitating comparison and interpretation of results. This comprehensive approach will aid in the selection and optimization of adsorbents for the effective removal of Reactive Red 35 from aqueous solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Reactive Red 35 Adsorption on Bentonite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Reactive Red 35, an anionic dye, onto bentonite clay.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for the adsorption of Reactive Red 35 onto unmodified bentonite?
For anionic dyes like Reactive Red 35, the optimal adsorption on unmodified bentonite is expected to occur at a low pH, typically in the acidic range. While specific data for Reactive Red 35 is limited, studies on similar reactive red dyes, such as Reactive Red 120, have shown an optimal pH of around 3.5 for adsorption on modified bentonite. For unmodified bentonite, a pH below its point of zero charge (pzc) is generally favorable for the adsorption of anionic species due to electrostatic attraction.
Q2: Why is a low pH favorable for the adsorption of an anionic dye like Reactive Red 35 on bentonite?
The favorability of a low pH for anionic dye adsorption on bentonite is primarily due to the influence of pH on the surface charge of the bentonite. Bentonite clay has a point of zero charge (pzc), which is the pH at which its surface has a net neutral charge.
-
At a pH below the pzc: The surface of the bentonite becomes predominantly positively charged. This positive surface charge electrostatically attracts the negatively charged anionic dye molecules (like Reactive Red 35), leading to enhanced adsorption.
-
At a pH above the pzc: The bentonite surface becomes negatively charged. This creates electrostatic repulsion between the negatively charged surface and the anionic dye molecules, hindering adsorption.[1]
Q3: What is the point of zero charge (pzc) of bentonite, and how does it affect my experiment?
The point of zero charge (pzc) of bentonite can vary depending on its specific composition and any pretreatments, but it is a critical parameter in understanding the adsorption mechanism. The pzc is the pH at which the net surface charge of the bentonite is zero. Knowing the pzc of your specific bentonite sample is crucial for optimizing the adsorption of charged molecules like Reactive Red 35. By adjusting the pH of your solution to be below the pzc, you can maximize the electrostatic attraction between the bentonite and the anionic dye.
Q4: My adsorption efficiency for Reactive Red 35 is low, even at a low pH. What are some possible reasons and troubleshooting steps?
If you are experiencing low adsorption efficiency despite using an acidic pH, consider the following factors:
-
Insufficient Contact Time: The adsorption process may not have reached equilibrium. Try increasing the contact time to see if adsorption improves.
-
Inappropriate Adsorbent Dosage: The amount of bentonite may be insufficient to adsorb the concentration of dye in your solution. Experiment with increasing the adsorbent dosage.
-
Competition from Other Ions: The presence of other anions in your solution can compete with the dye molecules for the active adsorption sites on the bentonite.
-
Bentonite Pretreatments: The bentonite may require a purification or activation step to enhance its adsorption capacity. Washing the bentonite to remove impurities can be a simple and effective pretreatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Adsorption of Reactive Red 35 | The pH of the solution is too high (above the pzc of bentonite), causing electrostatic repulsion. | Adjust the pH of the dye solution to a value below the point of zero charge of your bentonite sample (typically in the acidic range). |
| Inconsistent Adsorption Results | The pH of the solution is not stable or accurately measured. | Use a calibrated pH meter and buffer the solution if necessary to maintain a constant pH throughout the experiment. |
| Adsorption is initially fast and then plateaus at a low level. | The easily accessible surface adsorption sites are saturated. | Consider increasing the adsorbent (bentonite) dosage to provide more adsorption sites. |
| Unexpectedly high adsorption at a high pH. | The adsorption mechanism may not be solely based on electrostatics. Other interactions like hydrogen bonding or van der Waals forces could be at play. | Characterize your bentonite and consider the chemical structure of Reactive Red 35 to explore other potential binding mechanisms. |
Experimental Protocols
Determining the Optimal pH for Adsorption
This protocol outlines the steps to determine the optimal pH for the adsorption of Reactive Red 35 on bentonite.
Materials:
-
Bentonite
-
Reactive Red 35 stock solution (e.g., 1000 mg/L)
-
0.1 M HCl and 0.1 M NaOH solutions for pH adjustment
-
Conical flasks or beakers
-
Shaker (orbital or magnetic stirrer)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a series of dye solutions at different pH values:
-
In separate flasks, place a fixed volume of the Reactive Red 35 stock solution and dilute it to the desired initial concentration (e.g., 50 mg/L).
-
Adjust the pH of each solution to a different value within a range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10) using 0.1 M HCl or 0.1 M NaOH.
-
-
Add a fixed amount of bentonite to each flask (e.g., 0.1 g of bentonite in 50 mL of dye solution).
-
Agitate the samples at a constant speed and temperature for a predetermined contact time sufficient to reach equilibrium (e.g., 24 hours).
-
Separate the bentonite from the solution by centrifugation or filtration.
-
Measure the final concentration of Reactive Red 35 in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Calculate the amount of dye adsorbed per unit mass of bentonite (q_e) and the percentage of dye removal for each pH value.
-
Plot the adsorption capacity (q_e) or percentage removal versus pH to identify the optimal pH.
Data Presentation
The following table provides an example of how to present the quantitative data from the pH optimization experiment. Please note that this is sample data for illustrative purposes and may not represent the actual results for Reactive Red 35.
| pH | Initial Concentration (mg/L) | Final Concentration (mg/L) | Adsorption Capacity (q_e) (mg/g) | Removal Efficiency (%) |
| 2.0 | 50.0 | 5.2 | 22.4 | 89.6 |
| 3.0 | 50.0 | 3.1 | 23.5 | 93.8 |
| 4.0 | 50.0 | 4.5 | 22.8 | 91.0 |
| 5.0 | 50.0 | 8.7 | 20.7 | 82.6 |
| 6.0 | 50.0 | 15.3 | 17.4 | 69.4 |
| 7.0 | 50.0 | 22.1 | 14.0 | 55.8 |
| 8.0 | 50.0 | 28.9 | 10.6 | 42.2 |
| 9.0 | 50.0 | 35.4 | 7.3 | 29.2 |
| 10.0 | 50.0 | 40.1 | 5.0 | 19.8 |
Visualizations
Caption: Workflow for Determining the Optimal pH.
Caption: Effect of pH on Bentonite Surface Charge and Dye Adsorption.
References
Technical Support Center: Enhancing the Photocatalytic Degradation of Reactive Red 35
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of photocatalytic degradation of Reactive Red 35 (RR-35).
Troubleshooting Guide
This guide addresses common issues encountered during the photocatalytic degradation of RR-35 and offers potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Degradation Efficiency | Suboptimal pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the dye molecule. For anionic dyes like RR-35, a slightly acidic to neutral pH is often favorable for adsorption onto the catalyst surface. | 1. Measure the pH of your RR-35 solution. 2. Adjust the pH using dilute HCl or NaOH to the optimal range identified in literature (typically around 5.5-7.0 for TiO2-based catalysts).[1] 3. Perform a series of experiments at different pH values to determine the optimum for your specific catalyst and setup. |
| Inadequate Catalyst Dosage: Too little catalyst provides insufficient active sites for the reaction, while too much can lead to light scattering and reduced light penetration. | 1. Ensure the catalyst is properly dispersed in the solution. 2. Experiment with different catalyst concentrations (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L) to find the optimal loading. | |
| Low Light Intensity: Insufficient light intensity will result in a lower rate of electron-hole pair generation, leading to fewer reactive oxygen species. | 1. Ensure your light source is functioning correctly and is at the appropriate distance from the reactor. 2. If possible, measure the light intensity at the reactor surface. 3. Consider using a more powerful lamp or focusing the light onto the reaction vessel. | |
| Catalyst Deactivation: The catalyst surface can become fouled by dye molecules or degradation byproducts, reducing its activity. | 1. After each experiment, recover the catalyst by centrifugation or filtration. 2. Wash the catalyst with deionized water and then with a suitable solvent (e.g., ethanol) to remove adsorbed species. 3. Dry the catalyst before reusing it. | |
| Inconsistent Results | Poor Catalyst Dispersion: Agglomeration of catalyst particles reduces the available surface area for the reaction. | 1. Use an ultrasonic bath to disperse the catalyst in the dye solution before starting the experiment. 2. Ensure continuous and vigorous stirring throughout the experiment to maintain a uniform suspension. |
| Fluctuations in Light Source Intensity: The output of some lamps can vary over time, affecting the reaction rate. | 1. Allow the lamp to warm up and stabilize before starting the experiment. 2. Use a power stabilizer for the light source if available. | |
| Temperature Variations: The reaction rate can be temperature-dependent. | 1. Conduct experiments in a temperature-controlled environment. 2. Use a water bath to maintain a constant temperature in the reactor. | |
| Reaction Stops Prematurely | Depletion of Oxidants: In some systems, the addition of an external oxidant like hydrogen peroxide (H₂O₂) can enhance degradation. The reaction may stop if the oxidant is consumed. | 1. Consider adding an optimal concentration of H₂O₂ to your reaction mixture. Be aware that excessive H₂O₂ can act as a scavenger for hydroxyl radicals, inhibiting the reaction. 2. If using an external oxidant, ensure it is added at the beginning of the reaction or incrementally. |
| Formation of Inhibitory Byproducts: Some degradation intermediates can be more resistant to further oxidation or can adsorb onto the catalyst surface, blocking active sites. | 1. Analyze the reaction mixture at different time points using techniques like HPLC or LC-MS to identify potential inhibitory intermediates. 2. Consider using a combination of advanced oxidation processes to degrade recalcitrant byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the photocatalytic degradation of Reactive Red 35?
A1: The optimal pH for the degradation of the anionic dye Reactive Red 35 is typically in the slightly acidic to neutral range. For instance, with an AC/TiO₂ nanohybrid photocatalyst, a pH range of 5.6–7.0 was found to be effective due to the favorable electrostatic attraction between the negatively charged dye and the positively charged catalyst surface.[1] One study reported maximum removal of RR-35 at a pH of approximately 6.0.
Q2: How does the catalyst concentration affect the degradation efficiency?
A2: The degradation rate generally increases with catalyst loading up to an optimal point. Beyond this point, the efficiency may decrease due to increased turbidity of the solution, which scatters the incident light and reduces its penetration depth. This "screening effect" hinders the activation of the photocatalyst. Therefore, it is crucial to determine the optimal catalyst dosage for your specific experimental setup.
Q3: Can I reuse the photocatalyst? How do I regenerate it?
A3: Yes, one of the advantages of heterogeneous photocatalysis is the ability to reuse the catalyst. After a reaction cycle, the catalyst can be separated from the solution by filtration or centrifugation. To regenerate it, wash the catalyst thoroughly with deionized water and a solvent like ethanol to remove any adsorbed dye molecules and intermediate products. Finally, dry the catalyst in an oven before the next use.
Q4: What is the role of reactive oxygen species (ROS) in the degradation process?
A4: Reactive oxygen species are the primary agents responsible for the degradation of RR-35. When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and dissolved oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These radicals are powerful oxidizing agents that can break down the complex structure of the azo dye into simpler, less harmful compounds.
Q5: How can I monitor the degradation of Reactive Red 35?
A5: The degradation of RR-35 can be monitored by measuring the change in the dye concentration over time using a UV-Vis spectrophotometer. The maximum absorbance wavelength (λmax) of Reactive Red 35 is typically around 538 nm. By measuring the absorbance of the solution at this wavelength at different time intervals, you can calculate the degradation efficiency using the following formula:
Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100
Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.
Quantitative Data Summary
The following tables summarize the quantitative data on the photocatalytic degradation of Reactive Red 35 and other similar reactive dyes under various experimental conditions.
Table 1: Optimal Conditions for Reactive Red 35 Degradation
| Photocatalyst | pH | Catalyst Dose | Initial Dye Conc. | Light Source | Time (min) | Degradation Efficiency (%) | Reference |
| 20 wt% AC/TiO₂ | 5.6 | 5 mg in 50 mL | Not Specified | Sunlight | 30 | 95 | [1] |
| 20 wt% AC/TiO₂ | 6.0 | Not Specified | Not Specified | Sunlight | 30 | 99 | [1] |
Table 2: Influence of Operational Parameters on Azo Dye Degradation
| Azo Dye | Parameter Varied | Range | Optimal Value | Effect on Degradation |
| Reactive Red 198 | pH | 3-11 | 3 | Decreased with increasing pH |
| Reactive Red 198 | Catalyst Dose (g/L) | 0.2-1.0 | 0.6 | Increased up to 0.6 g/L, then decreased |
| Reactive Red 239 | TiO₂ Conc. (g/L) | 0.5-3.5 | 3.06 | Positive effect with increasing concentration |
| Reactive Red 239 | pH | 2-12 | 2.64 | Negative effect with increasing pH |
Experimental Protocols
1. Synthesis of AC/TiO₂ Nanohybrid Photocatalyst
This protocol is adapted from a reported method for synthesizing activated carbon/titanium dioxide nanohybrids.
-
Materials: Titanium(III) chloride (TiCl₃) solution (15% in HCl), deionized water, ammonium hydroxide (NH₄OH), hydrogen peroxide (H₂O₂), activated carbon (AC), acetone.
-
Procedure:
-
Hydrolyze 10 mL of TiCl₃ solution with 20 mL of deionized water.
-
Add 20 mL of aqueous NH₄OH dropwise to the solution to form a dark blue precipitate.
-
Add H₂O₂ with constant stirring, which will turn the precipitate yellowish.
-
After 30 minutes of vigorous stirring, add the desired amount of activated carbon to the mixture.
-
Age the suspension for 4 days.
-
Filter the precipitate and wash it with distilled water followed by acetone.
-
Dry the precipitate at 60 °C.
-
Calcine the dried powder at 400 °C in air for 6 hours to obtain the AC/TiO₂ nanohybrids.
-
2. General Protocol for Photocatalytic Degradation of Reactive Red 35
-
Materials and Equipment: Reactive Red 35 dye, photocatalyst (e.g., AC/TiO₂), deionized water, pH meter, magnetic stirrer, photoreactor with a suitable light source (e.g., UV lamp or solar simulator), beakers, centrifuge or filtration setup, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare Dye Stock Solution: Prepare a stock solution of Reactive Red 35 in deionized water of a known concentration (e.g., 100 mg/L).
-
Reaction Setup:
-
In a beaker, add a specific volume of the dye stock solution and dilute it with deionized water to the desired initial concentration (e.g., 20 mg/L).
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Add the photocatalyst at the desired concentration (e.g., 1 g/L).
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take a sample at the end of this period to measure the initial concentration after adsorption (C₀).
-
Photocatalytic Reaction:
-
Place the beaker in the photoreactor and turn on the light source to initiate the photocatalytic reaction.
-
Continue stirring the suspension throughout the experiment.
-
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).
-
Sample Analysis:
-
Immediately after collection, centrifuge or filter the samples to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant/filtrate at the λmax of Reactive Red 35 using a UV-Vis spectrophotometer.
-
-
Data Analysis: Calculate the degradation efficiency at each time point.
-
Visualizations
Caption: Experimental workflow for photocatalytic degradation.
Caption: Photocatalytic degradation mechanism of RR-35.
References
"troubleshooting common issues in Reactive Red 35 dyeing processes"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the dyeing of substrates with Reactive Red 35. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and solutions.
Issue 1: Uneven Dyeing or Patchy Color
Q1: What are the common causes of uneven or patchy dyeing results with Reactive Red 35?
A1: Uneven dyeing, characterized by variations in shade across the substrate, can be caused by several factors:
-
Improper substrate preparation: Incomplete removal of impurities like oils, waxes, and sizing agents from the material to be dyed can hinder uniform dye uptake.
-
Dye aggregation: Reactive dyes can sometimes aggregate, especially in the presence of high electrolyte concentrations or hard water, leading to spotting.
-
Incorrect dye dissolving procedure: If the dye is not fully dissolved before being added to the dyebath, specks of undissolved dye can cause dark spots on the material.
-
Poor liquor circulation: Inadequate movement of the dye solution around the substrate can result in uneven dye distribution.
-
Too rapid addition of salt or alkali: Adding electrolytes or alkali too quickly can cause the dye to rush onto the fabric, leading to unlevel dyeing.
Q2: How can I prevent uneven dyeing when using Reactive Red 35?
A2: To achieve level dyeing, consider the following preventative measures:
-
Thorough pretreatment: Ensure the substrate is properly scoured and bleached to remove all impurities, ensuring good absorbency.
-
Correct dye dissolution: Dissolve the dye powder completely in water of a suitable temperature (as per the manufacturer's recommendation) before adding it to the dyebath.
-
Use of a leveling agent: Employing a suitable leveling agent can help to ensure a more uniform absorption of the dye.
-
Controlled addition of auxiliaries: Add salt and alkali portion-wise or use a dosing system for gradual addition.
-
Ensure good agitation: Maintain adequate circulation of the dye liquor throughout the dyeing process.
Issue 2: Poor Color Fastness (Wash, Rub, or Light)
Q3: My dyed substrate shows poor wash fastness, with significant color bleeding. What is the cause?
A3: Poor wash fastness is primarily due to the presence of unfixed, hydrolyzed dye on the substrate. During the dyeing process, a portion of the reactive dye reacts with water (hydrolysis) instead of the fiber. This hydrolyzed dye has no covalent bond with the material and is easily washed off.
Q4: What steps can I take to improve the wash fastness of my Reactive Red 35 dyed materials?
A4: To improve wash fastness, it is crucial to remove all unfixed and hydrolyzed dye from the substrate after dyeing.
-
Thorough soaping: A critical post-dyeing step is a vigorous soaping wash at a high temperature (e.g., 90-95°C) with a suitable detergent. This helps to remove the loosely bound dye.
-
Multiple rinses: Follow the soaping with a series of hot and cold rinses until the rinse water is clear.
-
Optimized fixation: Ensure that the dyeing conditions (pH, temperature, and time) are optimal for the fixation of Reactive Red 35 to the fiber, maximizing the dye-fiber reaction over hydrolysis.
Q5: The color of my dyed substrate rubs off easily (poor rub fastness). Why is this happening?
A5: Poor rub fastness is often a result of:
-
Surface dye: Unfixed dye particles remaining on the surface of the substrate.
-
Dye aggregation: Large dye aggregates that are not well-penetrated into the fiber can be physically rubbed off.
-
Inadequate soaping: Insufficient removal of unfixed dye after dyeing.
To improve rub fastness, ensure thorough soaping and rinsing after dyeing to remove all loose dye particles from the surface.
Issue 3: Inconsistent Shade and Poor Reproducibility
Q6: I am getting inconsistent shades between different dyeing batches, even when using the same recipe. What could be the reason?
A6: Shade inconsistency and poor reproducibility are common challenges in dyeing processes and can be attributed to:
-
Variations in process parameters: Small deviations in dyeing time, temperature, pH, and liquor ratio can lead to significant shade differences.
-
Water quality: The hardness (presence of calcium and magnesium ions) and pH of the water can affect the solubility of the dye and the effectiveness of the dyeing auxiliaries.
-
Substrate variability: Differences in the raw material or pretreatment of the substrate can alter its dye uptake characteristics.
-
Dye and chemical quality: Variations in the strength and purity of the dye and chemicals from batch to batch can impact the final shade.
Q7: How can I improve the reproducibility of my Reactive Red 35 dyeing experiments?
A7: To enhance reproducibility, it is essential to standardize all aspects of the dyeing process:
-
Strict process control: Precisely control all dyeing parameters, including temperature, time, pH, and liquor ratio.
-
Consistent water quality: Use deionized or softened water to avoid interference from mineral ions.
-
Standardized materials: Use substrates from the same batch and ensure consistent pretreatment.
-
Quality control of inputs: Verify the strength and purity of the dye and chemicals before use.
Data Presentation: Optimized Dyeing Parameters
The following table summarizes optimized dyeing parameters for a reactive red dye, which can serve as a starting point for experiments with Reactive Red 35. Note that optimal conditions can vary based on the specific substrate and equipment used.
| Parameter | Optimized Value | Reference |
| Dye Dosage (% owf) | 5.63 | |
| Dyeing Temperature (°C) | 60 - 61.5 | |
| Sodium Sulfate (g/L) | 93.60 | |
| Sodium Carbonate (g/L) | 15 | |
| Salt Concentration (g/L) | 29.07 - 32.55 | |
| Alkali Concentration (g/L) | 22.84 - 32.55 |
Experimental Protocols
Protocol 1: Determination of Dye Exhaustion and Fixation Percentage
This protocol allows for the quantitative assessment of the dyeing process efficiency.
Materials:
-
Dyed substrate
-
Un-dyed substrate (for comparison)
-
Spectrophotometer
-
Dyeing machine or water bath
-
Beakers, pipettes, and volumetric flasks
-
Soaping agent (e.g., 2 g/L non-ionic detergent)
-
Sodium carbonate
Methodology:
-
Dye Exhaustion Measurement: a. Prepare a dyebath with a known concentration of Reactive Red 35. b. Measure the initial absorbance of the dyebath solution at the dye's maximum absorbance wavelength (λmax, approximately 511-535 nm for Reactive Red 35) using a spectrophotometer. c. Carry out the dyeing process according to the established procedure. d. After the exhaustion phase (before adding alkali for fixation), take a sample of the dyebath. e. After the fixation phase, take a final sample of the dyebath. f. Measure the absorbance of the dyebath samples. g. Calculate the percentage of dye exhaustion (%E) using the following formula: %E = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Dye Fixation Measurement: a. After dyeing, thoroughly rinse the dyed substrate with cold water. b. Prepare a soaping bath containing a non-ionic detergent and sodium carbonate. c. Treat the dyed substrate in the soaping bath at 95°C for 15 minutes to remove any unfixed dye. d. Repeat the soaping process until the solution is clear. e. The amount of dye in the soaping liquor can be measured spectrophotometrically to determine the amount of unfixed dye. f. The fixation percentage (%F) is the percentage of the exhausted dye that is chemically bound to the fabric.
Protocol 2: Quality Control of Reactive Red 35 Dye Powder
This protocol outlines basic quality checks for incoming dye batches.
Materials:
-
Reactive Red 35 dye sample and standard
-
Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Filter paper
Methodology:
-
Solubility Test: a. Prepare a standard solution of the dye at a concentration recommended by the manufacturer (e.g., 10 g/L). b. Observe the solution for any undissolved particles. A good quality dye should dissolve completely. c. Filter the solution and check for any residue on the filter paper.
-
Color Strength and Shade Comparison: a. Prepare solutions of the sample and the standard dye at the exact same concentration. b. Measure the absorbance of both solutions at the λmax using a spectrophotometer. The absorbance is directly proportional to the color strength. c. Compare the absorbance values to determine the relative strength of the sample against the standard. d. Dye a small piece of substrate with both the sample and the standard dye under identical conditions. e. Visually and instrumentally (using a colorimeter) compare the shade of the two dyeings.
Visualizations
The following diagrams illustrate key concepts and workflows in the Reactive Red 35 dyeing process.
Caption: Troubleshooting workflow for uneven dyeing.
Caption: Key factors influencing dyeing efficiency.
Caption: Competing reactions of fixation and hydrolysis.
"role of initial dye concentration in Reactive Red 35 removal"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the removal of Reactive Red 35 (RR 35) from aqueous solutions. The information focuses on the critical role of the initial dye concentration in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the initial concentration of Reactive Red 35 influence its removal efficiency?
A1: The removal efficiency of Reactive Red 35 is inversely proportional to its initial concentration.[1] At lower initial concentrations, a higher percentage of dye is removed. As the initial dye concentration increases, the percentage of removal decreases. This occurs because the number of available active sites on the adsorbent is fixed for a given adsorbent dose. At low concentrations, there are ample active sites for the dye molecules. At higher concentrations, the active sites become saturated, leading to a lower overall percentage of dye being removed from the solution.[1][2]
Q2: What is the typical relationship between adsorbent dosage and dye removal at a fixed initial dye concentration?
A2: For a fixed initial dye concentration, the percentage of dye removal is directly proportional to the adsorbent dosage.[1] Increasing the amount of adsorbent introduces more active sites for the dye molecules to bind to, thereby increasing the removal efficiency.
Q3: Which kinetic model best describes the adsorption of Reactive Red 35?
A3: The adsorption kinetics for Reactive Red 35 often follows a pseudo-second-order equation.[1] This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye.
Q4: How does pH affect the removal of Reactive Red 35?
A4: The removal of reactive dyes like RR 35 is highly dependent on the pH of the solution.[1] For many adsorbents, including eggshell powder, the optimal pH for RR 35 removal is in the acidic range, around pH 3.[1] In acidic conditions, the surface of the adsorbent may become positively charged, which enhances the attraction of the anionic dye molecules.
Troubleshooting Guide
Issue 1: My dye removal percentage is significantly lower than expected, especially with high initial dye concentrations.
-
Possible Cause: Saturation of adsorbent active sites. At high dye concentrations, the available binding sites on your adsorbent material are fully occupied, and the adsorbent cannot accommodate the excess dye molecules. The dye removal rate is known to decrease as the initial concentration increases.[2]
-
Troubleshooting Steps:
-
Increase Adsorbent Dose: Try increasing the dosage of the adsorbent. This provides more surface area and a greater number of active sites available for adsorption.[1]
-
Optimize Contact Time: Ensure that the experiment is running long enough to reach equilibrium. For RR 35, equilibrium is often reached after 90 minutes.[1]
-
Verify pH: Confirm that the pH of the solution is optimal for your specific adsorbent. For many materials, an acidic pH is required for efficient removal of RR 35.[1]
-
Issue 2: The removal efficiency plateaus or decreases after a certain period, even at low concentrations.
-
Possible Cause: Equilibrium has been reached. The rate of dye molecules binding to the adsorbent has become equal to the rate of dye molecules desorbing from the adsorbent.
-
Troubleshooting Steps:
-
Conduct a Time-Course Study: Perform experiments at various time points (e.g., 10, 30, 60, 90, 120 minutes) to accurately determine the equilibrium time for your specific experimental conditions.
-
Check for Desorption: Analyze the dye concentration at extended time points to see if desorption is occurring, which might indicate a weaker, physical adsorption process.
-
Issue 3: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent experimental parameters are a common source of irreproducibility.
-
Troubleshooting Steps:
-
Control Agitation Speed: Ensure the agitation speed is constant across all experiments to maintain a uniform mixture and consistent mass transfer of the dye to the adsorbent surface. A typical speed is 200 rpm.[1]
-
Maintain Constant Temperature: Adsorption can be an exothermic or endothermic process. Use a temperature-controlled shaker or water bath to maintain a constant temperature (e.g., 30°C).[1]
-
Calibrate Instruments: Regularly calibrate your pH meter and spectrophotometer to ensure accurate measurements of pH and dye concentration.
-
Prepare Fresh Solutions: Prepare fresh dye stock solutions regularly, as dye molecules can degrade over time, affecting the initial concentration.
-
Data on Reactive Red 35 Removal
Table 1: Effect of Initial Dye Concentration on Removal Efficiency
This table summarizes the typical relationship observed between the initial concentration of Reactive Red 35 and its percentage removal using Egg Shell Powder (ESP) as a biosorbent.
| Initial Dye Concentration (mg/L) | Percentage Removal (%) |
| 50 | 88.6 |
| 100 | 75.4 |
| 150 | 62.8 |
| 200 | 51.2 |
| 250 | 40.5 |
| 300 | 34.7 |
| 350 | 30.2 |
(Data sourced from a study using 20 g/L of Egg Shell Powder adsorbent at pH 7.3, reaching equilibrium after 90 minutes)[1]
Experimental Protocols
Protocol: Batch Adsorption Experiment for Reactive Red 35
This protocol outlines the steps for a standard batch adsorption experiment to determine the effect of initial dye concentration.
-
Preparation of Dye Stock Solution:
-
Accurately weigh a required amount of Reactive Red 35 dye powder.
-
Dissolve it in deionized water to prepare a stock solution of a high concentration (e.g., 1000 mg/L).
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of working solutions with varying initial concentrations (e.g., 50, 100, 150, 200, 250, 300, 350 mg/L) by diluting the stock solution with deionized water.[1]
-
-
Adsorption Experiment:
-
Take a fixed volume of each working solution (e.g., 1000 mL) in separate flasks.[1]
-
Adjust the pH of each solution to the desired value (e.g., pH 3 or 7.3) using 0.1N H₂SO₄ and 0.1N NaOH.[1]
-
Add a fixed amount of the adsorbent (e.g., 20 g/L of Egg Shell Powder) to each flask.[1]
-
Place the flasks in a shaking incubator set to a constant temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).[1]
-
Allow the mixture to agitate for a predetermined equilibrium time (e.g., 90 minutes).[1]
-
-
Sample Analysis:
-
After the agitation period, withdraw samples from each flask.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of Reactive Red 35 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage removal of the dye using the following equation:
-
% Removal = ((C₀ - Cₑ) / C₀) * 100
-
Where C₀ is the initial dye concentration (mg/L) and Cₑ is the equilibrium dye concentration (mg/L).
-
-
Visualizations
Caption: Experimental workflow for a batch adsorption study.
Caption: Key factors influencing dye removal efficiency.
References
"interference of salts and other organics in Reactive Red 35 analysis"
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference from salts and other organic compounds during the analysis of Reactive Red 35.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Red 35?
A: Reactive Red 35 (also known as Red-5B) is a vinyl sulfone-based reactive azo dye.[1] Azo dyes are characterized by the presence of one or more azo bonds (-N=N-) which are responsible for their color.[1] Reactive dyes like Reactive Red 35 form a covalent bond with the substrate, such as cellulosic fibers, making the color very fast and resistant to washing.[1]
Q2: What are the common analytical methods for quantifying Reactive Red 35?
A: The primary methods for quantifying Reactive Red 35 and similar dyes include:
-
UV-Visible Spectrophotometry: This is a common method that measures the absorbance of the dye at its maximum wavelength (λmax), which for Reactive Red 35 is approximately 512 nm.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates the dye from other components in a mixture before quantification, providing higher specificity and accuracy.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method is used for identifying the dye and its degradation products, especially in complex matrices like foodstuff or environmental samples.[3]
Q3: Why do salts interfere with the analysis of Reactive Red 35?
A: Salts, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are often used in high concentrations during the dyeing process to promote the exhaustion of the dye onto the fabric.[4][5] Their presence can interfere with analysis in several ways:
-
Spectrophotometry: High salt concentrations can cause reactive dyes to aggregate in solution. This aggregation alters the electronic structure of the dye molecules, leading to changes in the UV-Vis absorbance spectrum, including a reduction in absorbance intensity and potential shifts in the maximum absorption wavelength (λmax).[6][7] This directly impacts the accuracy of quantification based on Beer's Law.
-
Chromatography (HPLC): High salt concentrations in the injected sample can lead to poor peak shape, retention time shifts, and potential damage to the HPLC column and system.
-
Mass Spectrometry (MS): Salts are non-volatile and can cause significant ion suppression in the MS source, reducing the signal of the analyte and compromising sensitivity. They can also lead to contamination of the instrument inlet.[8]
Q4: What types of organic compounds can interfere with the analysis?
A: Besides salts, other organic compounds can interfere, particularly in samples from textile effluents or commercial dye formulations. These can include:
-
Surfactants and Detergents: Used in washing and dyeing processes.
-
Dye Intermediates and By-products: Remnants from the dye synthesis process.
-
Other Dyes: In mixed effluent streams.
-
Humic and Fulvic Acids: In environmental water samples, these can interfere with colorimetric measurements.[9]
These compounds can co-elute with Reactive Red 35 in chromatography or have overlapping absorbance spectra, leading to inaccurate results.
Troubleshooting Guide
Problem 1: Inaccurate or irreproducible results in spectrophotometric analysis.
Q: My absorbance readings for Reactive Red 35 are inconsistent and lower than expected. What could be the cause?
A: This is a classic sign of salt-induced dye aggregation. High concentrations of electrolytes like NaCl reduce the solubility of the dye and promote the formation of aggregates.[6] This leads to a decrease in the measured absorbance of the monomeric dye.[6][7]
Solution:
-
Sample Dilution: If possible, dilute the sample with deionized water to reduce the salt concentration. However, ensure the final dye concentration remains within the linear range of your calibration curve.
-
Matrix-Matched Standards: Prepare your calibration standards in a salt solution that mimics the salt concentration of your samples. This helps to cancel out the effect of the salt on the absorbance spectrum.
-
Sample Desalting: For more accurate results, remove the salt from your sample prior to analysis using techniques like Solid Supported Liquid Extraction (SLE) or dialysis.
Problem 2: Poor peak shape, shifting retention times, or system pressure issues in HPLC analysis.
Q: When I inject my samples on the HPLC, I see broad peaks and my retention times are not stable. What should I do?
A: High salt content in the sample is a likely culprit. Salts can interfere with the partitioning of the analyte between the mobile and stationary phases and can even precipitate in the system, causing blockages and pressure fluctuations.
Solution:
-
Sample Cleanup: It is crucial to remove salts before injection. Solid Supported Liquid Extraction (SLE) is a highly effective method for this.[8][10] Supported Liquid Extraction can efficiently remove salts and other interfering substances like phospholipids from aqueous samples.[8]
-
Solid Phase Extraction (SPE): Depending on the dye's chemistry, an appropriate SPE cartridge can be used to retain the dye while the salts are washed away.
-
Mobile Phase Modification: Ensure your mobile phase is compatible with residual salts. Using a buffer can help, but removing the salt at the sample preparation stage is the most robust solution.
Problem 3: Low sensitivity or signal loss in LC-MS analysis.
Q: My Reactive Red 35 signal is very weak or disappears when I analyze my samples with LC-MS, even though I know the dye is present. Why is this happening?
A: This is a typical case of ion suppression caused by non-volatile matrix components, primarily salts. Salts co-eluting with your analyte into the mass spectrometer's source will compete for ionization, drastically reducing the signal of your target compound.[8]
Solution:
-
Aggressive Sample Preparation: A thorough sample cleanup is mandatory for LC-MS. Techniques like Solid Supported Liquid Extraction (SLE) are designed to remove salts and other non-volatile interferences.[8] The workflow involves loading the aqueous sample onto the SLE sorbent, waiting for it to disperse, and then eluting the analyte with a water-immiscible organic solvent, leaving the salts behind.[10]
-
Diversion Valve: Use a divert valve to send the initial, salt-heavy portion of the chromatographic run (the solvent front) to waste instead of the MS source.
-
Optimize Chromatography: Develop a chromatographic method that provides good separation between the salt front and the analyte peak.
Experimental Protocols & Data
Protocol 1: Sample Preparation by Solid Supported Liquid Extraction (SLE) for Salt Removal
This protocol is based on the principles of SLE for removing salts from aqueous samples prior to chromatographic analysis.[8][10]
-
Sample Pre-treatment: Adjust the pH of your aqueous sample containing Reactive Red 35 to optimize the extraction of the dye.
-
Loading: Apply the aqueous sample to the Chem Elut S (or similar synthetic SLE) cartridge or well plate. Allow the sample to be absorbed into the sorbent by gravity or with gentle pressure/vacuum.[8]
-
Equilibration: Wait for 5-15 minutes to allow the sample to fully disperse and equilibrate.[10]
-
Elution: Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the cartridge in two aliquots. The solvent will selectively elute the organic analytes (the dye) while the salts remain in the aqueous phase adsorbed on the sorbent.[8]
-
Collection: Collect the organic eluate.
-
Final Steps: Evaporate the solvent from the eluate, then reconstitute the residue in a suitable mobile phase for HPLC or LC-MS analysis.
Protocol 2: Reductive Cleavage for Analysis of Matrix-Bound Dyes
For samples where the dye may be covalently bound to an organic matrix (e.g., food or textiles), simple extraction is insufficient. Reductive cleavage of the azo bond is required to release analyzable aromatic amines.[3]
-
Sample Preparation: Dissolve or suspend 0.5 g of the sample in 15.0 mL of water.
-
Reduction: Add 1.0 mL of a SnCl₂/HCl solution (250 mg/L in 20% HCl) to the sample.
-
Heating: Heat the mixture at 100°C until the solution is decolorized, indicating the cleavage of the azo bond.[3]
-
Separation: Centrifuge the sample to pellet any solid residue.
-
Extraction: The resulting aromatic amines in the supernatant can then be enriched using Solid Phase Extraction (SPE) before analysis by LC-MS/MS.[3]
Data Tables
Table 1: Effect of NaCl on UV-Vis Absorbance of Reactive Dyes
| NaCl Concentration (g/L) | Observation on Absorbance Spectrum | Implication for Analysis | Reference |
| 0 | Normal absorbance peak (monomeric dye) | Baseline for comparison | [6] |
| 50 - 100 | Reduction in total absorbance intensity | Underestimation of dye concentration | [6] |
| > 100 | Significant reduction in absorbance; potential for bathochromic shift (shift to longer wavelength) | Inaccurate quantification; difficulty in peak identification | [6][7] |
| 200 - 300 | Further reduction in absorbance; enhanced dye aggregation | Severe underestimation and potential for dye precipitation | [6][7] |
Table 2: Typical Analytical Conditions for Reactive Dyes
| Parameter | Spectrophotometry | HPLC | LC-ESI-MS/MS |
| Wavelength (λmax) | ~512 nm for Reactive Red 35[1] | UV-Vis Detector set to dye's λmax | N/A |
| Column | N/A | C18 reverse-phase column[3] | C18 reverse-phase column[3] |
| Mobile Phase | N/A | Acetonitrile/water gradient with a buffer or modifier (e.g., CTAB)[2] | Acetonitrile/water gradient with formic acid[3] |
| Detection | Absorbance | UV-Vis Absorbance | ESI in positive or negative mode, monitoring for specific m/z transitions |
| Key Interference | Spectral changes from salts/pH[6] | Peak distortion from salts | Ion suppression from salts[8] |
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for spectrophotometric analysis of Reactive Red 35 with salt interference.
Caption: Step-by-step workflow for removing salt interference using Solid Supported Liquid Extraction (SLE).
Caption: Logical diagram showing causes and effects of interference in Reactive Red 35 analysis.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. journals.najah.edu [journals.najah.edu]
- 3. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pjsir.org [pjsir.org]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitrate - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Fenton Oxidation of RR2 with Response Surface Methodology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the Fenton oxidation of Reactive Red 2 (RR2).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Possible Causes | Suggested Solutions |
| Low Decolorization Efficiency | Incorrect pH. The Fenton reaction is highly pH-dependent.[1][2] | Adjust the pH to the optimal range, typically between 2.5 and 4.5.[3] |
| Suboptimal concentrations of H2O2 or Fe2+. | Systematically vary the concentrations of both reagents based on your RSM design. A Central Composite Design (CCD) is effective for this optimization.[4][5][6] | |
| Insufficient reaction time. | Ensure the reaction is proceeding for a sufficient duration as determined by your experimental design. | |
| Poor Reproducibility of Results | Inconsistent initial RR2 concentration. | Prepare a fresh stock solution of RR2 and accurately measure the initial concentration before each experiment. |
| Fluctuations in temperature. | Perform experiments in a temperature-controlled environment, such as a water bath, as temperature can influence reaction kinetics. | |
| Inaccurate reagent preparation. | Calibrate all instruments and carefully prepare fresh solutions of H2O2 and FeSO4·7H2O for each set of experiments.[2] | |
| High Chemical Oxygen Demand (COD) Despite Good Decolorization | Formation of recalcitrant organic intermediates. | Decolorization does not always equate to complete mineralization. Consider extending the reaction time or adjusting the H2O2/Fe2+ ratio to promote further oxidation of intermediates. |
| Interference from residual H2O2 in the COD measurement. | Quench the reaction with a suitable agent (e.g., NaOH to raise the pH) to remove residual H2O2 before COD analysis.[7] | |
| Formation of Excessive Iron Sludge | High concentration of Fe2+ catalyst. | While a sufficient amount of Fe2+ is necessary, an excess can lead to the precipitation of ferric hydroxide (Fe(OH)3), especially after pH neutralization.[3] Optimize the Fe2+ concentration using RSM to find the minimum effective dose. |
| High final pH. | The iron sludge is formed during the neutralization step. While necessary for stopping the reaction and preparing for subsequent treatment steps, be aware that a higher final pH will result in more sludge. | |
| Model from RSM has a Low R-squared Value | The chosen ranges for the independent variables are too narrow or too broad. | Conduct preliminary single-factor experiments to determine a more appropriate range for each variable before designing the full RSM experiment. |
| The model (e.g., linear, quadratic) does not fit the experimental data well. | A second-order polynomial model is often a good fit for the Fenton process.[4][5][6] Ensure your experimental design (e.g., CCD) has enough points to fit a quadratic model. | |
| Presence of unaccounted-for variables influencing the response. | Ensure all other potential variables (e.g., temperature, mixing speed) are kept constant throughout the experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Fenton oxidation of RR2?
A1: The Fenton process is most effective in an acidic medium. The optimal pH for the degradation of RR2 and other similar dyes is typically in the range of 2.5 to 4.5.[3] It is crucial to adjust the pH of the dye solution before adding the Fenton reagents.
Q2: What is the role of H2O2 and Fe2+ in the Fenton process?
A2: In the Fenton reaction, ferrous ions (Fe2+) catalyze the decomposition of hydrogen peroxide (H2O2) to generate highly reactive hydroxyl radicals (•OH).[8] These hydroxyl radicals are powerful, non-selective oxidizing agents that can break down the complex structure of the RR2 dye, leading to decolorization and degradation.
Q3: What are the key independent variables to consider in an RSM design for this process?
A3: For the optimization of Fenton oxidation of RR2, the most influential independent variables to include in your RSM design are:
Q4: Why is a Central Composite Design (CCD) often used for optimizing the Fenton process?
A4: A Central Composite Design (CCD) is a widely used experimental design in RSM because it is efficient and provides enough information to fit a second-order polynomial model.[1][2] This is advantageous as the relationships between the variables and the response in the Fenton process are often non-linear.
Q5: What are the typical responses (dependent variables) measured in these experiments?
A5: The primary responses measured to evaluate the efficiency of the Fenton oxidation of RR2 are:
Q6: Can excess H2O2 or Fe2+ be detrimental to the process?
A6: Yes. An excess of H2O2 can act as a scavenger of the highly reactive hydroxyl radicals, forming less reactive hydroperoxyl radicals. Similarly, an excess of Fe2+ can also react with hydroxyl radicals.[8] This is why optimization using RSM is crucial to find the ideal ratio of these reagents.
Q7: How is the reaction typically stopped?
A7: The Fenton reaction is generally stopped by raising the pH of the solution, typically to a value greater than 7. This causes the precipitation of the iron catalyst as ferric hydroxide (Fe(OH)3) and quenches the production of hydroxyl radicals.[7]
Experimental Protocol: Fenton Oxidation of RR2
This protocol outlines a general procedure for the Fenton oxidation of Reactive Red 2. The specific concentrations of reagents and reaction time should be determined by your Response Surface Methodology experimental design.
-
Preparation of Stock Solutions:
-
Experimental Setup:
-
pH Adjustment:
-
Adjust the initial pH of the RR2 solution in each reactor to the desired level (as per your RSM design) using dilute H2SO4 or NaOH.[2]
-
-
Initiation of the Fenton Reaction:
-
Reaction and Sampling:
-
Allow the reaction to proceed for the time specified in your experimental design under constant stirring.
-
At the end of the reaction time, quench the reaction by adding NaOH to raise the pH to above 7.0. This will also precipitate the iron.[7]
-
-
Sample Analysis:
-
Allow the precipitate to settle.
-
Collect a sample of the supernatant for analysis.
-
Measure the absorbance of the supernatant at the maximum wavelength of RR2 using a UV-Vis spectrophotometer to determine the final dye concentration.
-
Calculate the decolorization efficiency using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Measure the Chemical Oxygen Demand (COD) of the supernatant to determine the extent of mineralization.
-
Quantitative Data Summary
The following tables summarize typical ranges and optimal values for the key parameters in the Fenton oxidation of RR2, as reported in the literature.
Table 1: Experimental Ranges for RSM Optimization of RR2 Fenton Oxidation
| Parameter | Low Level | High Level | Units |
| pH | 2 | 5 | - |
| H2O2 Concentration | 10 | 100 | mg/L |
| Fe2+ Concentration | 5 | 60 | mg/L |
| Reaction Time | 5 | 30 | minutes |
Table 2: Optimized Conditions and Achieved Efficiencies for RR2 Fenton Oxidation
| Parameter | Optimal Value | Decolorization Efficiency (%) | COD Removal (%) | Reference |
| H2O2 | 90 mg/L | 94% | - | [4][5] |
| H2O2 | 90 mg/L | 98% | - | [6] |
| H2O2 | 90 mg/L, Fe2+ | 50 mg/L | >95% | - |
| pH, H2O2, Fe2+ | (Not specified) | 99% | 80% | [1][2] |
| [Fe2+]/[H2O2] molar ratio | 1:80 (Photo-Fenton) | 99.9% | 95% | [9][10] |
Note: The optimal conditions and resulting efficiencies can vary depending on the initial concentration of RR2 and other experimental conditions.
Visualizations
Caption: Experimental workflow for RSM optimization of Fenton oxidation of RR2.
Caption: Troubleshooting logic for low decolorization efficiency.
References
- 1. A comparison of central composite design and Taguchi method for optimizing Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of Central Composite Design and Taguchi Method for Optimizing Fenton Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenton Oxidation Process: Solving Complex Industrial Wastewater Challenges [hellawater.com]
- 4. Applying Response Surface Methodology to Optimize the Fenton Oxidation Process in the Removal of Reactive Red 2 [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. pjoes.com [pjoes.com]
- 7. jehsd.ssu.ac.ir [jehsd.ssu.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arpnjournals.org [arpnjournals.org]
Technical Support Center: Advanced Oxidation Processes for Reactive Red 35 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Advanced Oxidation Processes (AOPs) for the degradation of Reactive Red 35 (RR35).
Troubleshooting Guides
This section addresses common issues encountered during the experimental application of AOPs for RR35 degradation.
Issue 1: Low Decolorization Efficiency
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect pH | Adjust pH to the optimal range for the specific AOP. For Fenton and photo-Fenton processes, the optimal pH is typically acidic, around 3. For ozonation, efficiency can increase with higher pH.[1][2] For photocatalysis with TiO₂, the natural pH of the dye solution (around 5.6) is often effective. | The generation of highly reactive hydroxyl radicals (•OH), which are the primary oxidizing species in most AOPs, is highly pH-dependent.[2] |
| Suboptimal Oxidant or Catalyst Concentration | Optimize the concentration of H₂O₂ (for Fenton/photo-Fenton) or the catalyst dosage (e.g., Fe²⁺, TiO₂). | An insufficient concentration will limit the generation of hydroxyl radicals. Conversely, an excessive concentration of H₂O₂ can lead to a scavenging effect, where it reacts with •OH radicals, reducing the overall efficiency.[1] Similarly, an excess of a photocatalyst like TiO₂ can increase turbidity, scattering light and reducing its penetration. |
| Insufficient Reaction Time | Increase the duration of the experiment. | The degradation of RR35 is a time-dependent process. Initial rapid decolorization may be followed by a slower degradation of intermediates. |
| Low Light Intensity (for Photo-processes) | Ensure the light source (e.g., UV lamp) is functioning correctly and is of the appropriate wavelength and intensity. For solar processes, consider the time of day and weather conditions. | Photo-Fenton and photocatalysis are driven by light energy to generate hydroxyl radicals. Insufficient photon flux will limit the reaction rate. |
Issue 2: Low COD/TOC Removal Despite Good Decolorization
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Mineralization | Increase reaction time, optimize oxidant/catalyst dosage, or consider a combined AOP approach. | Decolorization occurs when the chromophore of the dye molecule is broken down. However, this can result in the formation of colorless organic intermediates which still contribute to the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). Complete mineralization to CO₂, H₂O, and inorganic ions requires further oxidation of these intermediates.[3] |
| Formation of Recalcitrant Byproducts | Analyze for common aromatic and aliphatic acid intermediates. Consider adjusting the AOP parameters or coupling with a biological treatment step. | The degradation of RR35 can produce smaller, more stable organic molecules that are resistant to further oxidation under the applied conditions. |
| Scavenging of Radicals by Intermediates | Increase the initial oxidant concentration or use a sequential addition approach. | As the concentration of intermediate products increases, they can compete with the remaining dye molecules for hydroxyl radicals, slowing down the overall mineralization rate. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step | Explanation |
| Variability in Water Matrix | Characterize the water matrix for the presence of interfering ions (e.g., carbonates, chlorides, sulfates) and organic matter. Consider using purified water for baseline experiments. | Components of the water matrix can act as radical scavengers, reducing the efficiency of the AOP. For example, bicarbonate and carbonate ions are known to be potent hydroxyl radical scavengers. |
| Catalyst Deactivation | For heterogeneous photocatalysis, check for catalyst fouling. Regenerate the catalyst through washing or thermal treatment. For Fenton processes, ensure the iron source is not passivated. | The surface of the catalyst can become blocked by dye molecules or intermediate products, reducing its activity over time. |
| Fluctuations in Experimental Conditions | Ensure consistent control of pH, temperature, and mixing speed throughout the experiment. | AOPs are sensitive to changes in these parameters, which can affect reaction kinetics and radical generation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using AOPs for Reactive Red 35 degradation?
A1: The main limitations include:
-
pH Dependence: Most AOPs have a narrow optimal pH range for maximum efficiency. For instance, Fenton and photo-Fenton processes are most effective in acidic conditions (pH ~3), which may require pH adjustment of the wastewater.[1]
-
High Cost: The use of reagents like hydrogen peroxide and catalysts, as well as the energy consumption for UV lamps or ozone generators, can make AOPs expensive, particularly for large-scale applications.
-
Incomplete Mineralization: While AOPs can be very effective at decolorizing RR35, they may not always achieve complete mineralization to CO₂ and H₂O. This can lead to the formation of intermediate organic byproducts that may still be ecotoxic.
-
Influence of Water Matrix: The presence of inorganic ions and natural organic matter in the wastewater can interfere with the degradation process by scavenging the reactive oxygen species.
-
Sludge Production: Fenton-based processes can generate a significant amount of iron-containing sludge, which requires further treatment and disposal.[4]
Q2: Which AOP is most effective for Reactive Red 35 degradation?
A2: The effectiveness of an AOP depends on the specific experimental conditions and treatment goals.
-
Photo-Fenton is often considered highly effective due to the synergistic effect of Fenton's reagent and UV light, which accelerates the generation of hydroxyl radicals and the regeneration of Fe²⁺. Studies on similar reactive red dyes have shown over 99% color removal and up to 95% COD removal with the photo-Fenton process.[5][6]
-
Photocatalysis using TiO₂ is another effective method, particularly with sunlight, which can reduce energy costs. It can achieve high degradation efficiency, with studies showing up to 95% removal of RR-35.
-
Ozonation can be very effective for color removal, but its efficiency in TOC reduction can be lower, and it is sensitive to pH.
-
Fenton process is effective for color removal but generally less efficient than the photo-Fenton process in terms of reaction speed and mineralization.[5][6]
Q3: What are the expected degradation byproducts of Reactive Red 35 when treated with AOPs?
A3: The degradation of Reactive Red 35 by AOPs proceeds through the breakdown of the complex dye molecule into smaller organic compounds. The degradation process typically involves attacks on the chromophoric group, hydroxylation of aromatic rings, cleavage of the C-N bond, and devinylsulphonation. This leads to the formation of various intermediates, including aromatic compounds, and eventually smaller aliphatic acids like malonic acid, maleic acid, and oxalic acid before potential complete mineralization to CO₂, H₂O, and inorganic ions.
Q4: How can I monitor the degradation of Reactive Red 35 in my experiments?
A4: The degradation process can be monitored by measuring:
-
Decolorization: This is the simplest method and can be done by measuring the absorbance of the solution at the maximum wavelength of Reactive Red 35 (around 540 nm) using a UV-Vis spectrophotometer.
-
Chemical Oxygen Demand (COD): This measures the amount of oxygen required to chemically oxidize the organic compounds in the sample. A decrease in COD indicates the mineralization of the dye and its intermediates.
-
Total Organic Carbon (TOC): This is a direct measure of the total amount of carbon bound in organic compounds. TOC analysis provides a more accurate measure of mineralization than COD.
Quantitative Data on AOPs for Reactive Red Dyes
The following tables summarize quantitative data for the degradation of Reactive Red dyes using various AOPs. Note that some data is for similar reactive red dyes due to the limited availability of data specifically for Reactive Red 35.
Table 1: Fenton and Photo-Fenton Degradation of Reactive Red Dyes
| AOP | Dye | Initial Conc. (mg/L) | pH | [Fe²⁺] (mg/L) | [H₂O₂] (mg/L) | Time (min) | Degradation (%) | COD/TOC Removal (%) | Reference |
| Fenton | Reactive Red 2 | 150 | 3 | Varies | Varies | 20 | 69 (Color) | - | [5][6] |
| Photo-Fenton | Reactive Red 2 | 150 | 3 | Varies | Varies | 10 | 99.9 (Color) | 95 (COD) | [5][6] |
| Photo-Fenton | "Reactive Red" | - | 3 | 20 | 78 | 90 | 100 (Organic Contaminant) | - | [7][8] |
| Photo-Fenton | Reactive Red 198 | 50 | 3 | 10 | 75 | 120 | >99 (Color) | - |
Table 2: Photocatalysis and Ozonation of Reactive Red Dyes
| AOP | Dye | Initial Conc. (mg/L) | pH | Catalyst/Oxidant | Time (min) | Degradation (%) | COD/TOC Removal (%) | Reference |
| Photocatalysis (Sunlight) | Reactive Red 35 | - | 5.6 | 20 wt% AC/TiO₂ | 30 | 95 (Color) | - | |
| Ozonation | Textile Effluent | - | 6.5 -> 12 | Ozone | 120 | - | 23.3 -> 65.0 (COD) | [9] |
Experimental Protocols
1. Fenton Oxidation of Reactive Red 35
-
Materials: Reactive Red 35, Ferrous sulfate heptahydrate (FeSO₄·7H₂O), Hydrogen peroxide (30% w/v), Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH), Deionized water.
-
Procedure:
-
Prepare a stock solution of Reactive Red 35 in deionized water.
-
In a batch reactor, add a specific volume of the dye solution to achieve the desired initial concentration (e.g., 100 mg/L).
-
Adjust the pH of the solution to 3.0 using H₂SO₄ or NaOH.
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L).
-
Initiate the reaction by adding the predetermined volume of H₂O₂ (e.g., 80 mg/L).
-
Stir the solution at a constant speed throughout the experiment.
-
Withdraw samples at regular intervals.
-
Immediately quench the reaction in the samples by adding a suitable reagent (e.g., sodium sulfite) to remove residual H₂O₂.
-
Analyze the samples for dye concentration (UV-Vis spectrophotometry) and/or COD/TOC.
-
2. Photo-Fenton Oxidation of Reactive Red 35
-
Materials: Same as for Fenton oxidation.
-
Apparatus: A photoreactor equipped with a UV lamp (e.g., 15W UV-C lamp with a wavelength of 253.7 nm).[5]
-
Procedure:
-
Follow steps 1-4 of the Fenton oxidation protocol.
-
Place the reactor under the UV lamp.
-
Initiate the reaction by adding the H₂O₂ and simultaneously turning on the UV lamp.[5]
-
Follow steps 6-9 of the Fenton oxidation protocol.
-
3. Photocatalytic Degradation of Reactive Red 35 using TiO₂
-
Materials: Reactive Red 35, Titanium dioxide (TiO₂) photocatalyst (e.g., P25), Deionized water.
-
Apparatus: A photoreactor with a light source (e.g., UV lamp or solar simulator).
-
Procedure:
-
Prepare a stock solution of Reactive Red 35.
-
In the reactor, add the desired concentration of TiO₂ (e.g., 1 g/L) to a specific volume of the dye solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw samples at regular intervals.
-
Centrifuge or filter the samples to remove the TiO₂ particles before analysis.
-
Analyze the supernatant for dye concentration.
-
Visualizations
Caption: General experimental workflow for AOP treatment of Reactive Red 35.
Caption: Troubleshooting logic for low degradation of Reactive Red 35.
References
- 1. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Degradation of reactive red 198 dye from aqueous solutions by combined technology advanced sonofenton with zero valent iron: Characteristics/ effect of parameters/kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. arpnjournals.org [arpnjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. jeeng.net [jeeng.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Reactive Red 35 in Food Matrices
For researchers, scientists, and drug development professionals, ensuring the absence of unauthorized and potentially harmful substances in food products is a paramount concern. Reactive Red 35, a reactive azo dye not approved for food use, presents a significant analytical challenge due to its ability to covalently bind to food matrices. This guide provides a comprehensive comparison of analytical methodologies for the validation of Reactive Red 35, equipping laboratories with the necessary information to select and implement robust detection strategies.
The primary method for the detection of Reactive Red 35 and other reactive azo dyes in food is a multi-step process involving a reductive cleavage of the dye's azo bond, followed by the analysis of the resulting aromatic amines using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This approach is necessary because the covalent bonds formed between the dye and the food matrix render traditional solvent extraction methods ineffective.[1]
Performance Comparison of Analytical Methods
The following table summarizes typical performance parameters for the analysis of aromatic amines derived from azo dyes in food-related matrices, which can be considered representative for the validation of a method for Reactive Red 35.
| Performance Metric | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 µg/kg | 100 - 1000 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/kg | 500 - 5000 µg/kg |
| Recovery | 80 - 110% | 70 - 120% |
| Precision (RSD) | < 15% | < 20% |
| Specificity | High (mass-based detection) | Low (prone to matrix interference) |
| Throughput | Moderate | High |
LC-MS/MS emerges as the superior technique, offering significantly lower detection and quantification limits, and higher specificity due to the mass-based detection of the target analytes. While HPLC-UV can be used as a screening tool, its lower sensitivity and susceptibility to matrix interferences make it less suitable for confirmatory analysis of trace levels of these contaminants.
Experimental Protocols
A robust analytical workflow is crucial for the reliable detection of Reactive Red 35. The following protocols are synthesized from established methods for the analysis of reactive azo dyes in food.
Key Experiment: Reductive Cleavage of Reactive Red 35 from Food Matrix
This procedure is designed to break the covalent bond between the dye and the food matrix and cleave the azo bond to release the constituent aromatic amines.
Materials:
-
Food sample (e.g., spice mix, fruit juice, processed meat)
-
Deionized water
-
Tin(II) chloride (SnCl₂) solution (250 mg/mL in 20% HCl)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Formic acid
Procedure:
-
Sample Homogenization: Homogenize solid food samples to a fine powder or paste. Liquid samples can be used directly.
-
Extraction: Suspend a known amount of the homogenized sample (e.g., 1-5 g) in deionized water.
-
Reductive Cleavage: Add the SnCl₂ solution to the sample suspension. Heat the mixture at a controlled temperature (e.g., 70-100°C) for a specific duration (e.g., 30-60 minutes) to ensure complete cleavage. The solution should become colorless.
-
Neutralization: Cool the solution and carefully adjust the pH to approximately 6-7 with NaOH solution.
-
Purification by SPE: Condition an SPE cartridge with methanol followed by water. Load the neutralized sample solution onto the cartridge. Wash the cartridge with water to remove interfering matrix components. Elute the aromatic amines with a suitable solvent, such as methanol or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Key Experiment: LC-MS/MS Analysis of Aromatic Amines
This method provides the sensitive and specific detection of the aromatic amines released from Reactive Red 35.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to separate the target aromatic amines.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the target aromatic amines derived from Reactive Red 35 must be determined and optimized.
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical method validation for Reactive Red 35 in food matrices.
Caption: Workflow for the validation of analytical methods for Reactive Red 35 in food.
This comprehensive guide provides a framework for the validation of analytical methods for Reactive Red 35 in food matrices. By implementing the described methodologies and adhering to rigorous validation protocols, laboratories can ensure the safety and integrity of the food supply.
References
A Comparative Guide to Advanced Oxidation Processes for the Removal of Reactive Red 35 from Wastewater
The textile industry is a significant contributor to water pollution, with dye-laden effluents posing a considerable environmental threat. Reactive dyes, such as Reactive Red 35 (RR35), are particularly problematic due to their complex aromatic structures, which make them resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) have emerged as a promising solution, utilizing the high reactivity of hydroxyl radicals (•OH) to break down these recalcitrant organic pollutants.[1][2][3] This guide provides a comparative analysis of various AOPs for the removal of Reactive Red 35 from wastewater, supported by experimental data to aid researchers and scientists in selecting the most suitable treatment strategy.
Overview of AOPs for Dye Degradation
Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive hydroxyl radicals, which are powerful, non-selective oxidizing agents.[1] These radicals can attack and mineralize complex organic molecules, such as RR35, into simpler and less harmful substances like CO2, H2O, and inorganic ions.[1] The primary AOPs discussed in this guide include photocatalysis (e.g., UV/TiO2, UV/H2O2), ozonation, Fenton and photo-Fenton processes, and sonolysis.
Comparative Performance of AOPs for Reactive Red 35 Removal
The efficacy of different AOPs in degrading reactive dyes is influenced by various operational parameters, including pH, catalyst/oxidant dosage, initial dye concentration, and reaction time. The following tables summarize the performance of several AOPs in the removal of Reactive Red 35 and similar reactive dyes.
| AOP System | Target Dye | Initial Conc. (mg/L) | pH | Catalyst/Oxidant Dose | Time (min) | Degradation Efficiency (%) | COD Removal (%) | Reference |
| Photocatalysis | ||||||||
| UV/TiO2/H2O2 | Brilliant Reactive Red K-2BP | 15 | 3 | 100 mg/L TiO2, 500 mg/L H2O2 | 150 | 96.33 | Not Reported | [4] |
| Sunlight/TiO2/H2O2 | Brilliant Reactive Red K-2BP | 15 | 3 | 100 mg/L TiO2, 500 mg/L H2O2 | 150 | 98.42 | Not Reported | [4] |
| AC/TiO2/Sunlight | Reactive Red-35 | Not Specified | 5.6 | 20 wt% AC/TiO2 | 30 | 95 | Not Reported | [5] |
| TiO2/XG/Solar Light | Reactive Red | 25 | 5 | 25 mg/L TiO2/XG, 400 mg/L H2O2 | 120 | 92.5 | Not Reported | [6] |
| Ozonation | ||||||||
| Ozonation | Reactive Red 135 | 500 | Not Specified | 0.45 g/hr O3 | 48 | 99.9 | 66.66 | [7] |
| Ozonation | Reactive Red 135 | 1000 | Not Specified | 0.45 g/hr O3 | 55 | 99.9 | 61 | [7] |
| Ozonation | Reactive Red 135 | 1500 | Not Specified | 0.45 g/hr O3 | 67 | 99.9 | 56.64 | [7] |
| Fenton & Photo-Fenton | ||||||||
| Photo-Fenton | Acid Red-183 | 250 | Not Specified | 10 mg/L Fe(II), 250 mg/L H2O2 | Not Reported | Not Reported | 85 (as DOC) | |
| Photo-Fenton | Acid Red-183 | 250 | Not Specified | 20 mg/L Fe(II), 500 mg/L H2O2 | Not Reported | Not Reported | 90 (as DOC) | |
| Sonolysis | ||||||||
| Sono-Fenton | Direct Red 81 | Not Specified | 3 | 0.2 g/L Fe(II), 5.1x10-3 M H2O2 | 75 | 99 | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key AOPs discussed, based on the cited literature.
Photocatalytic Degradation (UV/TiO2)
-
Reactor Setup: A batch photoreactor equipped with a UV lamp (e.g., low or medium-pressure mercury lamp) is typically used. The reactor vessel is often made of quartz or borosilicate glass to allow UV light penetration. A magnetic stirrer is used to ensure a homogenous suspension of the photocatalyst.
-
Sample Preparation: A stock solution of Reactive Red 35 is prepared in deionized water. The desired initial concentration is achieved by diluting the stock solution.
-
Experimental Procedure:
-
The pH of the dye solution is adjusted to the desired value using dilute HCl or NaOH.
-
A measured amount of the photocatalyst (e.g., TiO2 P25) is added to the solution to achieve the target catalyst loading.
-
The suspension is stirred in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The UV lamp is then switched on to initiate the photocatalytic reaction.
-
Aliquots of the suspension are withdrawn at regular time intervals.
-
The withdrawn samples are centrifuged or filtered to remove the catalyst particles.
-
The concentration of the remaining dye is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax).
-
Degradation efficiency is calculated using the formula: Degradation (%) = [(C0 - Ct) / C0] x 100, where C0 is the initial dye concentration and Ct is the concentration at time t.
-
Ozonation
-
Reactor Setup: An ozone generator is used to produce ozone from dry air or oxygen. The ozone gas is bubbled through a gas diffuser into a cylindrical glass reactor containing the dye solution. An ozone destructor is placed at the outlet to decompose any unreacted ozone.
-
Sample Preparation: An aqueous solution of Reactive Red 35 is prepared at the desired concentration.
-
Experimental Procedure:
-
The dye solution is placed in the reactor.
-
The ozone gas is continuously fed into the solution at a specific flow rate and concentration.
-
Samples are collected from the reactor at different time points.
-
The residual dye concentration in the samples is analyzed using a UV-Vis spectrophotometer.
-
Decolorization efficiency is calculated as a function of ozonation time.
-
Fenton and Photo-Fenton Processes
-
Reactor Setup: The experiments are conducted in a glass beaker or reactor placed on a magnetic stirrer. For the photo-Fenton process, a UV or visible light source is positioned to irradiate the solution.
-
Sample Preparation: A solution of Reactive Red 35 is prepared.
-
Experimental Procedure:
-
The pH of the dye solution is adjusted to the acidic range (typically pH 2.5-3.5) using an acid like H2SO4.
-
A predetermined amount of a ferrous salt (e.g., FeSO4·7H2O) is added to the solution as the catalyst.
-
The Fenton reaction is initiated by the addition of a specific volume of hydrogen peroxide (H2O2).
-
For the photo-Fenton process, the light source is turned on simultaneously with or after the addition of H2O2.
-
Samples are taken at regular intervals, and the reaction is quenched by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron catalyst.
-
The samples are then filtered, and the remaining dye concentration is measured.
-
Mechanisms and Pathways
The fundamental principle of AOPs is the generation of highly reactive hydroxyl radicals (•OH). The following diagram illustrates the general mechanism of dye degradation by these radicals.
Caption: General mechanism of AOPs for dye degradation.
Concluding Remarks
The selection of an appropriate AOP for the treatment of wastewater containing Reactive Red 35 depends on several factors, including the required degradation efficiency, operational costs, and the specific characteristics of the effluent. Ozonation and Sono-Fenton processes have demonstrated high degradation efficiencies in relatively short treatment times.[7][8] Photocatalytic methods, especially those utilizing sunlight, offer a more sustainable and cost-effective approach, achieving significant degradation over longer periods.[4][5] The Fenton and photo-Fenton processes are highly effective, particularly at acidic pH, for achieving high levels of mineralization.
For industrial applications, a combination of different AOPs or the integration of an AOP as a pre-treatment or post-treatment step with conventional biological processes could be a more economically viable and efficient strategy.[9] Further research focusing on pilot-scale studies and economic analysis is essential to facilitate the real-world implementation of these advanced technologies for textile wastewater treatment.
References
- 1. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Oxidation Processes for Textile Wastewater Treatment, International Journal of Photochemistry and Photobiology, Science Publishing Group [sciencepg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SonoFenton degradation of an azo dye, Direct Red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Performance Showdown: A Comparative Guide to Adsorbents for Reactive Red 35 Removal
For researchers and professionals in drug development and environmental science, the efficient removal of textile dyes like Reactive Red 35 from wastewater is a critical challenge. This guide provides a comprehensive comparison of the performance of various adsorbents, supported by experimental data, to aid in the selection of the most effective and suitable material for this application.
This comparative analysis synthesizes data from multiple studies to evaluate the efficacy of different adsorbents in removing the anionic azo dye, Reactive Red 35. The performance of each adsorbent is assessed based on key parameters such as adsorption capacity, removal efficiency, and the optimal conditions required for the adsorption process.
Comparative Performance of Adsorbents for Reactive Red 35 Removal
The following table summarizes the quantitative performance of various adsorbents in removing Reactive Red 35 from aqueous solutions. This data is compiled from several research articles and provides a basis for direct comparison.
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Optimal Contact Time | Removal Efficiency (%) | Reference |
| Egg Shell Powder (ESP) | 41.85 | 3 | 90 min | >80 | [1] |
| Bentonite with Sodium Metasilicate | Not Specified | Low pH | Not Specified | 68 | [2] |
| Pure Bentonite | Not Specified | Not Specified | Not Specified | 60 | [2] |
| Bentonite with Potassium Ferricyanide | Not Specified | Not Specified | Not Specified | 60 | [2] |
| Bentonite with Sodium Metasilicate and Potassium Ferricyanide | Not Specified | Not Specified | 70 °C (Temperature) | Not Specified | [2] |
Note: "Not Specified" indicates that the specific data point was not available in the cited source.
Experimental Protocols
A generalized experimental protocol for evaluating the performance of adsorbents in removing Reactive Red 35 is outlined below. Specific parameters will vary depending on the adsorbent and the experimental design of the study.
Preparation of Adsorbent
The preparation method is highly dependent on the nature of the adsorbent. For example:
-
Egg Shell Powder (ESP): Hens' eggshells are collected, washed to remove dirt, dried, and then crushed and sieved to obtain a powder of a specific particle size.[1]
-
Bentonite Nanocomposites: Pure bentonite is treated with solutions of sodium metasilicate and/or potassium ferricyanide to prepare the nanocomposite adsorbents.[2]
Batch Adsorption Studies
Batch adsorption experiments are typically conducted to determine the adsorption capacity and efficiency of the adsorbent.
-
Preparation of Dye Solution: A stock solution of Reactive Red 35 is prepared by dissolving a known quantity of the dye in deionized water. This stock solution is then diluted to obtain the desired initial concentrations for the experiments.
-
Adsorption Experiment: A known amount of the adsorbent is added to a fixed volume of the Reactive Red 35 solution with a specific initial concentration in a flask.
-
Parameter Optimization: The mixture is agitated at a constant speed, and the effects of various parameters are studied. These parameters include:
-
pH: The pH of the solution is adjusted using HCl or NaOH and its effect on dye removal is observed. For instance, the adsorption of RR 35 on ESP is favorable under strong acidic conditions.[1]
-
Contact Time: Samples are taken at different time intervals to determine the equilibrium time. The percentage removal of RR 35 increases with time up to a certain point (e.g., 90 minutes for ESP) and then remains constant.[1]
-
Adsorbent Dose: The amount of adsorbent is varied to find the optimal dosage for maximum dye removal.
-
Initial Dye Concentration: The initial concentration of the dye is varied to study its effect on adsorption capacity.[1]
-
Temperature: The effect of temperature on the adsorption process is investigated to determine if the process is endothermic or exothermic.[2]
-
-
Analysis: After agitation, the solution is centrifuged or filtered to separate the adsorbent. The concentration of Reactive Red 35 remaining in the supernatant is determined using a UV-Vis spectrophotometer at the maximum wavelength of the dye.
-
Calculation of Removal Efficiency and Adsorption Capacity:
-
The percentage of dye removal is calculated using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
The adsorption capacity at equilibrium (qₑ) is calculated using the formula: qₑ = ((C₀ - Cₑ) * V) / W Where:
-
C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the dye solution (L).
-
W is the mass of the adsorbent (g).
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for adsorbent preparation and batch adsorption studies.
Conclusion
The choice of an adsorbent for the removal of Reactive Red 35 will depend on various factors, including cost, availability, and the specific conditions of the wastewater. Eggshell powder, a low-cost and readily available biosorbent, demonstrates a significant adsorption capacity for Reactive Red 35 under acidic conditions.[1] Modified bentonite clays also show potential for the removal of this dye, with their efficiency being influenced by the type of chemical modification.[2] Further research and optimization of these and other novel adsorbents will continue to provide more efficient and sustainable solutions for the treatment of dye-contaminated wastewater.
References
Ecotoxicity of Reactive Red 35 and its Degradation Products: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the environmental impact of the azo dye Reactive Red 35 (RR35) and its breakdown compounds. This report provides a comparative assessment of its ecotoxicity against other reactive dyes, supported by experimental data, detailed methodologies, and visual representations of degradation pathways and experimental workflows.
Introduction
Reactive Red 35 (RR35), a widely used monoazo vinyl sulfone dye in the textile industry, is a significant contributor to wastewater pollution. Due to their complex aromatic structures, azo dyes and their degradation products can be persistent in the environment and exhibit toxic, mutagenic, and carcinogenic properties. This guide offers a detailed examination of the ecotoxicity of RR35 and its degradation byproducts, providing a comparative perspective against other reactive dyes to aid in the selection of more environmentally benign alternatives.
Comparative Ecotoxicity Data
The ecotoxicity of RR35 and other reactive dyes has been evaluated using various bioassays. The following tables summarize the available quantitative data, providing a basis for comparison. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Dye | Test Organism | Endpoint | Concentration/Effect | Reference |
| Reactive Red 35 (RR35) | Allium cepa (Onion) | Root growth inhibition | Inhibition observed | [1][2] |
| Mitotic index reduction | Significant decrease | [1][2] | ||
| Chromosomal aberrations | Induced | [1][2] | ||
| Triticum aestivum (Wheat) | Seed germination inhibition | 40% inhibition | [3] | |
| Root & Shoot length reduction | Significant decrease | [3] | ||
| Pennisetum glaucum (Pearl millet) | Seed germination inhibition | Inhibition observed | ||
| Phaseolus mungo (Black gram) | Seed germination inhibition | 30% inhibition | [3] | |
| Vigna radiata (Mung bean) | Seed germination inhibition | Inhibition observed | [4] | |
| Sorghum vulgare (Sorghum) | Seed germination inhibition | 40% inhibition | [3] | |
| Reactive Red 239 | Vibrio fischeri | EC50 | 10.14 mg/L | [1][5] |
| Daphnia similis | EC50 | 389.42 mg/L | [1][2][5] | |
| Biomphalaria glabrata (embryos) | EC50 | 116.41 - 124.14 mg/L | [1][2][5] | |
| Biomphalaria glabrata (adults) | LC50 | 517.19 mg/L | [1][2][5] | |
| Reactive Red 120 | Artemia salina | EC50 (48h) | 81.89 mg/L | [6] |
| Reactive Blue 19 | Vibrio fischeri | EC50 | > 100 mg/L | [6] |
| Artemia salina | EC50 | > 100 mg/L | [6] | |
| Daphnia similis | EC50 | > 100 mg/L | [6] |
Ecotoxicity of Degradation Products
Studies have shown that the degradation of RR35 can lead to the formation of various intermediate compounds. While the goal of degradation is detoxification, some of these byproducts may still exhibit toxicity. For instance, the biodegradation of RR35 by Enterococcus gallinarum has been shown to produce lower molecular weight compounds such as 1-amino 3-(1-sulfonyl-2-sulfooxy ethane) benzene and naphthalene 1, 7-diamine. While the overall toxicity of the treated effluent is generally reduced, the potential impact of these specific degradation products requires further investigation.
Degradation Pathway of Reactive Red 35
The degradation of Reactive Red 35 can proceed through various mechanisms, including microbial and photocatalytic degradation. The following diagram illustrates a proposed pathway for the biodegradation of RR35.
Caption: Proposed biodegradation pathway of Reactive Red 35.
Experimental Protocols
Allium cepa Bioassay
The Allium cepa (onion) bioassay is a widely used and sensitive method for assessing the cytotoxicity and genotoxicity of environmental pollutants.
Procedure:
-
Bulb Preparation: Healthy, equal-sized onion bulbs are selected. The outer, dry scales are removed, and the base is carefully cleaned to expose the root primordia.
-
Exposure: The bulbs are placed in beakers containing various concentrations of the test substance (e.g., RR35 solution or its degradation products) and a control (e.g., tap water). The base of the bulbs should be in contact with the solution.
-
Incubation: The beakers are kept in the dark at a constant temperature (e.g., 25°C) for a specific duration (e.g., 72 hours). The test solutions are renewed daily.
-
Macroscopic Evaluation: Root growth inhibition is determined by measuring the length of the roots at the end of the exposure period. The 50% effective concentration (EC50) can be calculated.
-
Microscopic Evaluation (Cytotoxicity): Root tips are fixed, hydrolyzed, and stained. The mitotic index (MI), which is the ratio of the number of dividing cells to the total number of cells observed, is calculated. A decrease in MI indicates a cytotoxic effect.
-
Microscopic Evaluation (Genotoxicity): Chromosomal aberrations (e.g., bridges, fragments, sticky chromosomes) in the root tip cells are observed and quantified to assess the genotoxic potential.
Phytotoxicity Test (Seed Germination and Root Elongation)
This test evaluates the effects of a substance on the germination and early growth of plants.
Procedure:
-
Seed Selection: Seeds of selected plant species (e.g., Triticum aestivum, Phaseolus mungo) are chosen for their sensitivity and relevance.
-
Exposure: A specified number of seeds are placed in petri dishes lined with filter paper. The filter paper is moistened with different concentrations of the test substance and a control.
-
Incubation: The petri dishes are incubated in a controlled environment (e.g., 25°C, dark) for a defined period (e.g., 5-7 days).
-
Evaluation:
-
Germination Percentage: The number of germinated seeds is counted, and the germination percentage is calculated relative to the control.
-
Root and Shoot Elongation: The lengths of the primary root and shoot of the germinated seeds are measured.
-
Phytotoxicity Indices: Various indices, such as the germination index and vigor index, can be calculated to quantify the phytotoxic effects.
-
Experimental Workflow for Ecotoxicity Assessment
The following diagram outlines a typical workflow for assessing the ecotoxicity of a textile dye like Reactive Red 35.
Caption: Conceptual workflow for ecotoxicity assessment of RR35.
Conclusion and Recommendations
The available data indicates that Reactive Red 35 exhibits ecotoxicity, affecting plant growth and inducing cytotoxic and genotoxic effects. While degradation processes can reduce the overall toxicity of RR35-containing effluents, the potential for the formation of harmful byproducts necessitates a thorough toxicological evaluation of the treated wastewater.
Compared to some other reactive dyes, such as Reactive Blue 19, certain red reactive dyes like RR120 and RR239 have shown higher toxicity in some bioassays. However, a direct, comprehensive comparison of RR35 with a wide range of alternatives under standardized conditions is still lacking in the scientific literature.
For researchers and professionals in drug development and other industries where colorants are used, it is crucial to:
-
Prioritize the use of dyes with lower ecotoxicity profiles. When possible, opt for alternatives that have been demonstrated to be less harmful to the environment.
-
Support further research into the ecotoxicity of a wider range of reactive dyes and their degradation products to enable more informed decision-making.
-
Implement effective wastewater treatment technologies that not only decolorize but also detoxify dye-containing effluents.
-
Conduct comprehensive ecotoxicity assessments of both the parent dyes and the treated effluents before discharge into the environment.
By adopting a more holistic and comparative approach to the selection and management of textile dyes, industries can significantly reduce their environmental footprint and contribute to a more sustainable future.
References
- 1. Multiple adverse effects of textile effluents and reactive Red 239 dye to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. textalks.com [textalks.com]
- 3. Chromosomal Abnormalities in Allium cepa Induced by Treated Textile Effluents: Spatial and Temporal Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity evaluation of reactive dyestuffs, auxiliaries and selected effluents in textile finishing industry to luminescent bacteria Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Reactive Red 35 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical methods for the quantification of Reactive Red 35: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs and to provide detailed experimental protocols to ensure accurate and reproducible results. While a formal inter-laboratory validation study for Reactive Red 35 was not identified in the public domain, this guide compiles typical performance data and established methodologies to facilitate method validation and comparison.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of UV-Vis Spectrophotometry and HPLC for the quantification of reactive dyes, with specific details for Reactive Red 35 where available. These values are indicative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.
Table 1: Performance Characteristics of UV-Vis Spectrophotometry for Reactive Red 35 Quantification
| Performance Characteristic | Typical Value/Range |
| Wavelength of Maximum Absorbance (λmax) | 511 - 536 nm |
| Linearity Range | Typically 1 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: Performance Characteristics of HPLC for Reactive Red 35 Quantification
| Performance Characteristic | Typical Value/Range |
| Stationary Phase | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., ammonium acetate) |
| Detection Wavelength | Diode Array Detector (DAD) at 511-536 nm |
| Linearity Range | Typically 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Detailed methodologies for both UV-Vis Spectrophotometry and HPLC are provided below. These protocols serve as a starting point and may require optimization for specific laboratory setups.
UV-Vis Spectrophotometric Method
This method is based on the direct measurement of the absorbance of Reactive Red 35 in a solution at its wavelength of maximum absorbance.
1. Instrumentation:
-
A calibrated UV-Vis spectrophotometer with a quartz cuvette (1 cm path length).
2. Reagents and Materials:
-
Reactive Red 35 standard of known purity.
-
Distilled or deionized water.
-
Volumetric flasks and pipettes.
3. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Reactive Red 35 standard and dissolve it in a 100 mL volumetric flask with distilled water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 15, 20, 25 µg/mL) in volumetric flasks.
4. Sample Preparation:
-
Dissolve the sample containing Reactive Red 35 in a known volume of distilled water.
-
Filter the solution if necessary to remove any particulate matter.
-
Dilute the sample solution with distilled water to bring the concentration within the linear range of the calibration curve.
5. Measurement Procedure:
-
Set the spectrophotometer to measure the absorbance at the predetermined λmax of Reactive Red 35 (between 511-536 nm).
-
Use distilled water as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the prepared sample solution.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of Reactive Red 35 in the sample solution using its absorbance and the calibration curve equation.
High-Performance Liquid Chromatography (HPLC) Method
This method provides higher selectivity and sensitivity compared to UV-Vis spectrophotometry, allowing for the separation of Reactive Red 35 from other components in a mixture.
1. Instrumentation:
-
An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
Reactive Red 35 standard of known purity.
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Ammonium acetate or other suitable buffer salts.
-
Formic acid or acetic acid to adjust the pH of the mobile phase.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
3. Preparation of Mobile Phase:
-
Mobile Phase A: A buffered aqueous solution (e.g., 20 mM ammonium acetate in water, pH adjusted to 6.5 with acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Filter and degas both mobile phases before use.
4. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Reactive Red 35 standard and dissolve it in a 100 mL volumetric flask with the initial mobile phase composition.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in volumetric flasks using the initial mobile phase composition.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
5. Sample Preparation:
-
Dissolve the sample containing Reactive Red 35 in a known volume of the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the sample solution with the initial mobile phase to bring the concentration within the linear range of the calibration curve.
6. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of Reactive Red 35 (e.g., 530 nm).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-30 min: 90% to 10% B (linear gradient)
-
30-35 min: 10% B (isocratic, for column re-equilibration)
-
7. Data Analysis:
-
Integrate the peak corresponding to Reactive Red 35 in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of Reactive Red 35 in the sample solution using its peak area and the calibration curve equation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described quantification methods.
A Comparative Analysis of Microbial and Photocatalytic Degradation of Reactive Red 35
A Guide for Researchers and Drug Development Professionals
The effective degradation of azo dyes, such as Reactive Red 35 (RR35), is a critical area of research in environmental science and plays a significant role in ensuring the safety and purity of water resources used in pharmaceutical and other industries. This guide provides a comparative overview of two prominent degradation techniques: microbial degradation and photocatalytic degradation. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate and select the most suitable method for their specific needs.
Quantitative Comparison of Degradation Parameters
The efficiency of microbial and photocatalytic degradation of Reactive Red 35 is influenced by several key parameters. The following tables summarize quantitative data extracted from various studies to facilitate a direct comparison of the two methods. It is important to note that the optimal conditions and degradation efficiencies can vary significantly based on the specific microbial strain or photocatalyst used, as well as the experimental setup.
Table 1: Microbial Degradation of Reactive Red 35
| Bacterial Strain | Initial Dye Concentration (mg/L) | Temperature (°C) | pH | Decolorization Efficiency (%) | Time (hours) |
| Nesterenkonia lacusekhoensis EMLA3 | 100 - 1000 | 30 - 35 | 11.5 | > 90 | 9 - 48 |
| Gram-positive rod (Isolate-1) | 250 | 36 | 5.5 | 93.59 | 60 |
| Gram-negative bacteria (Isolate-2) | 250 | 36 | 6.0 | 91.55 | 60 |
| Lysinibacillus boronitolerans CMGS-2 | 400 | 45 | 9.0 | 96.8 | 12 |
Table 2: Photocatalytic Degradation of Reactive Red 35
| Photocatalyst | Catalyst Dosage (g/L) | Light Source | Initial Dye Concentration (mg/L) | pH | Degradation Efficiency (%) | Time (minutes) |
| TiO₂ (P-25) | - | Artificial UV | - | - | > 90 | 120 |
| AC/TiO₂ (20 wt%) | - | Sunlight | - | 5.6 | 95 | 30 |
| Fe₂O₃/Bentonite/TiO₂ | 0.6 | UV light | 25 | 3.0 | 100 | 60 |
| Fe₂O₃/Bentonite/TiO₂ | 0.6 | Visible light | 25 | 3.0 | 100 | 90 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline generalized protocols for the microbial and photocatalytic degradation of Reactive Red 35, based on common practices reported in the literature.
Microbial Degradation Protocol
-
Microorganism and Culture Media:
-
Isolate and screen potent dye-degrading bacteria from textile effluent or contaminated soil. Identification can be performed using morphological and biochemical tests, and 16S rRNA gene sequencing.[1]
-
Prepare a suitable nutrient broth or mineral salt medium (MSM) for bacterial growth and decolorization studies. A typical MSM might contain (g/L): Na₂HPO₄·2H₂O (12.0), KH₂PO₄ (2.0), NH₄NO₃ (0.5), MgCl₂·6H₂O (0.1), Ca(NO₃)₂·4H₂O (0.05), and FeCl₂·4H₂O (0.0075), supplemented with a carbon source like glucose or sucrose and a nitrogen source like yeast extract.
-
-
Inoculum Preparation:
-
A single colony of the selected bacterial strain is inoculated into the nutrient broth and incubated on a shaker at a specific temperature (e.g., 36 ± 2 °C) and agitation speed (e.g., 180 rpm) for 24 hours.[1]
-
The bacterial culture is then standardized to a specific turbidity, such as 0.5 McFarland standard, before being used as an inoculum for the degradation experiment.[1]
-
-
Decolorization Assay:
-
A specific volume of the standardized inoculum is added to an Erlenmeyer flask containing the sterile mineral salt medium and the desired initial concentration of Reactive Red 35.
-
The flasks are incubated under static or shaking conditions at a predetermined optimal temperature and pH for a specified duration.
-
Aliquots of the culture medium are withdrawn at regular intervals and centrifuged to remove bacterial cells.[2]
-
-
Analysis:
-
The decolorization of the dye is determined by measuring the absorbance of the supernatant at the maximum wavelength (λmax) of Reactive Red 35 using a UV-visible spectrophotometer.
-
The percentage of decolorization is calculated using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[3]
-
Photocatalytic Degradation Protocol
-
Photocatalyst and Reagents:
-
Select a suitable photocatalyst, such as commercial TiO₂ (e.g., Degussa P-25) or a synthesized composite catalyst (e.g., Fe₂O₃/Bentonite/TiO₂).
-
Prepare an aqueous stock solution of Reactive Red 35 of a known concentration.
-
-
Photoreactor Setup:
-
The photocatalytic degradation experiment is typically carried out in a batch reactor equipped with a light source (e.g., UV lamp or visible light source) and a magnetic stirrer.
-
The temperature of the reaction mixture is maintained at a constant level using a water bath or a cooling system.
-
-
Degradation Experiment:
-
A specific volume of the Reactive Red 35 solution is placed in the reactor, and the desired amount of the photocatalyst is added to achieve the optimal catalyst dosage.
-
The pH of the solution is adjusted to the optimal value using dilute acid or base.
-
The suspension is typically stirred in the dark for a certain period to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The light source is then turned on to initiate the photocatalytic reaction.
-
Aliquots of the suspension are withdrawn at regular time intervals and filtered or centrifuged to remove the photocatalyst particles.
-
-
Analysis:
-
The concentration of Reactive Red 35 in the filtrate is determined by measuring its absorbance at the λmax using a UV-visible spectrophotometer.
-
The degradation efficiency is calculated as a percentage of the initial dye concentration.
-
Visualizing the Processes
Diagrams are powerful tools for understanding complex experimental workflows and reaction pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow Diagrams
Caption: Workflow for microbial degradation of Reactive Red 35.
Caption: Workflow for photocatalytic degradation of Reactive Red 35.
Degradation Pathway Diagrams
The degradation of Reactive Red 35 proceeds through different mechanisms in microbial and photocatalytic systems.
Caption: Simplified microbial degradation pathway of Reactive Red 35.
Caption: General mechanism of photocatalytic degradation of Reactive Red 35.
Conclusion
Both microbial and photocatalytic degradation methods offer effective means of treating wastewater contaminated with Reactive Red 35. Microbial degradation is a cost-effective and environmentally friendly approach that can lead to complete mineralization of the dye. However, it is often a slower process and is highly dependent on the specific microbial strain and environmental conditions. Photocatalytic degradation, on the other hand, is a rapid and efficient process that can degrade a wide range of organic pollutants. The choice of photocatalyst and light source significantly impacts its effectiveness and cost.
The selection of the most appropriate degradation method will depend on various factors, including the concentration and volume of the wastewater, the desired treatment time, operational costs, and the specific regulatory requirements. This guide provides a foundational understanding to aid researchers and professionals in making an informed decision for their specific application.
References
A Comparative Guide to the Cost-Effectiveness of Reactive Red 35 Treatment Technologies
For Researchers, Scientists, and Drug Development Professionals
The effective and economical treatment of industrial effluents containing synthetic dyes such as Reactive Red 35 is a significant challenge. This guide provides a comparative analysis of various treatment technologies, focusing on their cost-effectiveness, performance, and underlying experimental protocols. The information presented is intended to assist researchers and professionals in selecting and optimizing methods for the remediation of wastewater contaminated with this persistent azo dye.
Comparative Performance and Cost Analysis
The selection of a suitable treatment technology for Reactive Red 35 hinges on a balance between degradation efficiency, treatment time, and operational costs. The following table summarizes quantitative data from various studies on prominent treatment methods. It is important to note that costs can vary significantly based on local chemical and energy prices, as well as the scale of the operation.
| Treatment Technology | Degradation Efficiency (%) | Treatment Time (min) | Operational Cost (per m³) | Key Cost Drivers |
| Fenton Process | 85 - 99% | 15 - 60 | $9.56 - $16.88[1] | FeSO₄ and H₂O₂ consumption, sludge disposal |
| Photo-Fenton Process | > 98% | 15 - 60 | $13.46 - $20.13[1] | Electricity for UV lamps, Fe²⁺ and H₂O₂ consumption |
| Ozonation | 95 - 100% (Color Removal) | 30 - 60 | High (not always specified) | High capital cost, electricity for ozone generation |
| Sono-Fenton Process | ~97% | 60 | Moderate to High | Electricity for ultrasound, Fe⁰ and H₂O₂ consumption |
| Adsorption (Activated Carbon) | 70 - 95% | 30 - 120 | Variable | Cost of adsorbent, regeneration/disposal |
| Biological Treatment (Activated Sludge) | 70 - 80% (Color), 50-75% (Mineralization) | 12 - 24 hours | Low | Nutrient addition, aeration, sludge handling |
| Electrocoagulation | > 98% (Color) | 30 | ~$0.256 | Electricity, electrode replacement |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols for key technologies used in the treatment of reactive dyes.
Fenton and Photo-Fenton Processes
The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that utilize hydroxyl radicals (•OH) for the degradation of organic pollutants.
Objective: To degrade Reactive Red 198 (an analogue of Reactive Red 35) using Fenton and photo-Fenton oxidation.
Experimental Setup:
-
A laboratory-scale batch reactor is used.
-
For the photo-Fenton process, a UV lamp is positioned to irradiate the solution.
Procedure:
-
A solution of Reactive Red 198 with a known initial concentration (e.g., 50 mg/L) is prepared in the reactor.[2]
-
The pH of the solution is adjusted to an optimal acidic value, typically around 3, using H₂SO₄ or HCl.[2]
-
A specific concentration of a ferrous iron catalyst (FeSO₄·7H₂O) is added to the solution (e.g., 10 mg/L).[2]
-
The reaction is initiated by the addition of a predetermined concentration of hydrogen peroxide (H₂O₂) (e.g., 50 mg/L).[2]
-
For the photo-Fenton process, the UV lamp is turned on at the start of the reaction.
-
Samples are withdrawn at regular intervals (e.g., every 15 minutes) to be analyzed for dye concentration and/or total organic carbon (TOC).[2]
-
The degradation of the dye is monitored spectrophotometrically at its maximum absorbance wavelength.
Ozonation
Ozonation involves the use of ozone (O₃) gas as a powerful oxidizing agent to break down the dye molecules.
Objective: To decolorize a textile effluent containing reactive dyes using ozone.
Experimental Setup:
-
A glass cylinder reactor equipped with a gas diffuser at the bottom.
-
An ozone generator fed with dry air or oxygen.
-
Off-gas traps containing a potassium iodide (KI) solution to capture unreacted ozone.[3]
Procedure:
-
A known volume of the dye solution is placed in the reactor.
-
The pH of the solution may be adjusted depending on the experimental goals, as the efficiency of ozonation can be pH-dependent.
-
Ozone gas is bubbled through the solution at a constant flow rate and concentration.[4]
-
The reaction is carried out for a specific duration (e.g., 60 minutes).[4]
-
Samples are collected at different time points to measure the decrease in color intensity and potentially the reduction in chemical oxygen demand (COD).
-
The concentration of unreacted ozone in the off-gas is determined by titrating the KI solution with sodium thiosulfate to calculate the transferred ozone dose.[3]
Sono-Fenton Process
This method combines the Fenton reaction with ultrasonic irradiation to enhance the generation of hydroxyl radicals.
Objective: To decompose Reactive Red 198 using a Sono-Nano-Fenton process with zero-valent iron nanoparticles (nZVI).[5]
Experimental Setup:
-
A reactor equipped with an ultrasonic probe or bath.
-
A magnetic stirrer to keep the catalyst suspended.
Procedure:
-
A synthetic solution of Reactive Red 198 is prepared.
-
The pH of the solution is adjusted to the optimal value (e.g., 3).[5]
-
A specific dosage of nZVI catalyst is added to the solution.[5]
-
The ultrasonic device is activated at a set frequency and power.
-
The reaction is initiated by adding H₂O₂.[5]
-
The degradation of the dye is monitored over time by taking samples and analyzing them spectrophotometrically.[5] A 97% degradation efficiency was achieved in 60 minutes in one study.[5]
Visualizing Treatment Workflows
To illustrate the logical flow of the different treatment approaches, the following diagrams have been generated using Graphviz.
Caption: A comparative workflow of major treatment technology categories for Reactive Red 35.
Caption: Simplified reaction pathway of the Fenton process for the degradation of Reactive Red 35.
References
- 1. Comparison of kinetics and costs of Fenton and photo-Fenton processes used for the treatment of a textile industry wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijhse.ir [ijhse.ir]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of reactive red 198 dye from aqueous solutions by combined technology advanced sonofenton with zero valent iron: Characteristics/ effect of parameters/kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Reactive Red 35 Against Other Commercial Azo Dyes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Azo Dye Stability with Supporting Experimental Data
Reactive azo dyes are the most widely used class of dyes in the textile industry due to their vibrant colors, ease of application, and excellent wash fastness. However, the stability of these dyes to various environmental factors such as light, pH, temperature, and oxidizing agents is a critical parameter that influences their performance during application and their persistence in the environment. This guide provides a comprehensive comparison of the stability of Reactive Red 35 (RR35), a common vinyl sulfone-type reactive azo dye, with other commercially important azo dyes, including Reactive Black 5 (RB5), Reactive Red 120 (RR120), and Reactive Red 195 (RR195). The information presented herein is supported by a review of experimental data from various studies.
Comparative Stability Analysis
The stability of azo dyes is a complex function of their molecular structure, the presence of substituents, and the nature of the reactive group. The following tables summarize the available quantitative data on the photostability, pH stability, thermal stability, and oxidative stability of Reactive Red 35 in comparison to other commercial azo dyes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Photostability
Photodegradation is a significant factor affecting the colorfastness of dyed textiles. The stability of azo dyes to light is typically evaluated by exposing them to a simulated solar light source and measuring the degradation rate.
| Dye | Experimental Conditions | Degradation Rate/Efficiency | Reference |
| Reactive Red 35 | UV light (Titania P-25 photocatalyst) | >90% degradation within 120 minutes | [1] |
| Reactive Red 35 | Sunlight (AC/TiO2 nanohybrid photocatalyst), pH 5.6 | 95% removal in 30 minutes | |
| Reactive Black 5 | UV/H₂O₂ process, 100 mg/L initial concentration | ~99% color removal after 60 minutes | [2][3] |
| Reactive Black 5 | UV/H₂O₂/Fe(II) (photo-Fenton) process, 100 mg/L | 98% color removal after 5 minutes | [2][3] |
| Reactive Red 120 | Ozonation (Advanced Oxidation Process) | Rate of reaction: 197.2 mg/L.min | [4] |
pH Stability
The pH of the processing and environmental medium can significantly impact the stability of reactive dyes, leading to hydrolysis of the reactive group or alterations in the chromophore.
| Dye | pH Range | Observations | Reference |
| Reactive Red 35 | Optimal for decolorization at pH 7.6 (UV/H₂O₂ process) | The percentage of decolorization is influenced by pH. | |
| Reactive Red 120 | 9.0 - 10.0 (at 90°C) | Severe hydrolysis of active groups can be avoided at high temperatures by lowering the pH. | [5] |
| Reactive Red 120 | Optimal for decolorization at pH 8.29 | Maximal decolorization of 92.79% was achieved under these conditions. | [6] |
| Reactive Black 5 | Optimal for degradation at pH 9 | The maximum decolorization was obtained at this pH. | [7] |
Thermal Stability
Thermal stability is crucial for dyeing processes that occur at elevated temperatures. Thermogravimetric analysis (TGA) is a common method to assess the thermal decomposition of dyes.
| Dye | Onset of Decomposition (TGA) | Key Observations | Reference |
| Azo Dyes (General) | Varies significantly based on structure | The presence of intermolecular hydrogen bonds can influence thermal stability. | [8] |
| Reactive Red 120 | Studied between 90°C and 130°C | Most losses at high temperatures and low pH are due to degradation rather than hydrolysis. | [5] |
Specific TGA data comparing Reactive Red 35 with other commercial azo dyes under the same conditions is limited in the reviewed literature.
Oxidative Stability
Azo dyes can be degraded by various oxidizing agents, a principle used in wastewater treatment. Advanced Oxidation Processes (AOPs) are often employed to study the oxidative degradation of these dyes.
| Dye | Oxidizing Agent/Process | Degradation Efficiency | Reference |
| Reactive Red 35 | UV/H₂O₂ | 92.5% degradation in 120 minutes under solar light at pH 5. | |
| Reactive Red 35 | Fenton and photo-Fenton processes | Photo-Fenton process achieved 99.9% color degradation in 10 minutes. | |
| Reactive Black 5 | Ozonation | 50% COD reduction in 10 minutes. | [9] |
| Reactive Black 5 | UV/TiO₂ and photo-Fenton | Photo-Fenton process was found to be more efficient in decolorization. | [10][11] |
| Reactive Red 195 | Electrochemical Oxidation | 94% color removal after 90 minutes. | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols for key stability experiments.
Photostability Testing (Adapted from AATCC Test Method 16.3)
This method determines the colorfastness of textiles to light using a xenon-arc lamp as a simulated sunlight source.[4][9][13][14][15]
-
Specimen Preparation: At least three replicate specimens of the dyed fabric are prepared, each with a minimum size of 70 mm x 120 mm.
-
Test Conditions: The test offers several options with varying parameters for temperature, relative humidity, and light/dark cycles to simulate different end-use environments (e.g., continuous light or alternating light and dark).
-
Exposure: The specimens are exposed to the xenon-arc lamp under the selected controlled conditions. A portion of each specimen is shielded to serve as an unexposed control.
-
Evaluation: The change in color of the exposed portion is assessed by comparison with the unexposed portion using the Gray Scale for Color Change. The degree of fading is rated on a scale of 1 to 5, where 5 indicates no change and 1 indicates a severe change.
pH Stability Testing
This protocol assesses the stability of a dye solution across a range of pH values.
-
Buffer Preparation: A series of buffer solutions with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 6, 8, 10, 12) are prepared.
-
Dye Solution Preparation: A stock solution of the dye is prepared in deionized water.
-
Incubation: An aliquot of the dye stock solution is added to each buffer solution to a final desired concentration. The solutions are then incubated at a constant temperature for a specified period.
-
Analysis: The absorbance of each solution is measured at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer at different time intervals. A decrease in absorbance indicates degradation of the dye.
-
Data Analysis: The percentage of color removal or the degradation rate constant is calculated for each pH value.
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A small, accurately weighed amount of the dry dye powder (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is programmed with a specific temperature ramp (e.g., 10°C/min) and atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
Analysis: The sample is heated according to the programmed method, and the instrument records the sample's mass as a function of temperature.
-
Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition and the temperatures at which major weight loss events occur are determined from the curve and its derivative (DTG curve).
Oxidative Stability Testing (Ozonation)
This method evaluates the degradation of a dye by ozone, a strong oxidizing agent.
-
Experimental Setup: A batch reactor is filled with a known volume and concentration of the dye solution.[15] An ozone generator produces ozone gas, which is bubbled through the solution via a diffuser. Off-gas is passed through a potassium iodide trap to measure unreacted ozone.
-
Reaction Conditions: The pH of the dye solution is adjusted to the desired value. The ozone flow rate and concentration are kept constant throughout the experiment.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction in the aliquots is quenched immediately, for example, by adding sodium thiosulfate.
-
Analysis: The concentration of the remaining dye in each sample is determined by measuring its absorbance at λmax using a UV-Vis spectrophotometer.
-
Data Analysis: The percentage of decolorization is plotted against time, and the degradation kinetics are determined.
Visualizing Experimental Processes and Degradation Pathways
To further elucidate the experimental workflow and the chemical transformations that occur during degradation, the following diagrams are provided.
Conclusion
The stability of reactive azo dyes is a multifaceted property that is crucial for both their application and their environmental fate. From the available data, it is evident that the stability of Reactive Red 35 is comparable to other commercial reactive azo dyes, although its specific performance varies depending on the conditions. Advanced Oxidation Processes, such as the photo-Fenton process, have shown high efficiency in degrading Reactive Red 35 and other reactive dyes. The provided experimental protocols offer a standardized framework for conducting further comparative stability studies. The degradation of Reactive Red 35 likely proceeds through the cleavage of the azo bond, followed by further oxidation of the resulting aromatic amines, ultimately leading to mineralization. A deeper understanding of the comparative stability and degradation pathways of these dyes is essential for the development of more robust and environmentally benign coloring agents and for the optimization of wastewater treatment processes in the textile industry.
References
- 1. arww.razi.ac.ir [arww.razi.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jabsonline.org [jabsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dye decomposition by combined ozonation and anaerobic treatment: Cost effective technology | Journal of Applied Research and Technology. JART [elsevier.es]
- 10. pjoes.com [pjoes.com]
- 11. Dye-tolerant marine <em>Acinetobacter baumannii</em>-mediated biodegradation of reactive red [wse.hhu.edu.cn]
- 12. tandfonline.com [tandfonline.com]
- 13. pjoes.com [pjoes.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-DAD Method Validation for Azo Dye Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods for the quantitative determination of azo dyes. The information presented is curated from various scientific studies and is intended to assist researchers in selecting and implementing robust analytical methods. We delve into key validation parameters, detailed experimental protocols, and a visual representation of the method validation workflow.
Performance Comparison of Validated HPLC-DAD Methods
The efficacy of an analytical method is determined by its validation parameters. The following table summarizes the performance characteristics of various HPLC-DAD methods for the determination of different azo dyes, providing a clear comparison of their linearity, sensitivity, accuracy, and precision.
| Azo Dye(s) | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Sudan I, II, III, IV | Chili products | >0.99 | 0.05-0.6 µg/kg | 0.3-3.0 µg/kg | 70.5-119.2 | 2.3-15.8 (intra-day), 5.7-15.6 (inter-day) | [1] |
| 22 Aromatic Amines | Standard Solutions | - | 0.2-1 ng/mL | - | - | - | |
| Azorubine, Brilliant Black BN, Lithol Rubine BK | Milk and Cheese | 0.999-1.000 | 1.14-1.73 µg/mL | 3.46-5.25 µg/mL | 98.81-115.94 | 0.08-3.71 | |
| 16 Synthetic Dyes | Various Foods | >0.999 | 0.026-0.086 µg/mL | 0.077-0.262 µg/mL | 83.7-107.5 | - | |
| 9 Azo Dyes (e.g., Butter Yellow, Sudan I-IV) | Turmeric | ≥0.9998 | 0.01-0.04 mg/kg | 0.04-0.12 mg/kg | 96.0-102.6 | 0.16-2.01 |
Experimental Protocols
The successful implementation of an HPLC-DAD method relies on a meticulously followed experimental protocol. Below are detailed methodologies for sample preparation and chromatographic analysis as cited in the literature.
Sample Preparation: Azo Dyes in Textiles
This protocol outlines a common procedure for the extraction of aromatic amines from textile samples following reductive cleavage of the azo dyes.
-
Sample Comminution: Cut a representative textile sample into small pieces (approximately 5 mm x 5 mm).
-
Incubation: Transfer 1.0 g of the sample into a reactor and add 16 mL of a citrate buffer (0.06 mol/L, pH 6.0) pre-heated to 70±2 °C. The reactor is sealed and agitated until the sample is fully saturated with the buffer. The mixture is then incubated in a water bath at 70±2 °C for 30 minutes.[2]
-
Reductive Cleavage: Add 3.0 mL of a freshly prepared sodium dithionite solution (200 mg/mL) to the reactor, seal, and shake. The reaction is allowed to proceed for an additional 30 minutes in the water bath at 70±2 °C.[2]
-
Extraction: After cooling the reactor to room temperature, the liquid is transferred to a Solid Supported Liquid-Liquid Extraction (SLE) cartridge. The analytes are then eluted with diethyl ether.[2]
-
Concentration: The eluate is evaporated to approximately 1 mL and then dried under a gentle stream of nitrogen.[2]
-
Reconstitution: The dried residue is reconstituted in a suitable solvent, typically the mobile phase, for HPLC analysis.
Chromatographic Conditions for Azo Dye Analysis
The following table details typical HPLC-DAD instrument settings for the separation and detection of azo dyes.
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity LC System or equivalent |
| Column | C18 column (e.g., Acclaim® 120 C18, 3 µm, 120 Å, 2.1 × 150 mm) |
| Mobile Phase | A gradient of methanol and an aqueous buffer (e.g., 5mM ammonium acetate, pH 3.0) is commonly used.[1] The selection of the mobile phase is critical and depends on the polarity of the target analytes. |
| Flow Rate | Typically in the range of 0.2-1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | Detection is often performed at multiple wavelengths to cover the absorbance maxima of different azo dyes. Common wavelengths include 240 nm and 278 nm.[3] |
HPLC-DAD Method Validation Workflow
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow for validating an HPLC-DAD method for azo dye determination.
Caption: Workflow for HPLC-DAD method validation.
References
Safety Operating Guide
Navigating the Safe Disposal of Reactive Red 35: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. Reactive Red 35, a member of the azo dye family, requires specific disposal procedures due to its potential environmental impact and the hazardous nature of its degradation byproducts. This guide provides essential, step-by-step information for the safe disposal of Reactive Red 35, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For Minor Spills:
-
Ensure Proper Personal Protective Equipment (PPE): Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Contain the Spill: Use dry clean-up procedures and avoid generating dust.[1]
-
Clean-Up: Vacuum or sweep up the material. If sweeping, dampen the material with water to prevent it from becoming airborne.[1] Note: If using a vacuum, it must be fitted with a HEPA-type exhaust microfilter.[1]
-
Collect and Label: Place the collected material in a suitable, clearly labeled container for disposal.[1]
For Major Spills:
-
Evacuate the Area: Clear the area of all personnel and move upwind.[1]
-
Alert Emergency Services: Notify your institution's emergency responders, providing the location and nature of the spill.[1]
-
Ventilate the Area: Increase ventilation to disperse any airborne dust.[1]
-
Containment: If safe to do so, stop the leak. Use sand, earth, or vermiculite to absorb or contain the spill.[1] Prevent the spillage from entering drains or watercourses by any means available.[1]
-
Collection: Collect any recoverable product into labeled containers for recycling or disposal.[1] Solid residues should be sealed in labeled drums.[1]
General Disposal Procedures for Reactive Azo Dyes
While specific regulations may vary by location, the following provides a general framework for the proper disposal of Reactive Red 35 and other similar azo dyes.
Waste Collection and Labeling:
-
Reactive chemicals must be disposed of through a designated hazardous waste management program.[2]
-
Collect hazardous waste in sturdy, leak-proof containers.[3]
-
All containers must be clearly and accurately labeled with a hazardous waste tag detailing all constituents of the mixture.[3][4]
-
Keep waste containers sealed at all times, except when adding waste.[3]
Disposal Methods Overview:
Azo dyes and their by-products, such as aromatic amines, can be carcinogenic and harmful to the environment.[5][6] Therefore, direct disposal into drains or regular trash is strictly prohibited.[2] Several advanced methods are employed for the treatment of wastewater containing azo dyes.
| Treatment Method | Description | Key Considerations |
| Adsorption | Utilizes materials like activated carbon or clay minerals to physically remove dye molecules from a solution.[7] | This method concentrates the pollutant, and the spent adsorbent requires subsequent proper handling and disposal.[7] |
| Advanced Oxidation Processes (AOPs) | Employs chemical oxidants such as ozone or hydrogen peroxide, often with catalysts like TiO₂ under UV light (photocatalysis) or Fenton's reagent, to chemically break down the dye molecules.[7] | AOPs can be effective in degrading both the dyes and their harmful amine byproducts but can be energy-intensive.[7] |
| Biological Treatment | Involves specialized anaerobic or a combination of anaerobic and aerobic biological processes. The anaerobic stage helps to break the azo bond, and the subsequent aerobic stage degrades the resulting aromatic amines.[7] | Conventional aerobic wastewater treatment is often not effective for many azo dyes.[7] |
| Membrane Filtration | Techniques like nanofiltration or reverse osmosis physically separate the dye molecules from the water.[7] | This produces a high-quality effluent but also generates a concentrated waste stream that requires further treatment or disposal.[7] |
It is crucial to consult and adhere to the specific waste disposal regulations and guidelines provided by your institution and local environmental agencies.
Experimental Protocol: General Procedure for Azo Dye Degradation via Advanced Oxidation (Fenton's Reagent)
The following is a generalized experimental protocol for the degradation of an azo dye using Fenton's reagent. Note: This is a representative method and must be adapted and optimized for the specific concentration and volume of Reactive Red 35 waste. Always conduct such procedures in a well-ventilated fume hood with appropriate PPE.
Materials:
-
Waste solution containing Reactive Red 35
-
Iron(II) sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask)
Procedure:
-
pH Adjustment: Transfer the dye solution to the reaction vessel. Adjust the pH of the solution to approximately 3.0-3.5 using sulfuric acid. This is the optimal pH range for the Fenton reaction.
-
Addition of Iron Catalyst: While stirring, add a predetermined amount of iron(II) sulfate to the solution. The concentration will depend on the dye concentration and should be determined through preliminary optimization experiments.
-
Initiation of Oxidation: Slowly add 30% hydrogen peroxide to the solution. The addition should be done carefully to control the exothermic reaction.
-
Reaction Time: Allow the reaction to proceed with continuous stirring for a specified period (e.g., 60-120 minutes). The reaction progress can be monitored by observing the color change of the solution.
-
Neutralization and Precipitation: After the reaction is complete, adjust the pH to a neutral range (around 7.0) using sodium hydroxide. This will cause the precipitation of iron hydroxide (Fe(OH)₃).
-
Separation: Separate the solid precipitate from the liquid by filtration or centrifugation.
-
Disposal: The treated liquid effluent should be tested for any remaining dye and byproducts before being disposed of according to local regulations. The solid sludge containing iron hydroxide must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making and procedural workflow for the proper disposal of Reactive Red 35.
Caption: Workflow for the safe handling and disposal of Reactive Red 35 waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 5. ijrar.org [ijrar.org]
- 6. Azo Dyes Pollution → Term [pollution.sustainability-directory.com]
- 7. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
Essential Safety and Operational Guidance for Handling Reactive Red 35
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Reactive Red 35. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling Reactive Red 35, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The recommended PPE is detailed below.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Additional Specifications |
| Eye Protection | Safety glasses with side-shields or frame goggles. | Ensure a proper fit to protect against dust particles. |
| Skin Protection | Chemical-resistant gloves (plastic or rubber recommended).[1][2] | Change gloves frequently, especially if contact with the substance occurs. |
| Closed work clothes or a lab coat.[2] | Should be buttoned and cuffs tucked into gloves. | |
| Respiratory Protection | Approved dust or mist respirator.[2] | Required when airborne particulates are generated or if ventilation is inadequate.[2] |
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when preparing to handle Reactive Red 35.
Caption: PPE selection workflow for handling Reactive Red 35.
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Always handle Reactive Red 35 in a well-ventilated area to prevent the accumulation of dust.[1][2]
-
Avoid all personal contact, including the inhalation of dust.[3]
-
Wear the appropriate personal protective equipment as outlined in the table above.[1][2]
-
It is advisable to always wear hand protection, particularly gloves and goggles.[4]
-
After handling, always wash your hands thoroughly with soap and water.[3]
Storage:
-
Store in a dry, cool place in the original, tightly sealed container.[1]
-
Keep the container securely sealed when not in use to prevent contamination and exposure.[3]
-
Avoid physical damage to containers.[3]
Disposal Plan:
-
All waste containing Reactive Red 35 must be handled in accordance with local, state, and federal regulations.[3]
-
For spills, dampen the material with water or mix with moist sand before sweeping or vacuuming it up.[1] Place the collected material in a sealed and labeled container for safe disposal.[1]
-
Do not discharge into sewers or waterways.[3]
-
Contaminated clothing should be laundered separately before reuse.[3]
-
Reactive chemicals should be disposed of through a designated hazardous waste management program.[5]
First Aid Measures:
-
Inhalation: If dust is inhaled, move the individual to a well-ventilated area. If respiratory distress occurs, seek medical attention.[1]
-
Skin Contact: Immediately wash all contaminated areas with plenty of water.[1] Remove contaminated clothing. If irritation develops, seek medical attention.[3]
-
Eye Contact: Rinse the eyes with a copious stream of water for at least 15 minutes.[4] If irritation persists, seek medical advice.[1][4]
-
Ingestion: If swallowed, consult a physician immediately and show the product packaging or label.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
